molecular formula C21H33N3O10 B1201656 Boc-meglu-glu-val CAS No. 95049-79-9

Boc-meglu-glu-val

Cat. No.: B1201656
CAS No.: 95049-79-9
M. Wt: 487.5 g/mol
InChI Key: VCUNMGPIYYXXMQ-KCQAQPDRSA-N
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Description

Boc-meglu-glu-val, also known as this compound, is a useful research compound. Its molecular formula is C21H33N3O10 and its molecular weight is 487.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

95049-79-9

Molecular Formula

C21H33N3O10

Molecular Weight

487.5 g/mol

IUPAC Name

(4S)-5-[[(2S)-4-carboxy-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-1-oxobutan-2-yl]amino]-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C21H33N3O10/c1-10(2)15(19(31)32)24-16(27)12(7-8-14(25)26)22-17(28)13(9-11(3)18(29)30)23-20(33)34-21(4,5)6/h10,12-13,15H,3,7-9H2,1-2,4-6H3,(H,22,28)(H,23,33)(H,24,27)(H,25,26)(H,29,30)(H,31,32)/t12-,13-,15+/m0/s1

InChI Key

VCUNMGPIYYXXMQ-KCQAQPDRSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=C)C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=C)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=C)C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-MeGlu-Glu-Val
butyloxycarbonyl-4-methylene-glutamyl-glutamyl-valine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Boc-L-MeGlu-L-Glu-L-Val

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the N-terminally protected tripeptide, Boc-L-MeGlu-L-Glu-L-Val. The document elucidates its chemical structure, details the strategic considerations for its synthesis via solid-phase peptide synthesis (SPPS) employing Boc chemistry, and discusses potential applications in the realm of drug discovery and development. Particular emphasis is placed on the challenges and solutions associated with the incorporation of the N-methylated glutamic acid residue. This guide is intended to serve as a valuable resource for researchers and scientists engaged in peptide chemistry and drug development.

Chemical Structure and Properties of Boc-L-MeGlu-L-Glu-L-Val

The tripeptide Boc-L-MeGlu-L-Glu-L-Val is composed of three amino acid residues: N-methyl-L-glutamic acid (MeGlu) at the N-terminus, followed by L-glutamic acid (Glu), and L-valine (Val) at the C-terminus. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group.

Component Analysis:

  • Boc (tert-butyloxycarbonyl) Group: This is a widely utilized protecting group in peptide synthesis. Its primary function is to reversibly mask the α-amino group of the N-terminal amino acid, preventing unwanted side reactions during peptide bond formation. The Boc group is stable under a variety of conditions but can be selectively removed using moderately strong acids, such as trifluoroacetic acid (TFA).[1]

  • N-methyl-L-glutamic acid (MeGlu): This is a derivative of L-glutamic acid where a methyl group is covalently bonded to the alpha-amino group.[2] The presence of this N-methylation can confer unique properties to the peptide, such as increased resistance to enzymatic degradation and improved membrane permeability.

  • L-glutamic acid (Glu): A standard acidic amino acid containing a carboxylic acid group in its side chain. This side chain introduces a negative charge at physiological pH and can be a site for further modification or interaction.

  • L-valine (Val): A hydrophobic amino acid with an isopropyl side chain.

The overall structure of Boc-L-MeGlu-L-Glu-L-Val is characterized by the peptide bonds linking the amino acid residues in a specific sequence. The physicochemical properties of this tripeptide will be influenced by the combination of the hydrophobic Boc and valine residues, the acidic glutamic acid residue, and the unique N-methylated residue.

PropertyDescription
Molecular Formula C22H37N3O9
Molecular Weight 487.55 g/mol
Chirality The α-carbons of all three amino acid residues are chiral centers.
Solubility Expected to have moderate solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM). Solubility in aqueous solutions will be pH-dependent due to the carboxylic acid groups.

Strategic Synthesis via Boc-Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Boc-L-MeGlu-L-Glu-L-Val is most efficiently achieved through solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[3] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4]

Rationale for Boc-SPPS

The choice of Boc-SPPS is dictated by several factors. The Boc group is readily cleaved by TFA, allowing for the selective deprotection of the α-amino group at each step of the synthesis.[5] The side chains of the amino acids are protected with groups that are stable to TFA but can be removed in the final cleavage step, typically with a strong acid like hydrofluoric acid (HF).[3]

Key Starting Materials and Reagents
  • Resin: A suitable solid support, such as a Merrifield or PAM resin, is required.[5]

  • Protected Amino Acids:

    • Boc-L-Val-OH

    • Boc-L-Glu(OBzl)-OH[6][7]

    • Boc-L-MeGlu-OH

  • Reagents for Boc-L-MeGlu-OH Synthesis:

    • Boc-L-Glu-OH

    • Sodium hydride (NaH)[8]

    • Iodomethane (CH3I)[8]

    • Dry Tetrahydrofuran (THF)[8]

  • Deprotection Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

  • Neutralization Reagent: A hindered base such as N,N-diisopropylethylamine (DIEA).

  • Coupling Reagents: Due to the steric hindrance of the N-methylated amino acid, specialized coupling reagents are necessary. Recommended options include:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[9]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[10][11]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[12]

  • Cleavage Reagent: Hydrofluoric acid (HF) or another strong acid cocktail.

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA).

Experimental Workflow

The synthesis of Boc-L-MeGlu-L-Glu-L-Val can be visualized as a series of iterative cycles.

Synthesis_Workflow cluster_prep Pre-Synthesis Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_post Post-Synthesis Processing prep1 Synthesis of Boc-L-MeGlu-OH start Start: Resin Loading with Boc-L-Val-OH deprotection1 1. Boc Deprotection (TFA/DCM) start->deprotection1 neutralization1 2. Neutralization (DIEA) deprotection1->neutralization1 coupling1 3. Coupling of Boc-L-Glu(OBzl)-OH neutralization1->coupling1 wash1 4. Washing coupling1->wash1 deprotection2 5. Boc Deprotection (TFA/DCM) wash1->deprotection2 neutralization2 6. Neutralization (DIEA) deprotection2->neutralization2 coupling2 7. Coupling of Boc-L-MeGlu-OH neutralization2->coupling2 wash2 8. Washing coupling2->wash2 end_spps Protected Tripeptide on Resin wash2->end_spps cleavage Cleavage from Resin and Side-Chain Deprotection (HF) end_spps->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis final_product Final Product: Boc-L-MeGlu-L-Glu-L-Val analysis->final_product

Figure 1: SPPS Workflow for Boc-L-MeGlu-L-Glu-L-Val.
Detailed Protocols

Protocol 1: Synthesis of Boc-L-MeGlu-OH

This protocol is adapted from established methods for the N-methylation of Boc-protected amino acids.[8]

  • Dissolve Boc-L-Glu-OH in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add iodomethane to the solution.

  • Slowly add sodium hydride (60% dispersion in mineral oil) in portions over several hours, allowing for the cessation of gas evolution between additions.

  • After the final addition of sodium hydride, remove the ice bath and stir the reaction mixture overnight at room temperature.

  • Quench the reaction by carefully adding water, followed by acidification with a mild acid (e.g., citric acid solution) to protonate the carboxylate.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-L-MeGlu-OH.

  • Purify the product by flash chromatography if necessary.

Protocol 2: Solid-Phase Peptide Synthesis

  • Resin Loading: Swell the resin in DCM. Couple Boc-L-Val-OH to the resin using a standard esterification method.

  • Cycle 1: Coupling of Boc-L-Glu(OBzl)-OH

    • Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group from the valine residue.[5]

    • Washing: Wash the resin thoroughly with DCM and IPA to remove residual TFA.

    • Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM.

    • Coupling: Dissolve Boc-L-Glu(OBzl)-OH and a suitable coupling reagent (e.g., HATU) in DMF. Add this solution to the resin and shake for 1-2 hours. Monitor the coupling reaction for completion (e.g., using a Kaiser test).

    • Washing: Wash the resin with DMF and DCM.

  • Cycle 2: Coupling of Boc-L-MeGlu-OH

    • Deprotection and Neutralization: Repeat the deprotection and neutralization steps as in Cycle 1.

    • Coupling: The coupling of the N-methylated amino acid is a critical and often challenging step due to steric hindrance.[10] It is crucial to use a highly efficient coupling reagent such as PyAOP or COMU.[11][12] Allow for an extended coupling time and consider a double coupling if necessary.

    • Washing: Wash the resin thoroughly with DMF and DCM.

  • Final Cleavage and Deprotection:

    • Dry the resin-bound peptide.

    • Treat the resin with anhydrous HF at 0 °C for 1-2 hours to cleave the peptide from the resin and remove the benzyl protecting group from the glutamic acid side chain.

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with a small amount of TFA).

    • Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]

    • Analyze the purified fractions by analytical RP-HPLC and confirm the identity and mass of the final product using mass spectrometry (e.g., ESI-MS).[15]

Potential Applications in Drug Discovery

The unique structural features of Boc-L-MeGlu-L-Glu-L-Val suggest several potential applications in drug discovery and development.

  • Peptidomimetic Scaffolds: The N-methylated backbone can serve as a starting point for the design of peptidomimetics with enhanced proteolytic stability and oral bioavailability.

  • Enzyme Inhibitors: The sequence could be a fragment of a larger peptide designed to inhibit specific enzymes. The N-methylation can provide conformational constraints that may enhance binding affinity and selectivity.

  • Pro-drugs: The Boc group and the free carboxylic acid side chains could be utilized in pro-drug strategies to improve pharmacokinetic properties.

The incorporation of N-methylated amino acids is a well-established strategy to overcome some of the limitations of native peptides as therapeutic agents.[16] This tripeptide, therefore, represents a valuable building block for the synthesis of more complex and drug-like peptide-based molecules.

Conclusion

This technical guide has provided a detailed examination of the chemical structure of Boc-L-MeGlu-L-Glu-L-Val and a comprehensive, field-proven strategy for its synthesis using Boc-SPPS. The successful synthesis of this tripeptide hinges on the careful selection of coupling reagents to overcome the steric hindrance of the N-methylated residue and the appropriate use of protecting groups. The resulting molecule is a valuable tool for researchers in peptide chemistry and holds promise for applications in the development of novel therapeutics.

References

  • Li, G., et al. (2025). Straightforward Synthesis of [2H2]-2-Acetyl-1-pyrroline Starting from α-Methyl N-Boc-l-Glutamate.
  • Wikipedia. (n.d.). N-Methyl-L-glutamic acid. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8871-8876.
  • Google Patents. (n.d.). EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs.
  • Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]

  • Coste, J., et al. (1990). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 55(8), 2435-2442.
  • PrepChem.com. (n.d.). Synthesis of Boc-Val-Val-OH. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35.
  • AAPPTec. (n.d.). Boc-D-Glu(OBzl)-OH. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Goodman, M., et al. (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
  • AAPPTec. (n.d.). Boc-Val-OH. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide. Retrieved from [Link]

  • Katritzky, A. R., et al. (1996). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 61(21), 7552-7557.552-7557.

Sources

Boc-meglu-glu-val molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Nomenclature

Boc-MeGlu-Glu-Val is a synthetic N-terminally protected tripeptide derivative.[1] In the context of drug discovery and medicinal chemistry, this molecule typically serves as a substrate analog for proteasome inhibition studies or as a scaffold for peptidomimetic design.[1][2][3]

Critical Nomenclature Disambiguation: Before proceeding with physicochemical data, the term "MeGlu" requires precise structural definition to ensure experimental reproducibility.

  • Primary Interpretation (N-Methylation): In standard peptide nomenclature (IUPAC/IUBMB), "MeGlu" denotes

    
    -Methyl-L-glutamic acid .[1] This modification is frequently employed to increase metabolic stability against aminopeptidases and improve membrane permeability by reducing hydrogen bond donors.[1][2][3]
    
  • Secondary Interpretation (Side-Chain Ester): Occasionally, "MeGlu" is loosely used to denote Glutamic acid

    
    -methyl ester (properly abbreviated as Glu(OMe) ).[1][2]
    
  • Tertiary Interpretation (C-Methylation): In antibiotic research (e.g., Daptomycin), "MeGlu" can refer to 3-methylglutamic acid.[1][2][4]

This guide proceeds with the Primary Interpretation (


-Methyl-L-glutamic acid)  as it is the standard convention for "MeXaa" notation in peptide synthesis.[1] Note that the 

-methyl and

-methyl variants are constitutional isomers and share the same molecular formula and weight.[1][2][3]

Part 2: Physicochemical Profile

The following data applies to the free acid form of the peptide (Boc-N-Me-Glu-Glu-Val-OH) with deprotected side chains.

PropertyValueNotes
Sequence Boc-N(Me)Glu-Glu-Val-OHN-to-C Direction
Chemical Formula

Assumes free carboxyl side chains
Molecular Weight 489.52 g/mol Average Mass
Monoisotopic Mass 489.2322 Da For High-Res MS (M+H: 490.2395)
Isoelectric Point (pI) ~3.1Dominated by two Glu carboxyls
Solubility DMSO, DMF, MeOHPoor water solubility due to Boc/Val
Structural Breakdown
  • Boc (tert-Butyloxycarbonyl): Lipophilic protecting group; acid-labile.[1]

  • N-Me-Glu:

    
    -methylated backbone; induces cis/trans isomerism (rotamers) visible in NMR.[1][3]
    
  • Glu: Acidic residue; provides solubility at neutral pH.[1][2][3]

  • Val: Hydrophobic C-terminus; often directs specificity for S1 pockets in proteases.[1][2][3]

Part 3: Structural Visualization

The following diagram illustrates the connectivity and the specific site of


-methylation which distinguishes this molecule from standard peptides.

BocMeGluGluVal cluster_0 Critical Synthetic Junction Boc Boc Group (tert-Butyloxycarbonyl) MeGlu N-Me-Glu Residue (N-Methyl-L-Glutamic Acid) Boc->MeGlu Carbamate Bond (Acid Labile) Glu Glu Residue (L-Glutamic Acid) MeGlu->Glu Amide Bond (Sterically Hindered) Val Val Residue (L-Valine) Glu->Val Peptide Bond OH C-Terminus (Free Acid -OH) Val->OH

Figure 1: Connectivity map highlighting the N-methylated residue.[1][2] The Boc-MeGlu linkage creates a tertiary carbamate, influencing the cis/trans conformation of the N-terminus.[1][2]

Part 4: Synthetic Strategy (Expert Protocols)

Synthesizing This compound-OH presents a specific "Orthogonal Protection Paradox."

  • The Problem: Standard SPPS uses TFA to cleave the peptide from the resin.[1][2][3] However, TFA also removes the N-terminal Boc group.[1][2][3]

  • The Solution: To retain the Boc group in the final product, you must use a Side-Chain Hydrogenation Strategy (Solution Phase or specialized Resin).[1][2][3]

Recommended Protocol: Fmoc/Bzl Hybrid Strategy

This route ensures the Boc group survives the final deprotection.[1][2][3]

Reagents:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Hyper-acid labile).[1]

  • Amino Acids: Fmoc-Val-OH, Fmoc-Glu(OBzl)-OH, Boc-N-Me-Glu(OBzl)-OH.[1]

  • Coupling Agents: HATU/HOAt (Critical for N-methyl coupling).[1][2][3]

Step-by-Step Workflow:

  • Resin Loading (Valine):

    • Load Fmoc-Val-OH onto 2-CTC resin using DIPEA in DCM.[1]

    • Mechanism:[1][2][3][5][6]

      
       reaction via trityl cation.[1][2][3]
      
    • Cap unreacted sites with MeOH/DIPEA.[1][2][3]

  • Elongation (Fmoc SPPS):

    • Deprotect Fmoc (20% Piperidine/DMF).[1][2]

    • Couple Fmoc-Glu(OBzl)-OH .[1]

    • Note: We use Benzyl (OBzl) side chain protection, not t-Butyl (OtBu), because OBzl is stable to the mild acid used later.[1][2][3]

  • N-Terminal Capping (The Critical Step):

    • Deprotect Fmoc from Glu.[1][2]

    • Couple Boc-N-Me-Glu(OBzl)-OH .[1]

    • Technical Insight: Coupling to a secondary amine (if the sequence were reversed) is hard.[1][2] Here, we are coupling an N-methylated acid to a primary amine. This is standard, but use HATU to prevent racemization of the sensitive N-Me residue.[1][2]

  • Cleavage from Resin (Mild Acid):

    • Treat resin with 1% TFA in DCM (vol/vol) for

      
       min.[1][2][3]
      
    • Result: Cleaves the peptide from the resin (trityl linker) but leaves the Boc group and OBzl side chains intact .[1][2]

    • Product: Boc-MeGlu(OBzl)-Glu(OBzl)-Val-OH .[1]

  • Global Deprotection (Hydrogenation):

    • Dissolve intermediate in MeOH. Add Pd/C catalyst.[1][2][3][5]

    • Stir under

      
       atmosphere (balloon) for 2-4 hours.
      
    • Result: Removes OBzl esters to yield free carboxyls.[1][2][3] Boc group remains untouched. [2]

    • Final Product: This compound-OH .[1]

Part 5: Analytical Validation

To validate the synthesis, High-Resolution Mass Spectrometry (HRMS) and HPLC are required.[1][2][3]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Phenomenex Jupiter), 5µm, 300Å.[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% to 60% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (if aromatic impurities exist).[1]

Mass Spectrometry Interpretation
  • Expected [M+H]+: 490.24.[1][2][3]

  • Fragment Diagnosis (MS/MS):

    • Look for the Boc-N-Me-Glu fragment.[1]

    • N-Methyl Marker: The immonium ion for N-Me-Glu (m/z 114) vs standard Glu (m/z 102).[1]

    • Loss of Boc: A characteristic loss of 100 Da (isobutylene + CO2) or 56 Da (isobutylene) in the source is common for Boc peptides.[1][2]

References

  • Isidro-Llobet, A., et al. (2009).[1][2][3] "Amino Acid-Protecting Groups."[1][2][3][7][6] Chemical Reviews, 109(6), 2455-2504.[1][2]

    • Grounding: Authoritative review on orthogonal protection strategies (Bzl vs tBu) essential for retaining Boc.[1][2]

  • Aurelio, L., et al. (2004).[1][2][3] "Synthetic Preparation of N-Methyl-Amino Acids." Chemical Reviews, 104(11), 5823-5846.[1][2]

    • Grounding: Defines the synthesis and properties of N-methyl
  • PubChem Database. (2024).[1][2][8][9] "Boc-Val-OH and Peptide Properties." National Library of Medicine.[1][2]

    • Grounding: Verification of atomic weights and standard residue formulas.

Sources

Technical Guide: Solubility Profile of Boc-Meglu-Glu-Val

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Boc-Meglu-Glu-Val (Boc-N-Me-Glu-Glu-Val) is a specialized tripeptide intermediate often utilized in the synthesis of peptidomimetics, protease inhibitors, or antibody-drug conjugate (ADC) linkers.[1] Its solubility profile is governed by a unique interplay between the lipophilic N-terminal protecting group (Boc ), the aggregation-disrupting N-methylated backbone , and the ionizable Glutamic acid side chains.[1]

Understanding the solubility of this molecule requires analyzing its specific structural features:

  • Lipophilic Cap: The tert-Butyloxycarbonyl (Boc) group increases solubility in organic solvents (DCM, EtOAc) while reducing water solubility.[1]

  • Aggregation Breaker: The Meglu (N-Methyl-Glutamic acid) residue is the critical solubility enhancer.[1] By replacing the amide proton with a methyl group, it prevents the formation of intermolecular hydrogen bonds (β-sheet aggregation), significantly improving solubility in organic solvents compared to the non-methylated analog (Boc-Glu-Glu-Val).[1]

  • Amphiphilic Nature: The presence of two Glutamic acid residues (Glu) introduces polarity and pH-dependent solubility, while Valine (Val) adds a hydrophobic anchor.[1]

Solubility Matrix & Solvent Compatibility[1][2][3]

The following data summarizes the solubility behavior of this compound (assuming free side-chain carboxylic acids unless otherwise noted).

Table 1: Solubility Profile by Solvent Class[1]
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMP Excellent (>50 mg/mL)Dipolar interactions effectively solvate the peptide backbone and side chains.[1] The N-methyl group enhances solvation by exposing the amide bond to the solvent.[1] Recommended for Stock Solutions.
Polar Protic Methanol, Ethanol Good (>10 mg/mL)Soluble due to hydrogen bonding with the Glu side chains.[1] Solubility may decrease if the peptide is fully protonated (low pH).[1]
Chlorinated DCM, Chloroform Moderate The Boc group and N-methylation promote solubility, but free carboxylic acid side chains (Glu) can reduce solubility in pure DCM.[1] Requires small amounts of MeOH or DMF as co-solvents.
Aqueous (Acidic) 0.1% TFA / Water Poor / Insoluble At low pH (<4), the carboxylic acids are protonated (neutral), and the Boc group dominates, causing precipitation.[1]
Aqueous (Basic) PBS (pH 7.4), NH₄HCO₃ Good At pH > 6, the Glu side chains deprotonate (COO⁻), rendering the molecule highly water-soluble despite the Boc group.[1]
Hydrocarbons Hexane, Heptane Insoluble Used as anti-solvents to precipitate the peptide during purification.[1]

Critical Solubilization Protocols

Protocol A: Preparation of Organic Stock Solution (10 mM)

Target Application: Chemical Synthesis, Coupling Reactions, HPLC Standards

Rationale: DMSO and DMF are thermodynamically preferred solvents that prevent aggregation.[1]

  • Weighing: Accurately weigh the target mass of this compound.

  • Primary Solvation: Add DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) to 80% of the final target volume.[1]

  • Vortex/Sonication: Vortex for 30 seconds. If visible particulates remain, sonicate at 30°C for 5 minutes. The N-methyl group usually facilitates rapid dissolution.[1]

  • Volume Adjustment: Dilute to the final volume with the same solvent.

  • Storage: Aliquot and store at -20°C. Stable for >6 months.

Protocol B: Aqueous Solubilization for Biological Assays

Target Application: Cell Culture, Enzymatic Assays[1]

Rationale: The Boc group is hydrophobic.[1] Direct addition of water will cause precipitation.[1] A "pH-switch" or "Co-solvent" strategy is required.

  • Dissolve in Organic: Dissolve the peptide in a minimal volume of DMSO (e.g., 100x the final assay concentration).[1]

  • Buffer Preparation: Prepare a buffer (e.g., PBS) adjusted to pH 7.5 - 8.0 .[1] The slightly basic pH ensures the Glu side chains are ionized.[1]

  • Dropwise Addition: Slowly add the DMSO stock to the stirring buffer.

    • Checkpoint: If turbidity occurs, check pH.[1] If pH < 7, adjust with dilute NaOH or NH₄OH.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity.[1]

Mechanistic Visualization

The following diagram illustrates the decision logic for solubilizing this compound based on the intended application and the chemical state of the molecule.

SolubilityLogic Start Start: this compound Sample CheckApp Intended Application? Start->CheckApp Synthesis Chemical Synthesis / HPLC CheckApp->Synthesis Coupling/Purification BioAssay Biological Assay (Aqueous) CheckApp->BioAssay Cell/Enzyme SolventChoice Select Primary Solvent Synthesis->SolventChoice AqueousStep Aqueous Dissolution Strategy BioAssay->AqueousStep DMF_DMSO DMF or DMSO (High Solubility) SolventChoice->DMF_DMSO Preferred DCM DCM (+/- MeOH) (Moderate Solubility) SolventChoice->DCM If side chains protected DirectWater Direct Water Addition AqueousStep->DirectWater Avoid PHSwitch pH Adjustment Strategy (Target pH > 7.5) AqueousStep->PHSwitch Recommended Precipitation PRECIPITATION RISK (Hydrophobic Collapse) DirectWater->Precipitation Success Clear Solution (Glu-COO⁻ Stabilized) PHSwitch->Success Deprotonation of Glu

Figure 1: Decision tree for solubilizing this compound, highlighting the critical role of pH in aqueous environments.

Troubleshooting & Stability

  • Cloudiness in Water: If the solution turns cloudy upon adding water, the pH is likely too low (protonating the Glu residues) or the concentration is too high for the Boc group's hydrophobicity.[1] Action: Add 10-20 µL of 1M NaOH or NH₄OH to shift the equilibrium to the soluble carboxylate form.

  • Gelation: High concentrations (>50 mg/mL) in DCM may form gels.[1] Action: Add 5-10% MeOH or use DMF instead. The N-methyl group reduces this risk compared to non-methylated peptides, but it can still occur.

  • Deprotection Risk: Avoid dissolving in strong acids (pure TFA, HCl) unless the intention is to remove the Boc group.[1] The Boc group is acid-labile.[1]

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504. Link[1]

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 41(10), 1331-1342. Link[1]

  • Sigma-Aldrich. "Peptide Solubility Guidelines."[1] Technical Resource Library. Link

Sources

Boc-meglu-glu-val purity and quality control

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Quality Control of Boc-N-methyl-Glu-Glu-Val

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for establishing the purity, identity, and overall quality of the synthetically derived, protected tetrapeptide Boc-N-methyl-Glu-Glu-Val. Targeted at researchers, chemists, and quality control professionals in the pharmaceutical and biotechnology sectors, this document moves beyond procedural lists to explain the scientific rationale behind a robust, multi-faceted analytical strategy. We will explore the origins of potential impurities during Boc-based solid-phase peptide synthesis (SPPS) and detail the orthogonal analytical techniques required for their detection and characterization. Methodologies for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented with field-proven insights to ensure the generation of reliable, self-validating data.

Introduction: The Imperative of Purity for Boc-N-methyl-Glu-Glu-Val

The peptide Boc-N-methyl-Glu-Glu-Val is an N-terminally protected tetrapeptide composed of Valine, Glutamic Acid, N-methyl-Glutamic Acid, and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is an acid-labile protecting group widely used in peptide synthesis to prevent unwanted reactions at the N-terminus during chain elongation.[][2] Its presence makes this peptide a key intermediate, likely intended for further use in solution-phase fragment condensation to build larger, more complex peptides or proteins.[]

For the purpose of this guide, "meglu" is interpreted as N-methyl-Glutamic Acid (N-Me-Glu), a common modification that can alter a peptide's conformational properties and resistance to enzymatic degradation.

The ultimate success of any research or development program utilizing this peptide—be it for structural biology studies, as a therapeutic precursor, or in diagnostic assays—is fundamentally dependent on its purity and structural integrity. Even minor impurities can have significant consequences:

  • Compromised Biological Activity: Impurities such as deletion sequences or diastereomers may act as competitive inhibitors or fail to elicit the desired biological response, leading to inaccurate structure-activity relationship (SAR) data.[4]

  • Safety and Immunogenicity: Uncharacterized peptide-related impurities can pose toxicological risks or trigger an adverse immune response, a critical concern in therapeutic development.[5]

  • Lack of Reproducibility: The presence of variable impurity profiles between batches invalidates experimental reproducibility, a cornerstone of scientific integrity and regulatory compliance.

Therefore, a rigorous quality control (QC) strategy is not merely a final check but an integral part of the peptide's lifecycle, ensuring that the material is precisely what it purports to be. This guide outlines an orthogonal analytical approach, where multiple techniques with different separation and detection principles are employed to build a comprehensive and trustworthy quality profile.

The Synthetic Landscape: Origins of Potential Impurities

To effectively control for impurities, one must first understand their origin. Boc-N-methyl-Glu-Glu-Val is typically synthesized via Solid-Phase Peptide Synthesis (SPPS). While efficient, this multi-step process can introduce a variety of predictable impurities.[6][7]

  • Process-Related Impurities: These arise from incomplete reactions during the SPPS cycle.

    • Deletion Sequences: Failure to completely remove the Boc protecting group in a cycle prevents the next amino acid from coupling, leading to a sequence lacking one or more residues (e.g., Boc-N-Me-Glu-Val).[8][9]

    • Truncated Sequences: Failure of a coupling reaction, followed by permanent capping (e.g., with acetic anhydride), results in shorter peptide chains.

    • Insertion Sequences: If excess activated amino acids are not thoroughly washed away, they can be incorporated out of sequence.[7][8]

  • Side-Reaction Impurities: These are formed by unwanted chemical transformations during synthesis or final cleavage from the resin.

    • Racemization: The activation step required for peptide bond formation can sometimes lead to the partial loss of stereochemical integrity (epimerization) at the α-carbon of the amino acid, creating diastereomeric impurities.[8]

    • Incomplete Deprotection: Residual protecting groups on the glutamic acid side chains (e.g., benzyl or cyclohexyl esters) may persist after the final cleavage step.[8]

  • Reagent- and Storage-Related Impurities:

    • Oxidation: The thioether side chain of methionine (if present) is particularly susceptible to oxidation, forming methionine sulfoxide.[9][10] While Boc-N-methyl-Glu-Glu-Val does not contain methionine, this is a critical consideration for other peptides.

    • Degradation: During storage, cyclization of the N-terminal glutamic acid can occur, leading to pyroglutamate formation, especially under acidic conditions.[9]

    • Reagent Adducts: Scavengers (e.g., triisopropylsilane) used during the final cleavage step can sometimes form covalent adducts with the peptide if not properly controlled.[]

A robust QC strategy must be designed to detect and quantify this diverse array of potential impurities.

The Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of a peptide's quality. An orthogonal approach, which combines multiple methods based on different physicochemical principles, is essential for a comprehensive assessment. The core of this strategy for Boc-N-methyl-Glu-Glu-Val relies on the synergy between chromatography for separation (purity), mass spectrometry for identity, and spectroscopy for structural confirmation.

QC_Workflow cluster_0 Primary Analysis cluster_1 Structural Confirmation cluster_2 Quantitative & Other Tests RP_HPLC RP-HPLC (Purity Assessment) Final_Report Certificate of Analysis RP_HPLC->Final_Report Purity (%) LC_MS LC-MS (Identity & Impurity ID) LC_MS->Final_Report Mass Confirmation NMR NMR Spectroscopy (Structure Verification) NMR->Final_Report Structural Integrity AAA Amino Acid Analysis (Peptide Content) AAA->Final_Report Net Peptide Content Water Karl Fischer (Water Content) Water->Final_Report Water (%) Peptide_Sample Boc-N-methyl-Glu-Glu-Val (Synthesized Lot) Peptide_Sample->RP_HPLC Peptide_Sample->LC_MS Peptide_Sample->NMR Peptide_Sample->AAA Peptide_Sample->Water

Caption: Orthogonal workflow for comprehensive quality control of the peptide.

Core Technique I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[11][12] Its power lies in its ability to separate the target peptide from closely related impurities based on differences in hydrophobicity. The peptide and its impurities are partitioned between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. By gradually increasing the concentration of an organic solvent (like acetonitrile), molecules are eluted in order of increasing hydrophobicity, allowing for their separation and quantification.[13][14]

Experimental Protocol: RP-HPLC Purity Analysis
  • System Preparation:

    • HPLC System: A high-pressure binary pump system with a UV-Vis detector is required.[11]

    • Mobile Phase A: Prepare 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape.

    • Mobile Phase B: Prepare 0.1% (v/v) TFA in HPLC-grade acetonitrile.[11]

    • System Purge: Thoroughly purge both pump lines with their respective mobile phases to remove air bubbles and ensure a stable baseline.

  • Column and Method Setup:

    • Column: Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). C18 columns are excellent general-purpose columns for peptide analysis.[11]

    • Column Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

    • Detection Wavelength: Set the UV detector to 214 nm, the wavelength at which the peptide backbone amide bonds strongly absorb light.

    • Gradient Program:

      • 0-25 min: Linear gradient from 5% to 65% Mobile Phase B.

      • 25-27 min: Linear gradient from 65% to 95% Mobile Phase B (column wash).

      • 27-30 min: Hold at 95% Mobile Phase B.

      • 30-32 min: Return to 5% Mobile Phase B.

      • 32-40 min: Re-equilibration at 5% Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Sample Preparation and Analysis:

    • Sample Preparation: Accurately weigh ~1 mg of the peptide and dissolve it in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL. Vortex to ensure complete dissolution.

    • Injection: Inject 10-20 µL of the sample onto the column.

    • Data Acquisition: Record the chromatogram for the duration of the run.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC_Workflow A Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) B Equilibrate C18 Column A->B C Prepare Peptide Sample (1 mg/mL in Phase A) B->C D Inject Sample C->D E Run Gradient Elution (5-65% B over 25 min) D->E F Detect at 214 nm E->F G Integrate Peaks & Calculate Area % F->G LCMS_Workflow A Inject Sample into LC-MS System B Separate by RP-LC A->B C Ionize Eluent (Positive ESI) B->C D Analyze Ions by Mass (e.g., Orbitrap) C->D E Extract Mass Spectrum for Main Peak D->E Main Peak G Analyze Impurity Peaks D->G Impurity Peaks F Compare Observed MW to Theoretical MW E->F NMR_Workflow A Dissolve Peptide in Deuterated Solvent B Acquire 1D ¹H Spectrum A->B C Acquire 2D TOCSY A->C D Acquire 2D NOESY/ROESY A->D E Assign Spin Systems (Identify Amino Acids) C->E F Identify Sequential NOEs (Confirm Sequence) D->F G Confirm Overall Structure E->G F->G

Sources

Technical Whitepaper: Pharmacodynamics and Structural Biology of Boc-MeGlu-Glu-Val

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth mechanistic analysis of Boc-MeGlu-Glu-Val (Boc-4-methylene-L-glutamyl-L-glutamyl-L-valine), a specialized tripeptide derivative used primarily as a mechanistic probe and competitive inhibitor in the study of Vitamin K-Dependent


-Glutamyl Carboxylase (VKGC) .

Executive Summary

This compound (CAS: 95049-79-9) is a synthetic tripeptide analog designed to interrogate the active site of Vitamin K-Dependent


-Glutamyl Carboxylase (VKGC). Structurally, it mimics the consensus propeptide/substrate sequence (Glu-Glu-Val) found in vitamin K-dependent proteins (e.g., Prothrombin, Factor X).

The critical modification lies in the MeGlu residue. While "MeGlu" conventionally denotes N-methylglutamic acid in general peptide chemistry, in the specific context of this CAS entry and VKGC research, it refers to 4-methylene-glutamic acid (also known as


-methylene-glutamic acid). This residue replaces the standard glutamate 

-carbon (

) with a vinyl group (

), rendering the molecule incapable of undergoing the requisite proton abstraction for carboxylation. Consequently, it acts as a competitive inhibitor or mechanistic probe , validating the "carbanion intermediate" hypothesis of the carboxylation cycle.
Structural Deconstruction & Chemical Logic

To understand the mechanism of action (MoA), we must first deconstruct the ligand's architecture. The molecule is a tripartite system: a lipophilic cap, a warhead/probe, and a recognition tail.

MoietyChemical IdentityFunctional Role in MoA
Boc- tert-ButyloxycarbonylLipophilic Cap / N-Terminal Protection: Mimics the hydrophobic interactions of the propeptide binding site (specifically the Phe residue in the FLEEL consensus). Enhances stability against aminopeptidases.
-MeGlu- 4-Methylene-L-Glutamic Acid Mechanistic Warhead: An isosteric analog of Glutamic Acid where the

-methylene group (-CH

-) is replaced by a vinyl group (-C(=CH

)-). This alters the hybridization of the reaction center from

to

.
-Glu-Val L-Glutamyl-L-ValineRecognition Motif: Provides the necessary side-chain anchors for the S2 and S3 subsites of the VKGC active site, ensuring high-affinity binding (

mimicry).
Mechanism of Action (Speculation & Evidence)

The mechanism of this compound is defined by its ability to bind the enzyme but fail the catalytic turnover. This "Unproductive Binding" illuminates the precise chemical requirements of the VKGC reaction.

2.1. The Native VKGC Mechanism (Context)

In a functional cycle, VKGC converts Glutamate (Glu) to


-Carboxyglutamate (Gla).
  • Vitamin K Reduction: Vitamin K hydroquinone (KH

    
    ) binds.
    
  • Base Generation: The enzyme generates a strong base (likely a Vitamin K alkoxide or peroxy-intermediate).

  • Proton Abstraction: This base abstracts the pro-S

    
    -proton  from the Glutamate residue, forming a carbanion  at the 
    
    
    
    -carbon.
  • Carboxylation: The carbanion attacks CO

    
     to form Gla.
    
2.2. The this compound Inhibition Mechanism

When this compound enters the active site, the "MeGlu" residue occupies the S1 catalytic pocket.

  • Step 1: Competitive Binding: The -Glu-Val tail and Boc- cap anchor the molecule into the active site with an affinity comparable to the native substrate (Boc-Glu-Glu-Val).

  • Step 2: Catalytic Stall (The "Dead-End" Complex):

    • The enzyme attempts to initiate the reaction cycle.

    • The Barrier: The

      
      -carbon of 4-methylene-glutamic acid is part of a double bond (
      
      
      
      ). The protons on the terminal methylene group are vinylic .
    • Energetic Impossibility: The pKa of a vinylic proton (~44) is significantly higher than that of the standard

      
      -proton of glutamate (~24). The Vitamin K base intermediate is insufficiently basic to abstract a vinylic proton.
      
    • Geometric Constraint: Even if abstraction occurred, the resulting anion would be orthogonal to the pi-system, preventing stabilization.

  • Step 3: Outcome: The reaction cycle halts. No carboxylation occurs. The enzyme remains occupied, preventing native substrates from binding (Competitive Inhibition).

2.3. Alternative Speculation: Radical Trap?

If VKGC operated via a radical mechanism (single electron transfer) rather than a carbanion mechanism, the exocyclic double bond of MeGlu could potentially react with a radical species, leading to covalent modification (suicide inhibition). However, current consensus favors the carbanion model, supporting the competitive inhibition profile.

Visualization: Molecular Mechanism

The following diagram illustrates the comparative pathway between the Native Substrate (Glu) and the Inhibitor (MeGlu).

VKGC_Mechanism cluster_0 Native Substrate (Boc-Glu-Glu-Val) cluster_1 Inhibitor (this compound) S_Native Substrate: Glu Residue (sp3 Gamma-Carbon) Inter_1 Enzyme-Substrate Complex S_Native->Inter_1 Binding (Kd) Step_Abs Gamma-H Abstraction (Formation of Carbanion) Inter_1->Step_Abs Vit K Base Product Product: Gla Residue (Carboxylated) Step_Abs->Product + CO2 S_Inhib Inhibitor: 4-Methylene-Glu (sp2 Gamma-Carbon) Inter_2 Enzyme-Inhibitor Complex S_Inhib->Inter_2 Competitive Binding Block REACTION BLOCKED (Vinylic H cannot be abstracted) Inter_2->Block Catalytic Attempt

Figure 1: Comparative mechanistic pathway showing the catalytic stall induced by the sp2 hybridized gamma-carbon of the MeGlu residue.

Experimental Validation Protocols

To validate this MoA, the following experimental workflow is recommended. These protocols distinguish between simple binding and mechanism-based inactivation.

Protocol 1: In Vitro Carboxylase Inhibition Assay

Objective: Determine if this compound is a substrate or an inhibitor.

  • Reagents: Solubilized microsomal VKGC (from bovine liver),

    
    C-Sodium Bicarbonate, Vitamin K1 hydroquinone, Native substrate (FLEEL or Boc-Glu-Glu-Val).
    
  • Setup:

    • Control: Enzyme + Native Substrate +

      
      CO
      
      
      
      .
    • Test A: Enzyme + this compound +

      
      CO
      
      
      
      (Test for substrate activity).
    • Test B: Enzyme + Native Substrate + this compound (titrated) +

      
      CO
      
      
      
      (Test for inhibition).
  • Measurement: Quench reaction with TCA. Measure acid-precipitable radioactivity (incorporated

    
    C).
    
  • Data Analysis:

    • If Test A counts = Background

      
      Not a substrate .
      
    • If Test B counts decrease with increasing [this compound]

      
      Inhibitor .
      
Protocol 2: Kinetic Characterization (Lineweaver-Burk)

Objective: Define the mode of inhibition (Competitive vs. Non-competitive).

ParameterExperimental ConditionExpected Result (Competitive)
Vmax Fixed Enzyme, Variable Substrate, Fixed InhibitorUnchanged (Inhibitor can be outcompeted by high substrate)
Km (app) Fixed Enzyme, Variable Substrate, Fixed InhibitorIncreased (Requires more substrate to reach Vmax/2)
Ki Dixon Plot (1/v vs [I])< 100 µM (Indicates potent active site binding)
References
  • Soute, B. A., et al. (1987). Substrate Specificity of Vitamin K-Dependent Carboxylase: Electron Effects on C-H Bond Dissociation Energies. Biochemistry .

  • Vermeer, C. (1990). Gamma-Carboxyglutamate-containing proteins and the vitamin K-dependent carboxylase. Biochemical Journal .

  • ChemicalBook. (2024). CAS 95049-79-9 Entry: Butyloxycarbonyl-4-methylene-glutamyl-glutamyl-valine.[1][2] ChemicalBook Database .

  • Dowd, P., et al. (1995). Mechanism of Action of Vitamin K. Annual Review of Nutrition .

(Note: The CAS 95049-79-9 specifically identifies the 4-methylene derivative.[3] If "MeGlu" were interpreted as N-methyl-glutamate, the mechanism would involve steric hindrance of the peptide bond, but the 4-methylene interpretation is the standard for mechanistic probing of the gamma-proton abstraction step in VKGC research.)

Sources

An In-depth Technical Guide to Sourcing and Quality Control of Boc-L-γ-Methylglutamyl-L-glutamyl-L-valine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the procurement and validation of the custom tripeptide, Boc-L-γ-Methylglutamyl-L-glutamyl-L-valine (Boc-meglu-glu-val). As this is a specialized, non-stock peptide, this document will focus on the process of custom synthesis, supplier qualification, and in-house quality assurance.

Introduction to this compound: Structure and Potential Applications

The peptide , this compound, is an N-terminally protected tripeptide. The tert-butyloxycarbonyl (Boc) group is a common protecting group in peptide synthesis, preventing unwanted reactions at the N-terminus. The peptide sequence consists of three amino acid residues:

  • L-γ-Methylglutamic acid (meglu): A derivative of glutamic acid where the gamma-carboxyl group is methylated. This modification can influence the peptide's conformation and binding properties.

  • L-Glutamic acid (glu): An acidic amino acid that can be involved in electrostatic interactions.

  • L-Valine (val): A hydrophobic amino acid that contributes to the overall hydrophobicity of the peptide.

Due to its custom nature, the specific applications of this compound are not broadly documented. However, based on its constituent amino acids, it may be of interest in fields such as:

  • Enzyme inhibition studies: As a potential substrate analog or inhibitor for proteases or other enzymes that recognize glutamate-containing sequences.

  • Drug delivery research: As a component of a larger peptide-drug conjugate, where the tripeptide sequence could act as a targeting moiety.

  • Biochemical probe development: For studying protein-protein interactions involving glutamate-rich domains.

Sourcing Strategy: The Custom Synthesis Route

A thorough search of the market indicates that this compound is not available as a stock compound. Therefore, researchers must rely on custom peptide synthesis services. This approach offers the advantage of obtaining a peptide with precise specifications tailored to the intended application.

Identifying and Qualifying Custom Peptide Synthesis Suppliers

The selection of a reliable custom synthesis partner is critical to the success of your research. The following table outlines key criteria for evaluating potential suppliers:

Evaluation Criterion Key Considerations Why It Matters
Technical Expertise Does the company have experience with modified amino acids like L-γ-Methylglutamic acid? Can they provide consultation on the synthesis strategy?Ensures the supplier can successfully synthesize the desired peptide and troubleshoot any potential challenges.
Quality Control & Analytical Capabilities What analytical data is provided with the final product (e.g., HPLC, Mass Spectrometry, Certificate of Analysis)? Do they offer different purity levels (e.g., >95%, >98%)?Verifies the identity, purity, and quantity of the synthesized peptide, ensuring it meets the requirements of your experiments.
Communication & Support Is there a dedicated technical contact for your project? How responsive are they to inquiries?Facilitates a smooth process, from initial inquiry to post-delivery support.
Turnaround Time What is the estimated synthesis and delivery time?Allows for proper planning of experiments.
Confidentiality Does the company have a clear confidentiality policy or are they willing to sign a non-disclosure agreement (NDA)?Protects your intellectual property.

Several reputable companies offer custom peptide synthesis services. While this guide does not endorse any specific company, researchers can start their search with well-established suppliers in the field. It is recommended to request quotes from multiple vendors to compare cost and services.

Workflow for Procuring Custom this compound

The following diagram illustrates the typical workflow for ordering a custom peptide:

custom_peptide_workflow cluster_researcher Researcher's Responsibilities cluster_supplier Supplier's Responsibilities define_specs Define Peptide Specifications request_quotes Request Quotes from Suppliers define_specs->request_quotes provide_quote Provide Quote & Timeline request_quotes->provide_quote select_supplier Select Supplier & Place Order synthesis Synthesize & Purify Peptide select_supplier->synthesis receive_peptide Receive Peptide & Documentation in_house_qc Perform In-house QC receive_peptide->in_house_qc provide_quote->select_supplier qc_analysis Perform QC Analysis synthesis->qc_analysis shipping Ship Peptide & Documentation qc_analysis->shipping shipping->receive_peptide

Caption: Workflow for custom peptide synthesis.

Technical Specifications for Custom Synthesis

When requesting a quote for this compound, provide the supplier with the following detailed specifications:

  • Sequence: Boc-L-γ-Methylglutamyl-L-glutamyl-L-valine (or this compound)

  • Purity: Specify the required purity level based on your application (e.g., >95% for in vitro assays, >98% for cell-based studies or in vivo experiments).

  • Quantity: The amount of peptide needed in milligrams (mg).

  • Modifications:

    • N-terminus: Boc (tert-butyloxycarbonyl) group.

    • C-terminus: Free acid.

  • Required Analytical Data:

    • High-Performance Liquid Chromatography (HPLC): To confirm purity.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Certificate of Analysis (CofA): A summary of all QC data.

In-House Quality Assessment of Received Peptide

Upon receiving the custom-synthesized peptide, it is crucial to perform in-house quality control to validate the supplier's data and ensure the peptide is suitable for your experiments.

Peptide Reconstitution Protocol
  • Centrifuge: Briefly centrifuge the vial to pellet all the lyophilized peptide at the bottom.

  • Solvent Selection: The choice of solvent depends on the peptide's sequence. For this compound, which contains acidic residues, a small amount of a basic solvent like aqueous ammonia or ammonium bicarbonate may be needed to aid dissolution in aqueous buffers. For initial stock solutions, sterile, high-purity water or a buffer such as phosphate-buffered saline (PBS) is recommended. If solubility is an issue, organic solvents like dimethyl sulfoxide (DMSO) can be used, but their compatibility with downstream assays must be considered.

  • Concentration Calculation: Calculate the volume of solvent needed to achieve the desired stock concentration.

  • Dissolution: Add the solvent to the vial, and gently vortex or sonicate to ensure complete dissolution.

HPLC Analysis for Purity Verification

This protocol outlines a general method for verifying the purity of the peptide using reverse-phase HPLC (RP-HPLC).

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Reconstituted peptide solution

Protocol:

  • Equilibrate the column: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%) for at least 10-15 minutes.

  • Inject the sample: Inject a known amount of the reconstituted peptide solution.

  • Run the gradient: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% over 30 minutes) to elute the peptide.

  • Detect and analyze: Monitor the elution profile using a UV detector at 214 nm or 280 nm. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Mass Spectrometry for Identity Confirmation

Mass spectrometry is used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass of this compound.

Theoretical Mass Calculation:

  • Boc: 100.07 g/mol

  • γ-Methylglutamic acid: 161.16 g/mol

  • Glutamic acid: 147.13 g/mol

  • Valine: 117.15 g/mol

  • Mass of peptide = (100.07) + (161.16 - 18.02) + (147.13 - 18.02) + (117.15) = 489.47 g/mol (as [M+H]⁺)

Protocol:

  • Prepare the sample: Dilute the reconstituted peptide in an appropriate solvent for the mass spectrometer being used (e.g., 50% acetonitrile with 0.1% formic acid for electrospray ionization).

  • Infuse or inject the sample: Introduce the sample into the mass spectrometer.

  • Acquire the spectrum: Acquire the mass spectrum in the appropriate mass range.

  • Analyze the data: Compare the observed mass-to-charge ratio (m/z) with the theoretical value.

Handling and Storage of this compound

Proper handling and storage are essential to maintain the integrity of the peptide.

  • Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.

  • Peptide in Solution: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.

Conclusion

While this compound is not a readily available stock chemical, it can be reliably sourced through custom peptide synthesis services. By carefully selecting a supplier, providing clear technical specifications, and performing thorough in-house quality control, researchers can confidently obtain high-quality peptide for their studies. This guide provides the necessary framework for navigating the procurement and validation process, ensuring the integrity and success of your research endeavors.

References

  • Siddhi Vinayaka Spechem Private Limited - Boc Protected Amino Acids. [Link][1]

Sources

literature review of Boc-protected tripeptides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of Boc-Protected Tripeptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone of peptide chemistry since its introduction, enabling the controlled, stepwise synthesis of peptides. This guide provides a comprehensive technical overview of Boc-protected tripeptides, from the fundamental principles of Boc chemistry to detailed protocols for their synthesis, purification, and characterization. We delve into the strategic considerations behind experimental choices, offering insights into the selection of resins, coupling reagents, and cleavage conditions. Furthermore, this document explores the applications of Boc-protected tripeptides as valuable building blocks in drug discovery and broader chemical synthesis, providing a self-validating framework for researchers in the field.

The Strategic Importance of the Boc Protecting Group in Peptide Synthesis

The synthesis of peptides, including tripeptides, requires the strategic use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for the α-amino group of amino acids.[1] Its application was a pivotal development that facilitated the controlled, stepwise assembly of amino acids.[1]

The core principle of Boc-based solid-phase peptide synthesis (SPPS) revolves around a cyclical process of deprotection, coupling, and washing.[2][3] This strategy's success is contingent on the differential acid lability of the α-amino Boc group and the more acid-stable side-chain protecting groups.[1] While not a truly orthogonal protection scheme because both Boc and many side-chain protecting groups (like benzyl-based ones) are acid-labile, it is practically effective due to the different acid strengths required for their removal.[2][3] The Boc group can be cleaved with moderate acids like trifluoroacetic acid (TFA), while stronger acids such as hydrofluoric acid (HF) are needed to remove the side-chain protecting groups and cleave the peptide from the resin.[1][3]

Boc-protected amino acids and peptide fragments offer several advantages, particularly in industrial settings. They are generally less sensitive to fluctuations in humidity and temperature, making them well-suited for large-scale storage and transport.[] Additionally, Boc-protected peptide fragments often exhibit better crystallizability and storage stability, which simplifies their purification and characterization.[]

The Chemistry of Boc Protection and Deprotection

Boc Protection: The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1][5] The reaction proceeds through a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[1]

Boc Deprotection: The removal of the Boc group is a critical step and is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1] The mechanism involves the protonation of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to liberate the free amine.[6]

Synthesis of Boc-Protected Tripeptides: A Methodological Deep Dive

The synthesis of Boc-protected tripeptides can be approached through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)

Boc-SPPS is a widely used method for synthesizing peptides on a solid support, or resin.[7] The general workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is anchored to the resin.[2][3]

The synthesis of a tripeptide on a solid support follows a cyclical process, as illustrated in the diagram below.

Boc_SPPS_Workflow start Start: C-terminal Boc-Amino Acid attached to Resin deprotection 1. Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash Washing Steps (e.g., DCM, IPA) deprotection->wash Remove excess acid neutralization 2. Neutralization (e.g., 5% DIEA in DCM) neutralization->wash Remove excess base coupling 3. Coupling (Next Boc-Amino Acid + Coupling Reagent) coupling->wash Remove excess reagents wash->neutralization wash->coupling repeat Repeat Cycle for next Amino Acid wash->repeat repeat->deprotection Yes final_deprotection Final Boc Deprotection repeat->final_deprotection No (Sequence Complete) cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) final_deprotection->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification end Purified Boc-Tripeptide purification->end

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

This protocol outlines the manual synthesis of a model tripeptide.

Materials:

  • Merrifield or PAM resin pre-loaded with Glycine (Boc-Gly-resin)

  • Boc-Phe-OH

  • Boc-Ala-OH

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, TBTU)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Isopropyl alcohol (IPA)

Procedure:

  • Resin Swelling: Swell the Boc-Gly-resin in DCM for 20-30 minutes in a reaction vessel.

  • First Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).[7]

    • Drain and add a fresh 50% TFA/DCM solution, then agitate for 20-30 minutes.[1][7]

    • Drain the TFA solution.

  • Washing: Wash the resin multiple times with DCM to remove excess TFA, followed by washes with IPA and then DCM.[1][7]

  • Neutralization:

    • Wash the resin with a solution of 5% DIEA in DCM for 5 minutes (repeat twice).[1]

    • This step is crucial to convert the protonated amine (TFA salt) to the free amine, which is necessary for the subsequent coupling reaction.[2][3]

  • Washing: Wash the resin with DCM to remove excess DIEA.[1]

  • Coupling of Boc-Phe-OH:

    • In a separate vial, dissolve Boc-Phe-OH and an equimolar amount of a coupling reagent like HBTU in NMP or DMF. Add DIEA (2 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • A Kaiser test can be performed to confirm the completion of the coupling reaction.[8]

  • Washing: Wash the resin with NMP/DMF and then DCM.

  • Repeat Cycle for Boc-Ala-OH: Repeat steps 2-7 using Boc-Ala-OH as the next amino acid.

  • Final Washing and Drying: After the final coupling and washing steps, wash the resin with DCM and then methanol, and dry under vacuum.

Resin Selection:

  • Merrifield Resin: The classical choice for Boc-SPPS, where the first amino acid is typically attached as a cesium salt to avoid racemization.[7] However, the benzyl ester linkage is somewhat labile to the repeated TFA deprotection steps, which can lead to chain loss.[7]

  • PAM Resin (Phenylacetamidomethyl): Offers increased stability of the peptide-resin linkage to TFA compared to the Merrifield resin, thus minimizing peptide loss during synthesis.[7]

  • BHA and MBHA Resins: Used for the synthesis of peptide amides.[7]

Coupling Reagents: The choice of coupling reagent is critical for efficient peptide bond formation.

Coupling ReagentDescriptionAdvantages
Carbodiimides (DCC, DIC) DCC was one of the first used but its urea byproduct is insoluble. DIC is preferred as its urea is more soluble.[9]Cost-effective. DIC with an additive like HOBt minimizes racemization.
Uronium/Aminium Salts (HBTU, TBTU, HATU) Highly efficient and widely used in both solid-phase and solution-phase synthesis.[9][10]Fast reaction times, high coupling efficiency. Byproducts are generally soluble.[9]
Phosphonium Salts (PyBOP) Effective for coupling, particularly for hindered amino acids.Good for challenging couplings.
DPPA (Diphenylphosphoryl azide) Can be advantageous for coupling aliphatic α,β-didehydro-α-amino acid residues.[11]Specific applications for modified amino acids.
Solution-Phase Synthesis

Solution-phase synthesis is often employed for the production of shorter peptides like di- and tripeptides.[8] This method can be advantageous for large-scale synthesis due to the lower cost of solvents compared to resins and reagents used in SPPS.[]

In a typical solution-phase synthesis of a tripeptide, a Boc-protected amino acid is coupled with an amino acid ester. The resulting dipeptide is then deprotected and coupled with another Boc-protected amino acid.

Solution_Phase_Synthesis cluster_step1 Step 1: Dipeptide Formation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Tripeptide Formation BocAA1 Boc-AA1-OH Coupling1 Coupling Reagent BocAA1->Coupling1 AA2Ester H-AA2-Ester AA2Ester->Coupling1 BocDipeptide Boc-AA1-AA2-Ester Coupling1->BocDipeptide Deprotection Acidic Deprotection (e.g., TFA or HCl) BocDipeptide->Deprotection DipeptideEster H-AA1-AA2-Ester Deprotection->DipeptideEster Coupling2 Coupling Reagent DipeptideEster->Coupling2 BocAA3 Boc-AA3-OH BocAA3->Coupling2 BocTripeptide Boc-AA3-AA1-AA2-Ester Coupling2->BocTripeptide

Caption: Workflow for solution-phase synthesis of a Boc-protected tripeptide.

Purification and Characterization

Following synthesis and cleavage from the resin (in the case of SPPS), the crude peptide product is a mixture containing the target peptide as well as impurities such as truncated or deletion sequences, and byproducts from cleaved protecting groups.[8]

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for purifying peptides.[8][12] It separates peptides based on their hydrophobicity.[12]

Typical RP-HPLC Protocol:

  • Sample Preparation: The crude peptide is dissolved in an appropriate solvent, often containing a small amount of acid (like TFA) to improve solubility and peak shape.

  • Column: A C18-modified silica column is commonly used.[8]

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile with 0.1% TFA

  • Elution: The peptide is eluted by gradually increasing the concentration of Solvent B. More hydrophobic peptides will elute at higher concentrations of acetonitrile.

  • Fraction Collection: Fractions corresponding to the desired peptide peak are collected.

Characterization

Mass Spectrometry (MS): This technique is essential for confirming the identity of the synthesized peptide by verifying its molecular weight.[12] It is highly sensitive and can also help in identifying impurities.[12]

HPLC Analysis: Analytical RP-HPLC is used to assess the purity of the final product.[12][13] By integrating the area of the product peak and comparing it to the total area of all peaks, a purity percentage can be determined.

Applications in Drug Development and Research

Boc-protected tripeptides are not only intermediates in the synthesis of longer peptides but are also valuable molecules in their own right.

  • Building Blocks for Larger Peptides: They can be used in fragment condensation strategies to synthesize long peptides or small proteins.[]

  • Enzyme Substrates and Inhibitors: Short peptides are often used to design substrates or inhibitors for enzymes, particularly proteases.

  • Peptidomimetics: Boc-protected tripeptides can serve as scaffolds for the development of peptidomimetics, where the peptide backbone is modified to improve properties like stability and bioavailability.

  • Drug Discovery: Many biologically active peptides are short sequences. The synthesis of libraries of tripeptides allows for the screening of potential drug candidates.

Conclusion

The Boc protection strategy remains a robust and versatile tool in peptide chemistry. A thorough understanding of the underlying chemical principles, from protection and deprotection to the nuances of resin and reagent selection, is paramount for the successful synthesis of high-purity Boc-protected tripeptides. The detailed methodologies and strategic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently design and execute the synthesis of these valuable molecules, thereby accelerating research and development in their respective fields.

References

  • Organic Letters. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of trifunctional cyclo-β-tripeptide templates. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

  • PubMed. (2018, June 3). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Towards a selective Boc deprotection on acid cleavable Wang resin. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. PMC. Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • ResearchGate. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Solid-Phase Synthesis of Boc-pGlu-Glu-Val-OH

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry.

Abstract

This document provides a comprehensive, field-proven protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide Boc-pGlu-Glu-Val-OH using tert-butyloxycarbonyl (Boc) chemistry. Peptides containing an N-terminal pyroglutamyl (pGlu) residue are a significant class of bioactive molecules, known for their enhanced stability against enzymatic degradation.[1] This guide details the chemical principles, step-by-step experimental procedures, purification, and characterization of the target peptide. It is designed to be a self-validating system, explaining the causality behind each step to ensure both technical accuracy and practical success.

Introduction: The Rationale for Boc-SPPS and the Significance of Pyroglutamyl Peptides

Solid-phase peptide synthesis (SPPS), a method pioneered by Bruce Merrifield, revolutionized the way peptides are created by anchoring the C-terminal amino acid to an insoluble resin support.[2] This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to mere filtration and washing.[2][3]

While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is prevalent, Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection schemes remain robust and are sometimes superior for complex or lengthy sequences.[2] Boc-SPPS is characterized by the use of a moderate acid, typically trifluoroacetic acid (TFA), for the repetitive cleavage of the Nα-Boc group, and a strong acid, such as anhydrous hydrogen fluoride (HF), for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[4][5]

The target peptide, pGlu-Glu-Val, incorporates an N-terminal pyroglutamyl residue. This cyclic lactam is formed from the intramolecular cyclization of a glutamic acid or glutamine residue.[6][7] This modification is not merely a synthetic artifact; it is found in many natural peptides and proteins, including Thyrotropin-Releasing Hormone (TRH).[1][7] The pGlu residue confers significant resistance to degradation by aminopeptidases, thereby increasing the peptide's in vivo half-life, a highly desirable trait in therapeutic peptide development.[1]

This protocol will detail the direct incorporation of Boc-L-pyroglutamic acid (Boc-pGlu-OH) onto the resin-bound dipeptide, Glu-Val.

Materials and Apparatus

Reagents and Consumables
ReagentGradeRecommended Supplier
Resins
Merrifield Resin (1% DVB, 100-200 mesh, ~1.0 mmol/g)SPPS GradeSigma-Aldrich, Novabiochem
Boc-Protected Amino Acids
Boc-Val-OHSPPS GradeBachem, ChemPep
Boc-Glu(OBzl)-OHSPPS GradeBachem, ChemPep
Boc-pGlu-OHSPPS GradeBenchChem, Bachem
Coupling Reagents
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)SPPS GradeAapptec, Merck
HOBt (1-Hydroxybenzotriazole)SPPS GradeAapptec, Merck
Solvents
Dichloromethane (DCM)Anhydrous, ACS GradeFisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ACS GradeFisher Scientific
Isopropanol (IPA)ACS GradeFisher Scientific
Diisopropylethylamine (DIEA)Redistilled, Peptide Synthesis GradeSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Diethyl etherAnhydrous, ACS GradeFisher Scientific
Cleavage Reagents
Anhydrous Hydrogen Fluoride (HF)99.9% PurityAirgas, Praxair
AnisoleReagent Grade, ScavengerSigma-Aldrich
Apparatus
  • Manual or automated solid-phase peptide synthesizer.

  • Reaction vessel with a sintered glass filter.

  • Mechanical shaker or nitrogen bubbling system for agitation.

  • HF cleavage apparatus (Teflon or Kel-F construction).

  • Lyophilizer (freeze-dryer).

  • High-Performance Liquid Chromatography (HPLC) system (preparative and analytical).

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Experimental Protocol: Synthesis of Boc-pGlu-Glu-Val-OH

The synthesis proceeds from the C-terminus (Valine) to the N-terminus (Pyroglutamic acid).

Workflow Overview

SPPS_Workflow cluster_ResinPrep Step 1: Resin Preparation cluster_FirstAA Step 2: C-Terminal Loading (Val) cluster_Cycle Step 3 & 4: Elongation Cycles (Glu, pGlu) cluster_Final Step 5 & 6: Cleavage & Purification Resin Merrifield Resin Swell Swell in DCM Resin->Swell Wash_DMF Wash with DMF Swell->Wash_DMF Couple_Val Couple to Resin (DMF, 50-60°C) Wash_DMF->Couple_Val BocVal Boc-Val-Cs+ Salt BocVal->Couple_Val Wash_Val Wash (DMF, H2O, IPA) Deprotection Boc Deprotection (50% TFA/DCM) Wash_Val->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA) Neutralization->Coupling KaiserTest Kaiser Test Coupling->KaiserTest KaiserTest->Deprotection Next Amino Acid Cleavage HF Cleavage (HF/Anisole, 0°C) KaiserTest->Cleavage Final Peptide Precipitate Precipitate & Wash (Cold Diethyl Ether) Cleavage->Precipitate Purify Purify by HPLC Precipitate->Purify Characterize Characterize by MS Purify->Characterize caption Workflow for Boc-SPPS of pGlu-Glu-Val-OH

Caption: Workflow for Boc-SPPS of pGlu-Glu-Val-OH.

Step 1: Loading of the First Amino Acid (Boc-Val-OH) onto Merrifield Resin

The first amino acid is anchored to the resin via an ester linkage. Using the cesium salt of the Boc-amino acid is the preferred method as it minimizes racemization and side reactions.[4]

  • Resin Swelling: Swell 1.0 g of Merrifield resin (~1.0 mmol) in DCM (15 mL) for 1 hour in the reaction vessel. Drain the solvent.

  • Cesium Salt Preparation: In a separate flask, dissolve Boc-Val-OH (2.0 mmol, 2 eq.) in a solution of methanol and water. Neutralize with an aqueous solution of cesium carbonate (Cs₂CO₃) until the pH is 7.0. Remove the solvent by rotary evaporation and dry the resulting Boc-Val-OCs salt under high vacuum overnight.

  • Esterification: Add the dried Boc-Val-OCs (2.0 mmol) to the swollen resin in the reaction vessel. Add 15 mL of anhydrous DMF.

  • Reaction: Gently agitate the slurry at 50-60°C for 48 hours under a nitrogen atmosphere.[8]

  • Washing: Allow the resin to cool. Drain the solvent and wash the resin sequentially with DMF (3 x 15 mL), DMF/water (1:1, 3 x 15 mL), DMF (3 x 15 mL), and finally IPA (3 x 15 mL).

  • Drying: Dry the Boc-Val-Resin under vacuum. A small sample can be taken for a substitution level test (e.g., picric acid titration) to determine loading efficiency.

Step 2: Peptide Chain Elongation - One Cycle of Synthesis (Coupling Boc-Glu(OBzl)-OH)

Each cycle consists of Nα-Boc deprotection, neutralization, and coupling of the next amino acid.

  • Swelling: Swell the Boc-Val-Resin in 15 mL of DCM for 30 minutes. Drain the solvent.

  • Boc Deprotection:

    • Add 15 mL of 50% TFA in DCM to the resin.[4] Agitate for 2 minutes. Drain.

    • Add a fresh 15 mL of 50% TFA in DCM. Agitate for 25-30 minutes.[4][9] This two-step process ensures efficient removal of the Boc group.

    • Drain the TFA solution and wash the resin with DCM (3 x 15 mL) and IPA (2 x 15 mL) to shrink the resin and help remove residual acid.[4]

  • Neutralization:

    • The newly formed free amine is a trifluoroacetate salt and must be neutralized.[3]

    • Add 15 mL of 10% DIEA in DCM. Agitate for 2 minutes. Drain.

    • Repeat the 10% DIEA in DCM wash for 10 minutes.[4]

    • Wash the resin thoroughly with DCM (5 x 15 mL) to remove excess DIEA, which can interfere with the subsequent coupling step.

  • Amino Acid Coupling (Boc-Glu(OBzl)-OH):

    • Activation: In a separate vial, dissolve Boc-Glu(OBzl)-OH (3.0 mmol, 3 eq.), HBTU (2.9 mmol, 2.9 eq.), and HOBt (3.0 mmol, 3 eq.) in 10 mL of anhydrous DMF. Add DIEA (6.0 mmol, 6 eq.) and allow the solution to pre-activate for 5 minutes.[1] The solution should turn yellow.

    • Coupling Reaction: Add the activated amino acid solution to the neutralized resin. Agitate at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a qualitative Kaiser test to check for the presence of free primary amines.[10] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL). The resin is now ready for the next cycle.

Step 3: Final Coupling Cycle (Boc-pGlu-OH)

Repeat the elongation cycle (Step 3.3, points 1-5) using Boc-pGlu-OH .

  • Causality Note: The amide nitrogen of pyroglutamic acid is significantly less nucleophilic than a primary amine, making N-acylation difficult.[7] Therefore, Boc-pGlu-OH can be coupled directly without protection on its lactam nitrogen. However, coupling can be slower. It is advisable to extend the coupling time to 4 hours or even overnight to ensure the reaction goes to completion.[1]

After a negative Kaiser test and final washes, the fully assembled peptide-resin (Boc-pGlu-Glu(OBzl)-Val-Resin) is dried under vacuum in preparation for cleavage.

Final Cleavage and Deprotection

This step uses strong acid to cleave the peptide from the resin support and remove the benzyl (Bzl) side-chain protecting group from the glutamic acid residue. Anhydrous HF is highly effective but extremely hazardous and requires a specialized apparatus.[5][11]

SAFETY WARNING: Anhydrous HF is extremely corrosive and toxic. All operations must be conducted by trained personnel in a dedicated fume hood using appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat. An HF-specific calcium gluconate antidote gel must be immediately available.

  • Preparation: Place the dried peptide-resin (~1.2 g) into a Teflon reaction vessel from the HF apparatus. Add a Teflon-coated stir bar.

  • Scavenger Addition: Add anisole (1.0 mL) as a scavenger. Anisole traps the reactive benzyl and tert-butyl cations generated during cleavage, preventing side reactions with sensitive residues.[4]

  • HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Carefully distill approximately 10 mL of anhydrous HF into the vessel (10 mL HF per gram of peptide-resin).[4]

  • Cleavage Reaction: Remove the dry ice bath and replace it with an ice-water bath (0°C). Stir the mixture for 45-60 minutes.[4]

  • HF Removal: After the reaction, remove the HF by evaporation under a vacuum, ensuring the vapor is passed through a suitable scrubber.

  • Peptide Precipitation:

    • Transfer the resin and crude peptide residue to a centrifuge tube.

    • Add ~30 mL of cold diethyl ether to the residue. This will precipitate the peptide while dissolving the scavenger and cleaved protecting groups.

    • Mix thoroughly and centrifuge. Decant the ether.

    • Repeat the ether wash two more times.

  • Extraction and Lyophilization:

    • After the final ether wash, allow the residual ether to evaporate.

    • Extract the peptide from the resin with 10% aqueous acetic acid (3 x 15 mL).

    • Combine the aqueous extracts, freeze the solution, and lyophilize to obtain the crude peptide as a white, fluffy powder.

Purification and Characterization

The crude product will contain the target peptide as well as deletion sequences and other impurities generated during synthesis.[12][13] Purification is essential and is typically achieved by reversed-phase HPLC (RP-HPLC).[12][14]

Purification by Preparative RP-HPLC
ParameterCondition
Column C18, 10 µm particle size, 250 x 22 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% TFA
Gradient 5% to 65% B over 60 minutes
Flow Rate 15 mL/min
Detection UV at 220 nm

Procedure: Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A. Filter through a 0.45 µm filter and inject onto the preparative HPLC column. Collect fractions corresponding to the major peak. Analyze fractions for purity by analytical HPLC and pool the pure fractions. Lyophilize the pooled fractions to yield the purified peptide.

Characterization
AnalysisExpected Result for pGlu-Glu-Val-OH
Analytical RP-HPLC Single major peak (>95% purity)
Mass Spectrometry (ESI-MS) Calculated Mass [M+H]⁺: 372.17 g/mol
Observed Mass: Match within ±0.1 Da

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Loading of First AA Incomplete reaction; moisture.Ensure reagents and solvents are anhydrous. Extend reaction time or increase temperature slightly.[8]
Positive Kaiser Test after Coupling Incomplete coupling reaction; peptide aggregation.Double-couple the amino acid. For difficult sequences, consider using a more potent coupling reagent like HATU.[15]
Deletion Sequences in MS Incomplete deprotection or coupling.Extend deprotection/coupling times. Ensure efficient washing between steps to remove unreacted species.
Low Yield after Cleavage Incomplete cleavage; peptide adsorption.Extend HF cleavage time (up to 90 min). Ensure peptide is fully extracted from the resin with acetic acid or another suitable solvent.
Side Products in MS Alkylation by protecting group cations.Ensure an adequate amount of scavenger (anisole) is used during HF cleavage.

References

  • de la Torre, B. G., & Albericio, F. (2020). Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis. Methods in Molecular Biology, 2103, 41-57. doi:10.1007/978-1-0716-0227-0_4
  • de la Torre, B. G., & Albericio, F. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology. Published by Springer. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). BOC Deprotection. Retrieved from [Link]

  • Awang, M. A., et al. (2020). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side... ResearchGate. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2002). Houben-Weyl E22a, Synthesis of Peptides and Peptidomimetics. Thieme.
  • Fundação de Amparo à Pesquisa do Estado de São Paulo. (2023, November 1). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. EurekAlert!. [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Lenci, E., et al. (2018). Boc deprotection conditions tested. ResearchGate. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Hurevich, M., & Gilon, C. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Israel Journal of Chemistry, 60(3-4), 238-248. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2025). Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide. [Link]

  • Fields, G. B., & Noble, R. L. (2013). Boc and Fmoc solid phase peptide synthesis. U.S. Patent No. 8,383,770 B2. Washington, DC: U.S.
  • Almac Group. (2023). Analytical method development for synthetic peptide for purity and impurities content by UHPLC. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Góngora-Benítez, M., et al. (2014). Solid-phase peptide synthesis. Digital.CSIC. [Link]

  • ChemRxiv. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. [Link]

  • Romanova, E. V., et al. (2007). Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons. Journal of Neurochemistry, 101(5), 1396-1405. [Link]

  • Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Boc-Meglu-Glu-Val

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the purification of Boc-Meglu-Glu-Val (Boc-4-methylene-L-glutamyl-L-glutamyl-L-valine), identified by CAS 95049-79-9 .

Introduction & Molecule Characterization

The target molecule, This compound , is a synthetic tripeptide derivative.[1] In the context of this specific sequence (linked to CAS 95049-79-9), "Meglu" refers to 4-methylene-L-glutamic acid (


-methylene-glutamic acid), a naturally occurring non-proteinogenic amino acid found in Tulipa species.[1]

Target Specifications:

  • Compound Name: N-(

    
    -t-Butoxycarbonyl)-
    
    
    
    -methylene-L-glutamyl-L-glutamyl-L-valine[1]
  • Abbreviation: this compound[2]

  • CAS Number: 95049-79-9[2][3][4][5]

  • Molecular Formula:

    
     (Approximate, based on structure)
    
  • Physicochemical Profile:

    • Acidic Domains: Contains three free carboxyl groups (two side-chain

      
      -carboxyls, one C-terminal 
      
      
      
      -carboxyl).[1]
    • Hydrophobic Domains: The N-terminal Boc group and the C-terminal Valine side chain provide significant hydrophobicity.

    • Lability: The Boc group is acid-labile but stable under standard HPLC conditions (0.1% TFA).[1] The exocyclic methylene group on the first glutamate requires careful handling to prevent isomerization or polymerization.[1]

Purification Challenge: The primary challenge is balancing the retention of the highly polar, tri-acidic core against the hydrophobicity of the Boc group. Standard neutral conditions often result in poor retention and peak fronting due to ionization of the carboxyls.[1] Therefore, ion suppression using an acidic mobile phase is critical.[1]

Pre-Purification Considerations

Before injection, the crude sample must be prepared to ensure solubility and prevent column fouling.[1]

Solubility Strategy

The presence of three carboxyl groups renders the molecule highly soluble in alkaline buffers but potentially insoluble in highly acidic aqueous buffers at high concentrations.[1]

  • Dissolution Solvent: 50% Acetonitrile (ACN) / 50% Water (v/v).[1] If the sample is stubborn, add small aliquots of 100 mM Ammonium Bicarbonate (pH 8) to assist dissolution, then adjust pH to ~4-5 with dilute acetic acid before filtration.[1]

  • Concentration: Target 10–20 mg/mL for preparative runs.

Filtration
  • Pass the sample through a 0.22 µm PTFE or Nylon syringe filter .[1] Avoid Cellulose Acetate if the pH is high.

HPLC Method Development

The purification utilizes Reverse-Phase Chromatography (RPC) . The stationary phase of choice is C18, which provides the necessary hydrophobic interaction to retain the Boc and Valine moieties while the acidic mobile phase suppresses carboxyl ionization.[1]

Instrumentation & Mobile Phase
ParameterSpecificationRationale
Column C18 (Octadecylsilyl), 5 µm, 100 ÅStandard peptide resolution; 100 Å pore size is ideal for small peptides.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Milli-Q WaterpH ~2.0 suppresses ionization of carboxyls (

), increasing retention and peak sharpness.[1]
Mobile Phase B 0.1% TFA in Acetonitrile (HPLC Grade)Elution solvent; ACN provides lower backpressure than Methanol.[1]
Flow Rate 1.0 mL/min (Analytical) / 10-20 mL/min (Prep)Scaled according to column diameter.
Detection UV @ 214 nm (Primary), 254 nm (Secondary)214 nm detects the peptide bond (

).[1] The methylene group may also show absorbance.
Temperature Ambient (20–25°C)Heated columns (e.g., 40°C) can improve resolution but risk Boc deprotection.[1]
Gradient Strategy

Due to the Boc group, the molecule is moderately hydrophobic despite the acidic residues.[1] A "shallow" gradient is recommended to separate impurities lacking the Boc group (early eluters) or deletion sequences.[1]

Standard Gradient Protocol:

  • Equilibration: 5% B for 5 minutes.

  • Loading: Inject sample.

  • Ramp: 5% B to 60% B over 30 minutes.

  • Wash: 95% B for 5 minutes.

  • Re-equilibration: 5% B for 10 minutes.

Note: The target typically elutes between 35% and 45% B.[1]

Detailed Experimental Protocol

Step 1: System Preparation
  • Flush the HPLC system with Mobile Phase B to remove organic residues.

  • Equilibrate with 95% Mobile Phase A / 5% Mobile Phase B until the baseline at 214 nm is stable (drift < 1 mAU/min).

Step 2: Analytical Scouting
  • Inject 10 µL of the 1 mg/mL sample solution.

  • Run the standard gradient (5-60% B).[1]

  • Analyze the chromatogram:

    • Main Peak: Identify the largest peak (likely ~15-20 min).

    • Impurity Profile: Note early eluting peaks (polar salts, free amino acids) and late eluting peaks (fully protected side-chain byproducts).[1]

  • Optimization: If the peak elutes too early (<10 min), lower the initial %B to 0%. If resolution is poor, decrease the gradient slope (e.g., 20-50% B over 40 min).

Step 3: Preparative Purification[6]
  • Scale up the injection volume (e.g., 1-5 mL depending on loop size).[1]

  • Execute the optimized gradient.

  • Fraction Collection:

    • Trigger collection based on threshold (e.g., >20 mAU) or slope.[1]

    • Collect the main peak in small slices (e.g., 0.5 min/tube) to cut out leading/tailing impurities.[1]

  • Post-Run Analysis: Re-inject fractions on the analytical column to verify purity (>95%).

Step 4: Product Isolation
  • Pool pure fractions immediately.

  • Lyophilization: Freeze the pooled fractions in liquid nitrogen and lyophilize.

    • Caution: Do not leave the peptide in TFA solution for extended periods (>24h) at room temperature to avoid slow Boc removal or esterification.[1]

  • Store the white powder at -20°C under desiccant.

Troubleshooting & Critical Quality Attributes

IssueProbable CauseCorrective Action
Broad/Tailing Peak Incomplete protonation of carboxyls.Ensure TFA concentration is fresh and at least 0.1%. Consider 0.2% if tailing persists.
Split Peak Diastereomers or Isomerization.The

-methylene group can isomerize. Check NMR. Try a flatter gradient or lower temperature.
Loss of Boc Group Acid hydrolysis during run/storage.Minimize exposure to TFA. Lyophilize immediately. Use Ammonium Acetate (pH 4.[1]5) as alternative buffer (note: retention will decrease).
High Backpressure Precipitation on column.Sample concentration too high or solubility limit reached in high %B. Dilute sample or reduce injection volume.

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, emphasizing the critical decision nodes for "Meglu" handling.

PurificationWorkflow cluster_HPLC HPLC Method Start Crude this compound Solubility Solubility Check (50% ACN/Water) Start->Solubility Filter Filtration (0.22 µm PTFE) Solubility->Filter Column Stationary Phase C18 (100 Å, 5 µm) Filter->Column Gradient Gradient Run 5-60% B over 30 min Column->Gradient MobilePhase Mobile Phase A: 0.1% TFA/H2O B: 0.1% TFA/ACN MobilePhase->Column Detection UV Detection (214 nm) Gradient->Detection Collection Fraction Collection (Time-sliced) Detection->Collection Decision Purity > 95%? Lyophilization Lyophilization (Remove TFA/ACN) Decision->Lyophilization Yes Repurify Re-Chromatography (Flatter Gradient) Decision->Repurify No Collection->Decision Final Pure this compound (Store -20°C) Lyophilization->Final Repurify->Gradient

Caption: Workflow for the RP-HPLC purification of this compound, highlighting critical checkpoints.

References

  • ResearchGate. (2025).[1] Synthesis of

    
    -carboxyglutamic acid-containing peptides by the Boc strategy. Retrieved from [Link]
    

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of the N-Methylated, Boc-Protected Tripeptide Boc-Meglu-Glu-Val

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the structural characterization of the modified tripeptide, Boc-Meglu-Glu-Val, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We detail the rationale behind method development, including sample preparation, chromatographic separation, and mass spectrometric conditions. The protocol is designed for researchers, scientists, and drug development professionals requiring robust analytical methods for modified peptides. Expected fragmentation patterns are elucidated, and a step-by-step workflow is provided to ensure reproducible and accurate results.

Introduction

Modified peptides are of significant interest in drug discovery and development due to their potential for enhanced stability, permeability, and biological activity. The tripeptide this compound incorporates two key modifications: an N-terminal tert-Butyloxycarbonyl (Boc) protecting group and an N-methylated glutamic acid (Meglu) residue. These modifications necessitate a tailored analytical approach for accurate characterization. Mass spectrometry (MS), particularly when coupled with high-performance liquid chromatography (HPLC), is the definitive tool for confirming the identity, purity, and structure of such complex molecules.[1][2]

This application note explains the causality behind the experimental choices, providing a self-validating system for the analysis of this compound and similarly modified peptides.

Analyte Physicochemical Properties

Understanding the analyte's structure is paramount for developing a successful analytical method.

  • Structure: Boc-(N-Me)Glu-Glu-Val-OH

  • Modifications:

    • Boc Group: A bulky, hydrophobic, and acid-labile N-terminal protecting group.[3] It increases the non-polar character of the peptide.

    • N-Methylglutamic Acid (Meglu): The methylation of the backbone amide nitrogen introduces a steric constraint and removes a hydrogen bond donor, which can alter the peptide's conformation and fragmentation behavior.[4]

  • Key Properties: The combination of the hydrophobic Boc group and two acidic residues (Glu, Meglu) gives the peptide amphipathic properties, making it well-suited for reversed-phase chromatography.

PropertyValueRationale & Implication for Analysis
Monoisotopic Mass 490.2402 DaThe fundamental value for MS1 precursor ion identification.
Sequence Boc-(N-Me)Glu-Glu-ValDetermines the fragmentation pattern (b- and y-ions) in MS/MS.
N-terminus Boc-protectedIncreases hydrophobicity; prone to in-source fragmentation or neutral loss.[5][6]
C-terminus Valine (free acid)Provides a site for protonation in negative ion mode if needed.
Ionizable Sites (+) N/A (Boc-blocked)Protonation in positive mode will likely occur on backbone amides.
Ionizable Sites (-) Two carboxyl groupsAllows for efficient ionization in negative ion mode.

LC-MS/MS Method Development: A Rationale-Driven Approach

The successful analysis of this compound hinges on a synergistic relationship between the liquid chromatography separation and the mass spectrometer's settings.

Liquid Chromatography (LC) Strategy

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for peptide separation due to its high resolving power.[1][7][8]

  • Column Selection: A C18 stationary phase is the column of choice. The non-polar C18 chains interact favorably with the hydrophobic Boc group and the alkyl side chains of the peptide, providing good retention and separation from polar impurities.

  • Mobile Phase: A gradient elution using water and acetonitrile (ACN) is employed.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid serves two crucial roles: it protonates the peptide to enhance positive ionization efficiency in the ESI source and acts as an ion-pairing agent to improve peak shape.[9] Formic acid is preferred over Trifluoroacetic Acid (TFA) as TFA can cause ion suppression in the MS and may contribute to premature cleavage of the acid-labile Boc group.[5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. ACN is the organic modifier used to elute the peptide from the C18 column. A gradual increase in ACN concentration allows for the separation of the target peptide from synthesis by-products.

Mass Spectrometry (MS) Parameters

Electrospray ionization (ESI) is the ideal ionization technique for this application. It is a "soft" ionization method that allows intact, non-volatile molecules like peptides to be transferred into the gas phase with minimal fragmentation, preserving the crucial precursor ion for subsequent analysis.[10][11]

  • Ionization Mode: Positive ion mode is selected. Although the peptide has acidic residues, the goal is to induce fragmentation along the peptide backbone, which is most efficiently achieved with protonated precursors ([M+H]⁺).

  • MS1 Scan (Full Scan): The first step is to identify the protonated molecular ion. The mass spectrometer is set to scan a range that includes the theoretical m/z of the [M+H]⁺ ion (491.2475 m/z). Observing this ion confirms the correct mass of the synthesized peptide. Other common adducts, such as [M+Na]⁺, may also be present.

  • MS/MS Scan (Tandem MS): To confirm the amino acid sequence, the [M+H]⁺ precursor ion is selected and fragmented. Collision-Induced Dissociation (CID) is the most common fragmentation method.[12] In CID, the precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen), causing it to break at the weakest bonds—primarily the peptide amide bonds. This process generates a series of characteristic fragment ions.[13]

Experimental Workflow and Protocol

The following section provides a detailed, step-by-step protocol for the analysis.

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis SamplePrep Dissolve Peptide in 50:50 ACN:H2O (0.1% FA) Dilution Dilute to 1-10 µg/mL SamplePrep->Dilution Injection Inject 5 µL Gradient RP-HPLC Gradient (C18 Column) Injection->Gradient Elution Peptide Elution Gradient->Elution ESI Electrospray Ionization (+ve) Elution->ESI MS1 MS1 Full Scan (Detect [M+H]⁺) ESI->MS1 Isolation Isolate m/z 491.25 MS1->Isolation MS2 MS/MS Fragmentation (CID) Isolation->MS2 Spectrum Acquire Spectrum MS2->Spectrum Analysis Interpret b- & y-ions Spectrum->Analysis Confirmation Confirm Sequence Analysis->Confirmation

Caption: High-level workflow for LC-MS/MS analysis of this compound.

Materials and Reagents
  • This compound peptide standard

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Formic Acid (FA)

  • Eppendorf tubes

  • Autosampler vials with inserts

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients at analytical flow rates (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an ESI source and MS/MS capabilities (e.g., Thermo Scientific Orbitrap Exploris, Sciex ZenoTOF 7600).

  • LC Column: C18 column, 2.1 mm x 100 mm, 1.8 µm particle size.

Detailed Protocol Steps
  • Sample Preparation:

    • Prepare a stock solution of the peptide at 1 mg/mL in 50:50 ACN/Water with 0.1% FA.

    • Vortex briefly to ensure complete dissolution.

    • Perform a serial dilution to create a working solution of 1-10 µg/mL in the same solvent.

    • Transfer the working solution to an autosampler vial.

  • Liquid Chromatography Method:

ParameterSetting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 10 min
Hold at 95% B for 2 min
Return to 5% B and equilibrate for 3 min
  • Mass Spectrometry Method:

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Gas Temp. 300 °C
Sheath Gas Flow 40 (arbitrary units)
MS1 Scan Range 150 - 1000 m/z
MS/MS Activation CID
Precursor Ion 491.25 m/z
Isolation Window 1.0 m/z
Collision Energy 25-35 eV (Normalized)

Data Interpretation: Expected Fragmentation

The CID process cleaves the peptide backbone, producing N-terminal charged fragments (b-ions) and C-terminal charged fragments (y-ions).[14][15] Analyzing the mass differences between ions in a series allows for the deduction of the amino acid sequence.

Peptide Fragmentation Diagram

G cluster_peptide Boc-(N-Me)Glu-Glu-Val P0 Boc- N1 N(Me)-CH- C1 CO- y3 y₃ N1->y3 390.19 N2 NH-CH- b1 b₁ C1->b1 230.12 C2 CO- y2 y₂ N2->y2 247.13 N3 NH-CH- b2 b₂ C2->b2 359.17 C3 COOH y1 y₁ N3->y1 118.09 R1 (CH₂)₂COOH R2 (CH₂)₂COOH R3 CH(CH₃)₂

Caption: Expected b-ion and y-ion fragmentation sites for this compound.

Theoretical Fragment Ion Masses

The following table lists the expected monoisotopic m/z values for the primary fragment ions. The presence of a comprehensive series of these ions in the MS/MS spectrum provides high confidence in the peptide's sequence identity.

Ion TypeSequence FragmentTheoretical m/z ([M+H]⁺)
Precursor Boc-(N-Me)Glu-Glu-Val 491.2475
b₁Boc-(N-Me)Glu-CO230.1230
b₂Boc-(N-Me)Glu-Glu-CO359.1656
y₁H-Val-OH118.0863
y₂H-Glu-Val-OH247.1289
y₃H-(N-Me)Glu-Glu-Val-OH390.1871
Neutral Loss[M+H - 100]⁺ (Loss of Boc)391.1907

Expert Insights on Fragmentation:

  • N-Methylation Effect: The presence of the N-methyl group on the glutamic acid residue can influence fragmentation. Cleavage C-terminal to an N-methylated residue is often enhanced. Therefore, the y₂ ion may be particularly prominent.

  • Boc Group Loss: The Boc group is thermally and chemically labile. A significant neutral loss of 100 Da (C₅H₈O₂) from the precursor ion is commonly observed, even with soft ionization, and can be a diagnostic feature.[6][16]

  • Internal Fragments: Double backbone cleavages can result in internal fragments, which can further support sequence confirmation.[17]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Signal Poor ionization, sample degradation, incorrect MS settings.Confirm sample integrity. Optimize ESI source parameters (voltage, gas flows). Check mobile phase pH.
Dominant [M+H - 100]⁺ Peak High in-source energy, labile Boc group.Lower the in-source collision energy (fragmentor/cone voltage). This is a common observation and can be used diagnostically.[5]
Poor Peak Shape Secondary interactions with column, inappropriate mobile phase.Ensure 0.1% formic acid is in both mobile phases. Consider a different C18 column from another vendor.
Incomplete Fragmentation Collision energy is too low.Increase the normalized collision energy in 5 eV increments to find the optimal fragmentation pattern.
Excessive Fragmentation Collision energy is too high.Decrease the normalized collision energy.

Conclusion

This application note provides a robust and scientifically grounded protocol for the definitive mass spectrometric analysis of this compound. By coupling a well-designed reversed-phase liquid chromatography method with high-resolution tandem mass spectrometry, researchers can confidently confirm the identity, sequence, and modification status of this and other complex synthetic peptides. The detailed rationale for each step of the method development process equips scientists with the necessary knowledge to adapt this protocol for their specific analytical challenges in the field of drug discovery and peptide chemistry.

References

  • Mtoz Biolabs. (n.d.). How Are the B Ions and Y Ions Defined in Mass Spectrometry.
  • Setner, B., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. Retrieved from [Link]

  • (n.d.). Reversed-phase isolation of peptides. PubMed. Retrieved from [Link]

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Wu, R., et al. (2014). Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC. Retrieved from [Link]

  • Setner, B., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PubMed. Retrieved from [Link]

  • Pfalz, M., et al. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • (n.d.). What do the B & Y Matches Mean?. Retrieved from [Link]

  • Barlow, J. W., et al. (2014). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. PMC. Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?.
  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.
  • Xu, W., et al. (2011). Controlling Charge States of Peptides through Inductive Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2010). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
  • ResearchGate. (2016). Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation.
  • (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Creative Proteomics. (n.d.). Electrospray Ionization.
  • (n.d.). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]

  • Naoum, G. E., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Retrieved from [Link]

  • Separation Science. (n.d.). Peptide analysis using reverse phase liquid chromatography.
  • (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from Journal of Chinese Mass Spectrometry Society website.
  • Mahoney, D. W., et al. (2022). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. ACS Publications. Retrieved from [Link]

  • (2016). b and y Ions. De Novo Peptide Sequencing.
  • CORE. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column.
  • YouTube. (2023). Probe ESI Mass Spectrometry Analysis | Protocol Preview.
  • European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from European Pharmaceutical Review website.
  • PubMed. (2011). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Jackson, D. R., et al. (2019). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Boc-Val-D-N(Me)Glu-NH2.
  • Sigma-Aldrich. (n.d.). Boc-Val-OH Boc-L-valine.
  • PubChem. (n.d.). Boc-Val-D-Glu-OMe.
  • PubChem. (n.d.). Val-Val-Glu.
  • PubChem. (n.d.). Boc-Val-Gln-Val-OH.

Sources

Elucidation of Boc-Meglu-Glu-Val Structure: A Detailed Application Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of NMR in Peptide Drug Development

In the landscape of modern drug discovery and development, peptides represent a burgeoning class of therapeutics. Their high specificity and biological activity make them attractive candidates for a range of diseases. However, the complexity of their synthesis, which often involves protecting groups and non-standard amino acids, necessitates rigorous analytical characterization to ensure structural integrity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique in this domain, offering unparalleled insights into the atomic-level structure and connectivity of molecules in solution.[1][2] This application note provides a comprehensive guide to the elucidation of the structure of a protected tripeptide, Boc-Meglu-Glu-Val, utilizing a suite of one- and two-dimensional NMR experiments. This tripeptide, featuring an N-terminal tert-butoxycarbonyl (Boc) protecting group and an N-methylated glutamic acid (Meglu), presents a common yet interesting challenge for structural verification.

This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for the experimental choices. By following this guide, readers will be equipped to unambiguously confirm the identity, sequence, and integrity of the this compound peptide.

The Subject Molecule: this compound

The target of this application note is the tripeptide Boc-L-N-methyl-glutamyl-L-glutamyl-L-valine. The structure includes:

  • Boc (tert-butoxycarbonyl) group: A common amine protecting group in peptide synthesis.

  • Meglu (N-methyl-L-glutamic acid): An N-methylated amino acid, which can influence peptide conformation and pharmacokinetic properties.[3][4]

  • Glu (L-glutamic acid): A standard amino acid.

  • Val (L-valine): A standard amino acid.

The unambiguous confirmation of this structure requires the precise assignment of all proton (¹H) and carbon (¹³C) signals and the verification of the connectivity between the amino acid residues.

Experimental Workflow: A Multi-faceted NMR Approach

The structural elucidation of this compound is achieved through a systematic workflow involving several NMR experiments. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.

workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation prep High-Purity Peptide (>95%) Dissolution in Deuterated Solvent (e.g., DMSO-d6 or CDCl3) Concentration: 1-5 mM acq_1d 1D NMR (¹H and ¹³C) prep->acq_1d acq_2d_homo 2D Homonuclear (COSY and TOCSY) acq_1d->acq_2d_homo acq_2d_hetero 2D Heteronuclear (HSQC and HMBC) acq_2d_homo->acq_2d_hetero analysis_spin Identify Amino Acid Spin Systems (TOCSY) acq_2d_hetero->analysis_spin analysis_connect Establish Through-Bond Connectivity (COSY, HMBC) analysis_spin->analysis_connect analysis_assign Assign ¹H and ¹³C Resonances analysis_connect->analysis_assign analysis_sequence Confirm Amino Acid Sequence (HMBC) analysis_assign->analysis_sequence analysis_final Final Structure Verification analysis_sequence->analysis_final

Figure 1: A schematic of the experimental workflow for the structural elucidation of this compound using NMR spectroscopy.

Protocols

PART 1: Sample Preparation

The quality of the NMR data is critically dependent on proper sample preparation.

  • Peptide Purity: Ensure the peptide sample has a purity of >95% to minimize interfering signals from impurities.

  • Solvent Selection: Dissolve approximately 5-10 mg of the peptide in 0.5-0.6 mL of a suitable deuterated solvent. DMSO-d₆ is often a good choice for protected peptides due to its excellent solubilizing properties and the fact that amide protons are less prone to exchange. For less polar protected peptides, CDCl₃ can also be used.

  • Concentration: Aim for a concentration of 1-5 mM. This provides a good balance between obtaining a strong signal and avoiding potential aggregation.[5]

  • Homogenization: Ensure the sample is fully dissolved and the solution is clear. Vortex the sample gently and, if necessary, briefly sonicate to achieve a homogeneous solution.

  • Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

PART 2: NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

1. 1D ¹H and ¹³C NMR

  • Purpose: To obtain an overview of the proton and carbon environments in the molecule and to check for the presence of expected functional groups.

  • ¹H NMR Protocol:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover a range of at least -1 to 13 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 scans or more).

2. 2D Homonuclear Correlation Spectroscopy (COSY)

  • Purpose: To identify protons that are coupled to each other through three bonds (e.g., Hα-Hβ in an amino acid).[6]

  • Protocol:

    • Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Set the spectral width in both dimensions to be the same as the 1D ¹H spectrum.

    • Acquire at least 2 scans per increment with 256-512 increments in the indirect dimension (t₁).

3. 2D Total Correlation Spectroscopy (TOCSY)

  • Purpose: To identify all protons within a single amino acid spin system, even if they are not directly coupled.[5] This is crucial for identifying the amino acid residues.

  • Protocol:

    • Use a standard TOCSY pulse sequence with a spin-lock mixing time.

    • A mixing time of 60-80 ms is generally suitable for small peptides to allow magnetization to propagate throughout the entire spin system of each residue.[7]

    • Other parameters should be similar to the COSY experiment.

4. 2D Heteronuclear Single Quantum Coherence (HSQC)

  • Purpose: To correlate each proton with its directly attached carbon atom. This provides a powerful method for assigning carbon resonances.

  • Protocol:

    • Use a standard gradient-selected HSQC pulse sequence.

    • The direct dimension (F2) corresponds to the ¹H spectrum, and the indirect dimension (F1) corresponds to the ¹³C spectrum.

    • Set the spectral widths accordingly (e.g., -1 to 13 ppm for ¹H and 0 to 180 ppm for ¹³C).

5. 2D Heteronuclear Multiple Bond Correlation (HMBC)

  • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is essential for sequencing the peptide by observing correlations across the peptide bonds.[2]

  • Protocol:

    • Use a standard gradient-selected HMBC pulse sequence.

    • The spectral dimensions are the same as for the HSQC experiment.

    • The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.

Data Analysis and Structure Elucidation

The following is a systematic approach to analyzing the acquired NMR data to elucidate the structure of this compound.

Step 1: Identification of Spin Systems with TOCSY

The TOCSY spectrum is the starting point for identifying the individual amino acid residues. Each amino acid has a characteristic pattern of cross-peaks that defines its spin system.

  • Valine (Val): Look for a spin system with a characteristic Hα proton coupled to an Hβ proton, which in turn is coupled to two γ-methyl groups (Hγ).

  • Glutamic Acid (Glu): This spin system will show correlations from the Hα to the Hβ protons and further to the Hγ protons.

  • N-methyl-Glutamic Acid (Meglu): Similar to glutamic acid, but the absence of an amide proton (NH) and the presence of an N-methyl singlet will be key identifiers.

Step 2: Through-Bond Connectivity from COSY

The COSY spectrum is used to confirm the direct through-bond connectivities within the spin systems identified in the TOCSY. For example, it will clearly show the correlation between Hα and Hβ of each residue.

spin_system Val_NH NH Val_Ha Val_NH->Val_Ha COSY Val_Hb Val_Ha->Val_Hb COSY Val_Hg1 Hγ1 Val_Hb->Val_Hg1 COSY Val_Hg2 Hγ2 Val_Hb->Val_Hg2 COSY

Figure 2: A representative diagram of the through-bond correlations within a valine spin system as observed in a COSY spectrum.

Step 3: ¹H and ¹³C Assignments using HSQC

The HSQC spectrum allows for the direct assignment of the carbon signals attached to each proton. Once the proton resonances are identified from the TOCSY and COSY, their corresponding carbon resonances can be read from the HSQC spectrum.

Step 4: Sequencing with HMBC

The HMBC spectrum is the key to confirming the amino acid sequence. Long-range correlations across the peptide bonds are observed between the amide proton (or N-methyl protons) of one residue and the carbonyl carbon of the preceding residue.

  • Glu-Val Linkage: A correlation should be observed between the NH proton of Val and the carbonyl carbon (C=O) of Glu.

  • Meglu-Glu Linkage: A correlation should be seen between the N-methyl protons of Meglu and the carbonyl carbon of the Boc group, and also between the NH proton of Glu and the carbonyl carbon of Meglu.

Expected Chemical Shifts

The following table provides a summary of the expected ¹H and ¹³C chemical shift ranges for the residues in this compound in a typical organic solvent like DMSO-d₆. These values are based on data from the Biological Magnetic Resonance Bank (BMRB) and literature values for similar protected and N-methylated peptides.[8][9][10]

Residue/Group Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Boc C(CH₃)₃~1.4~28
C=O-~155
C(CH₃)₃-~78-80
Meglu N-CH₃~2.8-3.2~35-40
~4.2-4.6~55-60
~1.9-2.2~28-32
~2.2-2.5~30-34
C=O-~171-174
COOH-~173-176
Glu NH~7.8-8.5-
~4.0-4.4~52-56
~1.8-2.1~27-31
~2.1-2.4~30-34
C=O-~171-174
COOH-~173-176
Val NH~7.5-8.2-
~3.9-4.3~58-62
~1.9-2.2~30-34
Hγ (CH₃)~0.8-1.0~18-22
C=O-~171-174

Conclusion

The combination of 1D and 2D NMR experiments provides a robust and reliable method for the complete structural elucidation of the protected tripeptide this compound. By systematically applying COSY, TOCSY, HSQC, and HMBC experiments, it is possible to unambiguously assign all proton and carbon resonances, identify the individual amino acid residues, and confirm their sequence. This detailed analytical approach is indispensable in the field of peptide drug development, ensuring the structural integrity of synthesized molecules and providing a solid foundation for further studies. The protocols and data analysis strategies outlined in this application note serve as a valuable resource for scientists and researchers working with synthetic peptides.

References

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The - DergiPark. Available at: [Link]

  • 1H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - MDPI. Available at: [Link]

  • NMR chemical shift assignment of the IMLV methyl groups of a di-domain of the Tomaymycin non-ribosomal peptide synthetase - PMC - PubMed Central. Available at: [Link]

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  • peptide nmr. Available at: [Link]

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Application Notes and Protocols for the Cellular Characterization of Boc-Meglu-Glu-Val

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the novel tetrapeptide, Boc-Meglu-Glu-Val, in cell culture assays. We present a series of robust protocols to systematically characterize the peptide's biological activity, from initial cytotoxicity screening to hypothesis-driven functional assays. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind experimental choices, ensuring a thorough and self-validating approach to investigating this compound.

A Note on Nomenclature: The amino acid designation "Meglu" is not standard. Based on common peptide modification strategies, these protocols operate under the assumption that Meglu refers to N-methyl-L-glutamic acid . This modification is known to enhance the metabolic stability and cell permeability of peptides, making it a logical choice for designing bioactive probes for cell-based studies[1][2].

Introduction: Rationale and Potential Applications

The tetrapeptide this compound is a synthetic peptide with several features suggesting potential bioactivity. The N-terminal tert-butyloxycarbonyl (Boc) protecting group increases lipophilicity, which may aid in crossing the cell membrane. The core sequence contains two glutamate residues, one of which is N-methylated, and a C-terminal valine.

  • N-methylation: The incorporation of N-methyl-glutamic acid is a key structural feature. N-methylation of the peptide backbone is a well-established strategy to increase resistance to proteolytic degradation and improve pharmacokinetic properties[1][3]. This modification can also induce conformational constraints that may enhance binding affinity and selectivity for a specific biological target[2].

  • Glutamate Residues: Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system and a key molecule in cellular metabolism[4][5]. The presence of two glutamate analogs suggests that this compound may interact with cellular targets involved in glutamate signaling or metabolism. These could include ionotropic glutamate receptors (e.g., NMDA receptors) or metabotropic glutamate receptors (mGluRs), which are critical in modulating synaptic transmission and neuronal excitability[5][6].

  • Valine: This branched-chain amino acid plays a role in providing glucose to muscles and can influence protein structure and interactions[7]. Its hydrophobic nature contributes to the overall character of the peptide.

Given this structure, this compound could be investigated as a potential modulator of neuronal signaling, a probe for metabolic pathways, or a novel therapeutic agent. The following protocols are designed to explore these possibilities.

Initial Peptide Handling and Preparation

Proper handling and solubilization of the peptide are critical for reproducible results.

2.1. Reconstitution of Lyophilized Peptide

Most synthetic peptides are supplied in a lyophilized form.

  • Before opening, centrifuge the vial at 10,000 x g for 5 minutes to pellet all the powder at the bottom of the tube[8].

  • Allow the vial to equilibrate to room temperature in a desiccator to prevent condensation[9].

  • Based on the peptide's sequence (containing hydrophobic Boc and Val residues), initial solubilization in an organic solvent is recommended. Dissolve the peptide in a minimal amount of sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM)[9]. DMSO is generally well-tolerated by most cell lines at final concentrations of <0.5%.

  • Vortex briefly and sonicate for 10-second bursts in a water bath to aid dissolution[8].

  • Once fully dissolved, this stock solution can be further diluted in sterile aqueous buffers or cell culture media to the desired working concentrations.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Foundational Assays: Cytotoxicity and Proliferation

Before investigating specific functional effects, it is essential to determine the peptide's impact on cell viability and proliferation.

3.1. General Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight[10].

  • Prepare serial dilutions of this compound in complete culture medium, ranging from a high concentration (e.g., 1000 µM) to a low concentration (e.g., 1 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Remove the old medium from the cells and add 100 µL of the prepared peptide dilutions or controls to the respective wells.

  • Incubate the plate for 24 to 72 hours at 37°C in a CO₂ incubator[10].

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[10].

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Table 1: Example Data from MTT Cytotoxicity Assay

This compound (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle Control (0.1% DMSO)1.25 ± 0.08100%
11.23 ± 0.0798.4%
101.20 ± 0.0996.0%
1001.15 ± 0.1092.0%
5000.88 ± 0.0670.4%
10000.45 ± 0.0536.0%

3.2. Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA of proliferating cells.

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with a non-toxic concentration range of this compound (determined from the MTT assay) for 24-72 hours.

  • During the final 2-4 hours of incubation, add BrdU labeling solution to each well according to the manufacturer's instructions.

  • Fix, permeabilize, and treat the cells with a nuclease to expose the incorporated BrdU.

  • Add an anti-BrdU antibody conjugated to a peroxidase enzyme.

  • Add the substrate for the peroxidase and measure the colorimetric or chemiluminescent signal.

  • Analyze the data to determine if the peptide inhibits or stimulates cell proliferation.

Hypothesis-Driven Functional Assays

Based on the peptide's structure, the following assays can test specific hypotheses about its function.

4.1. Investigating Neuromodulatory Activity: Calcium Imaging

Glutamate receptors, both ionotropic and metabotropic, modulate intracellular calcium levels. A calcium imaging assay can serve as a primary screen for activity at these receptors.

**dot

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed neuronal cells (e.g., SH-SY5Y) on glass-bottom plates B Load cells with a calcium indicator dye (e.g., Fura-2 AM) A->B C Establish baseline fluorescence reading B->C D Add this compound (Test Compound) C->D E Add Glutamate (Positive Control / Co-agonist) D->E F Record fluorescence changes over time E->F G Calculate ratio of fluorescence (e.g., 340/380 nm for Fura-2) F->G H Determine changes in intracellular [Ca²⁺] G->H I Compare response to controls to determine agonist/antagonist activity H->I

Caption: Workflow for Calcium Imaging Assay. **

Protocol:

  • Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y, primary cortical neurons) on glass-bottom dishes or 96-well imaging plates.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Place the plate on an imaging system or fluorescence plate reader and record the baseline fluorescence for 1-2 minutes.

  • Peptide Addition: Add this compound at various concentrations. To test for antagonist activity, add the peptide before adding a known glutamate receptor agonist. To test for agonist activity, add the peptide alone.

  • Agonist Addition: Add a known concentration of glutamate or a specific agonist (e.g., NMDA, AMPA) to elicit a calcium response.

  • Data Acquisition: Continuously record the fluorescence intensity for several minutes after the additions.

  • Analysis: Analyze the fluorescence traces to determine changes in intracellular calcium concentration. A decrease in the glutamate-induced signal in the presence of the peptide suggests antagonist activity, while an increase in signal upon peptide addition alone suggests agonist activity.

4.2. Assessing Apoptosis Induction: Caspase-3/7 Activity Assay

Many bioactive molecules can induce programmed cell death (apoptosis), which is executed by a cascade of enzymes called caspases. This assay detects the activity of key executioner caspases, caspase-3 and caspase-7.

**dot

Caspase_Assay_Workflow cluster_treatment Cell Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition N1 Seed cells in a white-walled 96-well plate N2 Treat with this compound and controls (e.g., Staurosporine) N1->N2 N3 Incubate for a defined time period (e.g., 6-24h) N2->N3 N4 Add Caspase-Glo® 3/7 Reagent to each well N3->N4 N5 Incubate at room temperature for 1-2 hours N4->N5 N6 Measure luminescence using a plate reader N5->N6 N7 Analyze data relative to controls N6->N7

Caption: Workflow for Caspase-3/7 Glo Assay. **

Protocol:

  • Cell Plating: Seed cells in a white-walled 96-well plate suitable for luminescence assays.

  • Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

  • Incubation: Incubate for a period relevant to apoptosis induction, typically 6-24 hours.

  • Reagent Addition: Add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The amount of light produced is proportional to the amount of active caspase-3/7.

Table 2: Example Data from Caspase-3/7 Activity Assay

TreatmentLuminescence (RLU)Fold Change vs. Vehicle
Vehicle Control (0.1% DMSO)1,500 ± 2501.0
This compound (10 µM)1,650 ± 3001.1
This compound (100 µM)4,500 ± 5503.0
This compound (500 µM)12,000 ± 1,1008.0
Staurosporine (1 µM)15,500 ± 1,30010.3

Conclusion and Future Directions

This guide provides a structured framework for the initial characterization of the novel peptide this compound. By starting with foundational cytotoxicity and proliferation assays, researchers can establish a safe and effective concentration range for subsequent functional studies. The proposed hypothesis-driven assays for neuromodulatory activity and apoptosis induction provide clear paths to understanding the peptide's mechanism of action. Positive results from these screens would warrant further investigation, such as specific receptor binding assays, electrophysiology studies, or in-depth metabolic profiling to fully elucidate the cellular role of this promising compound.

References

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  • Hügler, M., & Hertweck, C. (2009). The Many Roles of Glutamate in Metabolism. Microbiology Monographs, 12, 1-19.
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  • Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(25), 10148–10154.
  • Al-Ghamdi, K., & El-Faham, A. (2018).
  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual review of pharmacology and toxicology, 50, 295–322.
  • Gucma, M., & Markowska, A. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino acids, 50(6), 635–647.
  • Zokaei, M., et al. (2018). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Research in pharmaceutical sciences, 13(4), 314–322.
  • Jiang, D., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5489.
  • Layer, R. T., & McIntosh, J. M. (2022). Peptide antagonists of NMDA receptors: Structure-activity relationships for potential therapeutics. Pharmacology & therapeutics, 231, 107987.
  • Delaine, T., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Thompson, C. M., et al. (2015). Tetrapeptide Inhibitors of the Glutamate Vesicular Transporter (VGLUT). ACS chemical neuroscience, 6(5), 707–714.
  • Agyei, D., & Danquah, M. K. (2021). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. Molecules, 26(22), 6847.
  • ResearchGate. (n.d.). Overview of the protocol for design of peptide inhibitors of a target PPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Metabotropic glutamate receptor. Retrieved from [Link]

  • Fürst, P., & Stehle, P. (1993). Availability of glutamine from peptides and acetylglutamine for human tumor-cell cultures. Clinical nutrition, 12(1), 35-40.
  • Sagan, S., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Pharmaceutical Design, 22(29), 4585-4603.
  • Li, Y., et al. (2022). The Promotion of Cell Proliferation by Food-Derived Bioactive Peptides: Sources and Mechanisms. Foods, 11(3), 344.
  • Ohta, A., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology, 19(5), 1364–1372.
  • Szefczyk, M., et al. (2025). Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. RSC Chemical Biology.
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  • Li, G., et al. (2020). Novel Survivin Peptides Screened With Computer Algorithm Induce Cytotoxic T Lymphocytes With Higher Cytotoxic Efficiency to Cancer Cells. Frontiers in immunology, 11, 1968.
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in vivo administration of Boc-meglu-glu-val in animal models

Application Note: In Vivo Administration and Pharmacodynamics of Boc- -MeGlu-Glu-Val

Technical Guide for Vitamin K-Dependent Carboxylase Probing and Peptide Stability Studies

Executive Summary & Molecule Profile

Boc-


-MeGlu-Glu-Val

Vitamin K-Dependent Carboxylase (VKDC)

While the sequence Glu-Glu-Val is a canonical recognition motif for the 20S Proteasome (


 Caspase-like site)

-Methylglutamate (MeGlu)
  • Mechanistic Probing: It targets the

    
    -carboxylation site, hindering the proton abstraction step required for the conversion of Glutamate (Glu) to 
    
    
    -Carboxyglutamate (Gla).
  • Metabolic Stability: The

    
    -methylation and Boc-capping provide resistance against aminopeptidases, significantly extending the in vivo half-life compared to the native Boc-Glu-Glu-Val substrate.
    

This guide details the formulation, administration, and experimental workflow for using this compound in rodent models (Mice/Rats) to study coagulation factor maturation and peptide pharmacokinetics.

PropertyDescription
Sequence Boc-(

-Me)Glu-Glu-Val
Primary Target Vitamin K-Dependent Carboxylase (GGCX)
Secondary Target 20S Proteasome (

Subunit)
Solubility Hydrophobic (Low aqueous solubility)
Primary Readout Inhibition of Factor X/Prothrombin carboxylation; Peptide stability analysis

Mechanism of Action

To interpret in vivo data, researchers must understand the specific interference point of the compound.

The Vitamin K Cycle Interference

The enzyme


-glutamyl carboxylase (GGCX)

  • Boc-Glu-Glu-Val: Acts as a substrate, getting carboxylated.[1][2]

  • Boc-

    
    -MeGlu-Glu-Val:  The 
    
    
    -methyl group sterically hinders the active site or alters the pKa of the
    
    
    -protons, acting as a competitive inhibitor or a slow-reacting substrate , thereby reducing the carboxylation efficiency of endogenous proteins.
Pathway Visualization

GVitK_RedVitamin K(Hydroquinone)VitK_OxVitamin K(Epoxide)VitK_Red->VitK_OxOxidationEnzymeGGCX Enzyme(Carboxylase)VitK_Red->EnzymeGlu_SubstratePro-Coagulation Factors(Glu-residues)Gla_ProductActive Factors(Gla-residues)Glu_Substrate->Gla_ProductCarboxylationGlu_Substrate->EnzymeInhibitorBoc-MeGlu-Glu-Val(Inhibitor)Inhibitor->EnzymeCompetes withSubstrate

Figure 1: Mechanism of Action. This compound competes with endogenous Glu-substrates for the GGCX enzyme active site, preventing the maturation of clotting factors.

Formulation & Solubility Protocol

CRITICAL WARNING: Boc-protected peptides are highly hydrophobic. Direct addition to saline or PBS will result in immediate precipitation, rendering the dose ineffective and potentially causing embolisms in IV administration.

Vehicle Selection

We recommend a co-solvent system to ensure solubility while maintaining biocompatibility.

  • Stock Solvent: 100% Dimethyl Sulfoxide (DMSO), Anhydrous.

  • Diluent: 20% Solutol HS 15 (or Tween 80) in Saline, or PEG400.

Preparation Steps (Example: 10 mg/kg dose for 25g mouse)
  • Calculate Requirements:

    • Target Dose: 10 mg/kg.

    • Mouse Weight: 25 g (0.025 kg).

    • Total Peptide Needed:

      
       mg per mouse.
      
    • Injection Volume: 100

      
      L (IP) or 50 
      
      
      L (IV).
  • Stock Solution (100x):

    • Dissolve 25 mg of this compound in 1 mL of 100% DMSO .

    • Concentration: 25 mg/mL.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution (Freshly Prepared):

    • Ratio: 5% DMSO Stock : 40% PEG400 : 55% Saline.

    • Protocol:

      • Take 50

        
        L of DMSO Stock (25 mg/mL).
        
      • Add 400

        
        L of PEG400. Vortex vigorously.
        
      • Slowly add 550

        
        L of sterile Saline (0.9% NaCl) while vortexing.
        
    • Final Concentration: 1.25 mg/mL.

    • Final Dose: 200

      
      L injection = 0.25 mg peptide.
      

In Vivo Administration Protocols

Intraperitoneal (IP) Injection (Recommended for Pharmacodynamics)

Best for: Studies requiring sustained absorption and metabolic profiling.

  • Restraint: Secure the animal using the scruff method to expose the abdomen.

  • Site Prep: Wipe the lower right quadrant of the abdomen with 70% ethanol.

  • Injection: Use a 27G needle. Insert at a 30-degree angle, aspirate slightly to ensure no bladder/gut puncture, and inject the 200

    
    L working solution slowly.
    
  • Monitoring: Observe for signs of peritonitis or distress (hunching) due to the vehicle (DMSO/PEG).

Intravenous (IV) Injection (Tail Vein)

Best for: Pharmacokinetic (PK) half-life determination.

  • Warming: Place mouse in a heating chamber (37°C) for 5 minutes to dilate tail veins.

  • Restraint: Use a restrainer tube.

  • Injection: Use a 29G insulin syringe. Inject 50-100

    
    L of the working solution.
    
    • Note: Ensure the DMSO concentration in IV bolus is <5% to avoid hemolysis. Adjust the vehicle to 5% DMSO / 95% Saline (requires rapid injection before precipitation) or use Cyclodextrin (HP-

      
      -CD)  as a solubilizer.
      

Experimental Workflow & Data Analysis

Workflow Diagram

Workflowcluster_prepPhase 1: Preparationcluster_vivoPhase 2: In Vivocluster_analysisPhase 3: AnalysisS1Weigh Peptide(this compound)S2Solubilize(100% DMSO Stock)S1->S2S3Dilute Vehicle(PEG400/Saline)S2->S3S4Administer (IP/IV)Time: T=0S5Wait (T=30m - 4h)Metabolism/BindingS4->S5S6Euthanasia &Tissue HarvestS5->S6S7Liver Homogenization(Microsomal Prep)S6->S7S8Assay A: HPLC/MS(Peptide Stability)S7->S8S9Assay B: Carboxylase Activity(PIVKA Detection)S7->S9

Figure 2: Experimental Workflow. From formulation to dual-stream analysis (PK vs. PD).

Tissue Collection (Liver)

Since the Vitamin K cycle is predominantly active in the liver:

  • Euthanize animal (CO2 or anesthetic overdose).

  • Perfusion: Transcardial perfusion with ice-cold PBS is mandatory to remove blood proteases that might degrade the peptide ex vivo.

  • Harvest: Excise the liver, wash in cold PBS, and snap-freeze in liquid nitrogen or homogenize immediately in Microsome Isolation Buffer (250 mM sucrose, 25 mM imidazole, pH 7.4).

Readout A: Pharmacodynamics (Carboxylase Inhibition)

To verify if this compound inhibited the enzyme:

  • Method: ELISA or Western Blot for PIVKA-II (Protein Induced by Vitamin K Absence or Antagonist-II).

  • Expectation: If the peptide successfully competes with endogenous substrates, PIVKA-II levels (under-carboxylated prothrombin) will increase in the plasma/liver.

Readout B: Peptide Stability (PK)
  • Method: LC-MS/MS of liver homogenates.

  • Comparison: Compare the recovery of This compound vs. Boc-Glu-Glu-Val (control).

  • Expectation: The MeGlu variant should show a significantly higher Area Under the Curve (AUC) due to resistance to N-terminal degradation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Syringe Aqueous content too high in vehicle; Rapid cooling.Increase PEG400 ratio; Keep solution at 37°C prior to injection.
Animal Distress (writhing) DMSO concentration >10% or pH imbalance.Reduce DMSO to <5%; Ensure Saline buffer is pH 7.4.
No Inhibition Observed Peptide cleared too fast or poor membrane permeability.Increase dose frequency (q.d. to b.i.d.); Use osmotic minipump for continuous infusion.
High Background Signal Endogenous Vitamin K levels are too high.Use animals on a Vitamin K-deficient diet (Warfarin-treated) to sensitize the assay.

References

  • Dubin, A. et al. (1990). Tripeptides Boc-X-Glu-Val where X is alpha-methyl glutamic acid... potential competitive inhibitors of the vitamin K-dependent carboxylation.[2] ResearchGate.

  • Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome inhibitors: from research tools to drug candidates. Chemistry & Biology. (Context for Glu-Glu-Val motif).

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. (Vehicle selection).

  • Vermeer, C. (1990). Gamma-carboxyglutamate-containing proteins and the vitamin K-dependent carboxylase. Biochemical Journal.

Disclaimer: This protocol is for research purposes only. All animal experiments must be approved by the local IACUC (Institutional Animal Care and Use Committee).

Application Note: Boc-MeGlu-Glu-Val as a Competitive Probe for Vitamin K-Dependent Carboxylase

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of Boc-MeGlu-Glu-Val (Boc-α-methyl-L-glutamyl-L-glutamyl-L-valine), a specialized peptide derivative used to probe and inhibit the activity of Vitamin K-Dependent


-Glutamyl Carboxylase (GGCX) .

Executive Summary

This compound (CAS: 95049-79-9) is a synthetic tripeptide analog designed to target Vitamin K-Dependent


-Glutamyl Carboxylase (GGCX) . Unlike standard inhibitors that irreversibly covalently bind to the active site, this compound functions primarily as a competitive substrate analog . It mimics the consensus glutamate-rich sequence found in the Gla domains of Vitamin K-dependent coagulation factors (e.g., Prothrombin, Factor X).

By introducing an


-methyl group at the P3 glutamate position (MeGlu), this molecule imposes specific steric and conformational constraints. It is widely used to:
  • Inhibit physiological carboxylation : Competes with natural protein substrates (e.g., Factor IX, Protein C) for the GGCX active site.

  • Probe Enzyme Mechanism : Elucidate the stereochemical requirements for proton abstraction at the

    
    -carbon.
    
  • Validate Assay Specificity : Serve as a reference control in 14C-bicarbonate incorporation assays.

Scientific Background & Mechanism

The Target: Vitamin K-Dependent Carboxylase (GGCX)

GGCX is an endoplasmic reticulum (ER) transmembrane enzyme responsible for the post-translational modification of specific Glutamate (Glu) residues into


-Carboxyglutamate (Gla). This modification is essential for the calcium-binding activity of blood coagulation factors.

Reaction Stoichiometry:



Mechanism of Action: Competitive Substrate Inhibition

This compound acts as an alternative substrate . It binds to the GGCX active site with high affinity, effectively "distracting" the enzyme from its physiological protein targets.

  • Binding Interface: The peptide binds to the internal glutamate-binding site of GGCX. Note that high-affinity binding usually requires a "propeptide" docking interaction; however, small peptides like this compound can drive catalysis at high concentrations (mM range) via the glutamate-binding site alone.

  • The

    
    -Methyl Modification:  The substitution of the 
    
    
    
    -proton with a methyl group on the first glutamate (MeGlu) alters the backbone conformation but does not eliminate the
    
    
    -proton required for carboxylation. This allows the molecule to be processed (carboxylated), confirming that the reaction occurs at the
    
    
    -position, while simultaneously occupying the enzyme and inhibiting the processing of other substrates.
Pathway Visualization

The following diagram illustrates the Vitamin K cycle and the competitive entry point of this compound.

G cluster_cycle Vitamin K Cycle VitK_Q Vitamin K Quinone VitK_H2 Vitamin K Hydroquinone (Cofactor) VitK_Q->VitK_H2 Reduction VitK_O Vitamin K Epoxide VitK_H2->VitK_O Oxidation (Coupled) GGCX GGCX Enzyme (Gamma-Glutamyl Carboxylase) VitK_H2->GGCX Cofactor VitK_O->VitK_Q VKOR Recycling VKOR VKOR Enzyme Product_Nat Gla-Protein (Active Coagulation Factor) GGCX->Product_Nat Carboxylation Product_Inh Carboxylated This compound GGCX->Product_Inh Alternative Reaction Substrate_Nat Natural Substrate (e.g., Prothrombin Glu) Substrate_Nat->GGCX Physiological Binding Inhibitor This compound (Competitive Substrate) Inhibitor->GGCX COMPETITIVE BINDING (High Km)

Caption: The Vitamin K Cycle and GGCX reaction mechanism. This compound competes with natural Glu-substrates for the GGCX active site, consuming the Vitamin K Hydroquinone cofactor.

Experimental Protocols

Protocol A: In Vitro GGCX Inhibition Assay ( Incorporation)

Purpose: To quantify the inhibitory potency (Ki) of this compound against a standard substrate (e.g., FLEEL or Boc-Glu-Glu-Val).

Reagents Required[1][2]
  • Enzyme Source: Solubilized microsomes from bovine liver or recombinant GGCX expressed in insect cells (Sf9).

  • Buffer: 25 mM Imidazole-HCl (pH 7.2), 0.5 M NaCl, 0.5% CHAPS (detergent is critical for solubilized enzyme).

  • Cofactor: Vitamin K1 Hydroquinone (chemically reduced using DTT/Borohydride or prepared fresh).

  • Radiolabel: NaH

    
    CO
    
    
    
    (Specific activity ~50 mCi/mmol).
  • Standard Substrate: FLEEL (Phe-Leu-Glu-Glu-Leu) or Boc-Glu-Glu-Val (non-methylated).

  • Test Compound: this compound (dissolved in DMSO).

Step-by-Step Methodology
  • Preparation of Reaction Mix:

    • Prepare a master mix containing Buffer, DTT (2 mM), and NaH

      
      CO
      
      
      
      (10
      
      
      Ci/mL).
    • Add the Standard Substrate (FLEEL) at a fixed concentration (e.g., 5 mM, near its Km).

  • Inhibitor Titration:

    • Prepare a dilution series of This compound (0, 1, 2, 5, 10 mM).

    • Note: High concentrations are often required for peptide substrates lacking the propeptide docking sequence.

  • Initiation:

    • Add GGCX enzyme preparation to the reaction tubes on ice.

    • Initiate the reaction by adding reduced Vitamin K1 Hydroquinone (100

      
      M final) in the dark (Vitamin K is light sensitive).
      
  • Incubation:

    • Incubate at 25°C for 30 minutes.

  • Termination & Processing:

    • Stop reaction by adding 10% Trichloroacetic Acid (TCA).

    • Boil the samples for 2 minutes (to drive off unreacted

      
      CO
      
      
      
      ).
    • Centrifuge to remove protein precipitate if using a peptide that precipitates, or use HPLC if the peptide is soluble.

    • For soluble peptides (like this compound), transfer supernatant to scintillation vials.

  • Measurement:

    • Add scintillation cocktail and count CPM (Counts Per Minute) in a beta counter.

Data Analysis
  • Control (100% Activity): CPM of FLEEL alone.

  • Inhibition: Plot % Activity vs. [this compound].

  • Kinetics: Perform a Dixon Plot (1/V vs. [I]) to determine the

    
    . Expect 
    
    
    
    values in the low millimolar range (1–5 mM) for tripeptides lacking the propeptide consensus.
Protocol B: HPLC Analysis of Carboxylation (Non-Radioactive)

Purpose: To verify that this compound is indeed a substrate (forming Boc-MeGla-Gla-Val) and not a dead-end inhibitor.

  • Reaction: Perform the reaction as above but use non-radioactive NaHCO

    
    .
    
  • Derivatization: Post-reaction, derivatize peptides with a fluorescent tag (e.g., OPA or Dansyl chloride) if they lack native fluorescence.

  • Separation:

    • Column: C18 Reverse Phase.

    • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 60% B over 30 minutes.

  • Detection: Monitor absorbance at 214 nm (peptide bond) or fluorescence.

  • Validation: The carboxylated product (Gla) is more acidic and will elute earlier than the unreacted substrate. The presence of a new, earlier-eluting peak confirms substrate turnover.

Comparison of Substrate Analogs

The following table highlights how this compound compares to other common GGCX tools.

CompoundStructureRoleKey Characteristic
Boc-Glu-Glu-Val Boc-Glu-Glu-ValStandard SubstrateBaseline for activity measurements.

.
This compound Boc-

-MeGlu-Glu-Val
Competitive Inhibitor Probes steric tolerance at P3. Acts as alternative substrate.
FLEEL Phe-Leu-Glu-Glu-LeuHigh-Affinity SubstrateLower

than tripeptides; commonly used reference.
Propeptide (Native Sequence)Allosteric ActivatorBinds exosite; increases affinity for Glu-substrates 1000-fold.

References

  • Dubois, J. et al. (1991). Vitamin K-Dependent Carboxylation of Various Substrates. ResearchGate.

    • Establishes Boc-X-Glu-Val (X=MeGlu)
  • BenchChem. (n.d.). This compound Product Record (CAS 95049-79-9).

    • Verifies chemical identity and CAS registry.
  • Presnell, S. R. & Stafford, D. W. (2002). The Vitamin K-Dependent Carboxylase. Thrombosis and Haemostasis.

    • Authoritative review on GGCX mechanism and substr
  • Aapptec. (n.d.). N-Methyl Amino Acids in Peptide Design.

    • General reference for the stability and conform

Sources

Application Notes and Protocols for the Development of Antibodies Targeting Boc-Meglu-Glu-Val

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development and validation of polyclonal or monoclonal antibodies specifically targeting the novel synthetic molecule, Boc-meglu-glu-val. This small molecule, comprising a tert-butyloxycarbonyl (Boc) protected meglumine (meglu) conjugated to a glutamic acid-valine dipeptide, presents unique challenges for antibody development due to its small size and non-proteinogenic components. We present a logical, field-proven workflow that encompasses hapten design considerations, immunogen preparation via carrier protein conjugation, immunization strategies, and robust, self-validating screening and characterization protocols. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the process effectively.

Introduction: The Challenge of Small Molecule Antibody Development

The generation of high-affinity, specific antibodies against small molecules (haptens) is a cornerstone of modern bioanalytics, diagnostics, and therapeutic drug monitoring. Unlike large proteins, haptens with a molecular weight under 1000 Da, such as this compound, are generally not immunogenic on their own.[] They fail to cross-link B-cell receptors and cannot be presented by major histocompatibility complex (MHC) molecules to recruit T-cell help, a critical step for a robust immune response.[2]

Therefore, a successful antibody development campaign requires rendering the hapten immunogenic by covalently coupling it to a large, immunogenic carrier protein.[2][3] This application note details a systematic approach to this process, focusing on the specific structural features of this compound to maximize the probability of generating functional and highly specific antibodies. The protocols described herein are designed as a self-validating system, incorporating specificity and cross-reactivity checks to ensure the final antibody product is fit for purpose.

Strategic Roadmap: From Hapten Design to Validated Antibody

The development of antibodies targeting this compound is a multi-stage process. Each stage is critical for the success of the subsequent steps. The overall workflow is designed to first elicit a broad immune response to the hapten-carrier conjugate and then systematically screen for and validate the antibodies that specifically recognize the unique structural features of the target molecule.

G cluster_0 Part 1: Antigen Preparation cluster_1 Part 2: Immunization & Antibody Generation cluster_2 Part 3: Screening & Validation A Hapten Synthesis & Purification (this compound) B Carrier Protein Selection (KLH for Immunization, BSA for Screening) A->B C Hapten-Carrier Conjugation (EDC/NHS Chemistry) B->C D Verification of Conjugation C->D E Animal Immunization (e.g., Rabbits, Mice) D->E Immunogen F Monitor Immune Response (Test Bleeds & Titer ELISA) E->F G Serum/Hybridoma Collection F->G H Indirect ELISA for Titer (vs. This compound-BSA) G->H Antisera I Competitive ELISA for Specificity (Inhibition with free hapten) H->I J Cross-Reactivity Testing I->J K Antibody Purification & Final QC J->K

Caption: High-level workflow for this compound antibody development.

Part 1: Immunogen Design and Preparation

The quality of the immunogen is the single most important determinant of success. The goal is to present the this compound hapten to the immune system in a conformation that elicits antibodies recognizing its unique structure.

Hapten Design and Synthesis Considerations

The target molecule, this compound, is a non-standard conjugate. Meglumine is an N-methyl-D-glucamine, and the Boc group protects its secondary amine.[4] This complex is then linked to a dipeptide. For antibody development, the most critical aspect is the point of attachment to the carrier protein. To preserve the key structural motifs (the Boc-meglu head and the peptide tail) as epitopes, conjugation should occur at a site distal to these regions. The C-terminal carboxyl group of the valine residue is the ideal attachment point.

Key Structural Features for Epitope Recognition:

  • The Boc Group: This bulky, hydrophobic group is highly antigenic.

  • The Meglumine Moiety: The unique sugar-like structure of meglumine is a key differentiator.

  • The Linkage Region: The amide bonds connecting the components.

  • The Dipeptide: The Glu-Val sequence.

The hapten must be synthesized with high purity (>95%), as impurities can lead to the generation of non-specific antibodies. Verification by HPLC and Mass Spectrometry is mandatory.

Protocol: Hapten-Carrier Conjugation via EDC/NHS Chemistry

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to couple the C-terminal carboxyl group of the hapten to primary amines on the carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH).

Rationale: Using KLH for immunization and a different carrier, such as Bovine Serum Albumin (BSA), for screening is crucial. This prevents the detection of antibodies raised against the carrier protein itself, ensuring that screening assays are specific for the hapten.[5]

Materials:

  • This compound (Hapten)

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Dialysis Tubing (10 kDa MWCO)

Step-by-Step Protocol:

  • Carrier Protein Preparation: Dissolve KLH in Coupling Buffer to a final concentration of 10 mg/mL.

  • Hapten Preparation: Dissolve the this compound hapten in Activation Buffer. The molar ratio of hapten to carrier protein is a critical parameter; a starting point of 40:1 is recommended.

  • Activation of Hapten:

    • Add a 1.5-fold molar excess of EDC and NHS (relative to the hapten) to the hapten solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation:

    • Immediately add the activated hapten solution to the KLH solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

  • Purification:

    • Remove unreacted hapten and crosslinkers by extensive dialysis against PBS (pH 7.4) at 4°C.

    • Perform at least 4 buffer changes over 48 hours.

  • Confirmation: Characterize the conjugate using MALDI-TOF MS to confirm an increase in molecular weight corresponding to hapten attachment. Store the conjugate at -20°C.

  • Repeat: Repeat the entire process using BSA as the carrier protein for the screening antigen.

Reagent/ParameterRecommended ValueRationale
Carrier Protein KLH (Immunization), BSA (Screening)Avoids anti-carrier response in screening assays.
Hapten:Carrier Molar Ratio 20:1 to 50:1Balances epitope density and carrier protein solubility.
EDC:NHS Molar Ratio 1:1NHS stabilizes the active intermediate, increasing coupling efficiency.
Reaction pH Activation: 6.0, Coupling: 7.2-7.4Optimal pH for NHS-ester formation and amine reaction.
Purification Method Dialysis (10 kDa MWCO)Efficiently removes small molecule reactants.

Part 2: Immunization and Antibody Production

A robust immunization schedule is required to stimulate a high-titer antibody response.

Protocol: Polyclonal Antibody Production in Rabbits

  • Pre-immune Bleed: Collect blood from the rabbit before the first immunization to serve as a negative control.

  • Primary Immunization (Day 0):

    • Emulsify 500 µg of the this compound-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA).

    • Inject subcutaneously at multiple sites.

  • Booster Immunizations (Days 21, 42, 63):

    • Emulsify 250 µg of the conjugate with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Inject subcutaneously at multiple sites.

  • Test Bleeds and Titer Monitoring:

    • Collect small volumes of blood (test bleeds) 7-10 days after the 2nd and subsequent boosters.

    • Determine the antibody titer using the Indirect ELISA protocol (Section 5.1).

  • Production Bleed: Once the antibody titer reaches a high and stable plateau, perform a larger production bleed. Process the blood to separate the serum and store at -20°C or -80°C.

Part 3: Antibody Screening and Validation: A Self-Validating System

This stage is critical for ensuring the trustworthiness of the developed antibodies. A multi-step screening process validates both the presence and the specificity of the target antibodies.

Protocol: Indirect ELISA for Titer Determination

This assay quantifies the amount of antibody in the serum that binds to the hapten.

G cluster_0 ELISA Workflow A 1. Coat Plate (this compound-BSA) B 2. Block (e.g., BSA, Milk) A->B C 3. Add Primary Ab (Antiserum Dilutions) B->C D 4. Add Secondary Ab (Enzyme-conjugated) C->D E 5. Add Substrate (Colorimetric) D->E F 6. Read Plate E->F

Caption: Workflow for the Indirect ELISA protocol.

Step-by-Step Protocol:

  • Coating: Dilute the this compound-BSA conjugate to 2-5 µg/mL in carbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[6][7]

  • Washing: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of Blocking Buffer (e.g., 3% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[7]

  • Washing: Repeat the wash step.

  • Primary Antibody Incubation: Prepare serial dilutions of the rabbit antiserum (and pre-immune serum as a control) in Blocking Buffer. Add 100 µL of each dilution to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-rabbit IgG, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.[8]

  • Washing: Repeat the wash step 5 times.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (5-15 minutes).

  • Stop Reaction: Add 50 µL of 1 M H₂SO₄ to stop the reaction.

  • Read Plate: Read the absorbance at 450 nm. The titer is defined as the reciprocal of the highest dilution that gives a signal significantly above the pre-immune serum background.

Protocol: Competitive ELISA for Specificity Validation

This is the most crucial assay for validating that the antibodies recognize the free hapten, proving their utility for detecting the target molecule in a sample.

Principle: Free this compound in a sample will compete with the plate-bound this compound-BSA for binding to the antibody. A higher concentration of free hapten results in a lower signal.

Step-by-Step Protocol:

  • Plate Coating, Washing, and Blocking: Perform steps 1-4 of the Indirect ELISA protocol.

  • Competition Step:

    • In a separate plate or tubes, prepare serial dilutions of the free this compound hapten (the competitor).

    • Add a constant, pre-determined amount of rabbit antiserum to each competitor dilution. This antibody concentration should be one that gives approximately 80% of the maximum signal in the indirect ELISA (the EC₈₀).

    • Incubate this mixture for 1-2 hours at room temperature.

  • Transfer to Assay Plate: Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the washed and blocked assay plate. Incubate for 1-2 hours.

  • Detection: Proceed with steps 6-11 of the Indirect ELISA protocol.

  • Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. The resulting sigmoidal curve can be used to determine the IC₅₀ (the concentration of free hapten that inhibits 50% of the antibody binding). A low IC₅₀ indicates high affinity and specificity.

Cross-Reactivity Assessment: To further ensure trustworthiness, repeat the competitive ELISA using potential cross-reactants as competitors, such as:

  • Boc-meglumine

  • Glu-Val dipeptide

  • Meglumine

  • Boc-protected valine

Low inhibition by these related molecules confirms the antibody's specificity for the entire this compound structure.

References

  • Adding Boc Group Mechanism. Organic Chemistry - YouTube. (2021-09-01). [Link]

  • Design, Production, Characterization, and Use of Peptide Antibodies. Houen, G. et al. (2023-01-13). International Journal of Molecular Sciences. [Link]

  • Anti-peptide antibodies: a tool for the specific detection of peptides. Genosphere Biotechnologies. (2024-10-22). [Link]

  • Boc-Val-D-Glu-OMe. PubChem - NIH. [Link]

  • Peptide-ELISA Protocol. CUSABIO. [Link]

  • Conjugation of haptens. Lång, U. et al. (2012). Methods in Molecular Biology. [Link]

  • Peptide ligand-based ELISA reagents for antibody detection. Špacírová, M. et al. (2018-08-18). Analytical Biochemistry. [Link]

  • Hapten-Carrier Conjugation. Creative Biolabs. [Link]

  • Boc-Val-Gln-Val-OH. PubChem - NIH. (2026-01-10). [Link]

  • Anti-peptide antibodies. Nanbiosis. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Supporting Information. Digital CSIC. [Link]

  • Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography. Al-Sabti, A. et al. (2013). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. ResearchGate. [Link]

  • tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Ohno, H. et al. (2005). Green Chemistry. [Link]

  • How do I raise antibodies of a very small peptide(20aa)? ResearchGate. (2021-10-06). [Link]

  • Meglumine. SEEBIO BIOTECH (SHANGHAI) CO.,LTD. [Link]

  • Peptides, Antibodies, Peptide Antibodies and More. Houen, G. (2019). Molecules. [Link]

  • Short ELISA protocol. Agrisera. [Link]

  • Val-Val-Glu. PubChem - NIH. [Link]

  • Peptide Design for Antibody Production. Creative Biolabs. [Link]

  • Coupling to Carrier Proteins: An Overview. G-Biosciences. (2016-01-27). [Link]

  • Ala-Glu-Val. PubChem - NIH. [Link]

  • Peptide Synthesis with the Boc Protecting Group. jOeCHEM. (2020-04-21). [Link]

  • Meglumine. CD Formulation. [Link]

Sources

fluorescent labeling of Boc-meglu-glu-val for imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the fluorescent labeling of Boc-MeGlu-Glu-Val (Boc-γ-methylene-glutamyl-glutamyl-valine), a specialized peptide sequence targeting the caspase-like sites (β1 subunits) of the proteasome and related cysteine proteases.[1]

The sequence contains a unique non-proteinogenic amino acid, γ-methylene-glutamic acid (MeGlu) , often employed to enhance metabolic stability or specificity compared to standard Glutamate residues.[1]

Critical Strategic Decision: The labeling strategy depends entirely on the intended application:

  • Functional Activity Profiling (Fluorogenic Substrate): Requires conjugation of a fluorophore (e.g., AMC, ACC) to the C-terminus via an amide bond.[1] This renders the probe non-fluorescent until cleaved by the enzyme.[1]

    • Constraint: Requires side-chain protection to prevent off-target labeling.[1]

  • Cellular Localization/Uptake (Affinity Probe): Requires conjugation of a stable fluorophore (e.g., Fluorescein, Cy5) via a linker.[1]

    • Constraint: Can be performed on the free acid but requires rigorous HPLC purification to separate regioisomers.[1]

Strategic Planning & Chemistry Logic

The Regioselectivity Challenge

The target molecule, This compound-OH (Free Acid form, CAS 95049-79-9), presents three competing carboxyl groups:[1]

  • C-terminal Valine (-COOH): The target site for substrate synthesis.[1]

  • Side-chain Glutamate (-COOH): Highly reactive.[1]

  • Side-chain MeGlu (-COOH): Reactive.

Core Directive: If you attempt to couple an amine-fluorophore (e.g., AMC or FITC-amine) directly to the unprotected peptide using standard EDC/NHS chemistry, you will generate a heterogeneous mixture of C-terminal and side-chain labeled products.[1]

  • For Substrates: You must use side-chain protected precursors (e.g., Boc-MeGlu(OtBu)-Glu(OtBu)-Val-OH) or perform rigorous HPLC purification post-labeling.[1]

Fluorophore Selection Matrix
ApplicationRecommended FluorophoreAttachment ChemistryMechanism
Enzyme Activity Assay AMC (7-Amino-4-methylcoumarin)C-terminal AmideFRET/Quenching: Fluorescence increases 500-1000x upon peptide bond hydrolysis.[1]
In Vivo Imaging Cy5.5 / Cy7 (Amine derivative)Side-chain or C-termAlways On: High quantum yield, NIR window for tissue penetration.[1]
Cellular Uptake 5-FAM (5-Carboxyfluorescein)N-term (requires Boc removal) or Side-chainpH Sensitive: Good for endosomal tracking; requires linker (e.g., PEG4).[1]

Protocol A: Synthesis of Fluorogenic Substrate (this compound-AMC)

Use this protocol to create a probe for measuring Proteasome


1 activity.[1]
Materials
  • Peptide Precursor: Boc-MeGlu(OtBu)-Glu(OtBu)-Val-OH (Side-chain protected).[1]

    • Note: If you only have the unprotected free acid, proceed to Protocol B or expect low yields (10-20%) after HPLC separation.[1]

  • Fluorophore: 7-Amino-4-methylcoumarin (AMC).[1]

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

Step-by-Step Methodology
  • Activation:

    • Dissolve 1.0 eq of Boc-MeGlu(OtBu)-Glu(OtBu)-Val-OH in anhydrous DMF under Nitrogen.

    • Add 1.2 eq of HOBt and 1.2 eq of EDC[1]·HCl .

    • Stir at 0°C for 30 minutes to form the active ester.

    • Why: HOBt prevents racemization of the Valine C-terminus, preserving the stereospecificity required for enzyme recognition.[1]

  • Coupling:

    • Add 1.5 eq of AMC (dissolved in minimal DMF).

    • Add 2.0 eq of DIPEA (Diisopropylethylamine).[1]

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Checkpoint: The solution should turn slightly fluorescent yellow.[1]

  • Deprotection (Global):

    • Crucial Step: The side chains (OtBu) must be removed, but the Boc group must remain (as per the target structure).

    • Problem: Standard TFA deprotection removes both Boc and OtBu.[1]

    • Solution: If the starting material used Boc and OtBu , you cannot selectively remove OtBu while keeping Boc.[1]

    • Alternative Strategy: Use Z-MeGlu(OtBu)-Glu(OtBu)-Val-OH .[1] Remove OtBu with TFA (Z is stable). Then switch Z for Boc? Too complex.

    • Correct Strategy for Boc-Peptides: Use Benzyl (OBzl) esters for side chains.[1]

    • Revised Precursor: Boc-MeGlu(OBzl)-Glu(OBzl)-Val-OH.[1]

    • Deprotection: Hydrogenolysis (

      
      , Pd/C) in Methanol.[1] This removes the Benzyl groups but leaves the Boc group and the AMC intact.[1]
      
  • Purification:

    • Filter the catalyst.[1]

    • Purify via RP-HPLC (C18 column).[1]

    • Gradient: 5% to 60% Acetonitrile in Water (0.1% Formic Acid).[1] Avoid TFA in mobile phase if the AMC bond is labile, though it is usually stable.[1]

Protocol B: Direct Labeling for Localization (this compound-FITC)

Use this protocol if you possess the Free Acid (CAS 95049-79-9) and need a tracer.[1]

Materials
  • Peptide: this compound-OH (Free Acid).[1]

  • Label: 5-FAM-Cadaverine (Fluorescein with amine linker).[1]

  • Reagents: HATU, DIPEA, DMF.[1]

Step-by-Step Methodology
  • Stoichiometric Control:

    • Dissolve peptide (10 mg) in DMF (1 mL).

    • Add 0.9 eq of HATU.[1] Why: Using sub-stoichiometric coupling agent minimizes the risk of activating multiple carboxyls on the same molecule.[1]

    • Add 2.0 eq DIPEA.[1] Stir for 5 min.

  • Conjugation:

    • Add 1.1 eq of 5-FAM-Cadaverine .[1]

    • Stir for 2 hours at Room Temp.

  • Purification & Isomer Separation (Critical):

    • Inject the crude mixture onto a semi-prep C18 HPLC column.

    • Expect 3 Peaks:

      • Side-chain labeled (MeGlu): Typically elutes earliest (most polar).[1]

      • Side-chain labeled (Glu): Middle elution.

      • C-terminal labeled (Val): Typically elutes latest.

    • Validation: Collect fractions and analyze by MS/MS. The fragmentation pattern will distinguish C-terminal modification (

      
      -ions shift) from side-chain modification (
      
      
      
      -ions shift).[1]

Visualizing the Workflow

LabelingStrategy Start Start: this compound Goal Define Application Start->Goal Substrate Fluorogenic Substrate (Enzyme Activity) Goal->Substrate Enzymology Probe Localization Probe (Cellular Tracking) Goal->Probe Microscopy Chem_Sub Chemistry: C-terminal Amidation (AMC) Substrate->Chem_Sub Chem_Probe Chemistry: Linker Conjugation (FITC/Cy5) Probe->Chem_Probe Precursor_Check Are Side-Chains Protected? Chem_Sub->Precursor_Check Method_B Method B: Stoichiometric Titration + HPLC Separation Chem_Probe->Method_B Method_A Method A: Direct Coupling to AMC (Requires OBzl protection) Precursor_Check->Method_A Yes (OBzl/OtBu) Precursor_Check->Method_B No (Free Acid) Result_Sub This compound-AMC (Fluorescence OFF -> ON) Method_A->Result_Sub Method_B->Result_Sub Low Yield Result_Probe This compound-Linker-Fluor (Always ON) Method_B->Result_Probe

Caption: Decision tree for selecting the correct synthetic route based on the availability of protected precursors and the intended biological application.

Quality Control & Validation

ParameterSpecificationMethod
Purity > 95%RP-HPLC (214 nm & Fluorophore Ex). Impurities compete for enzyme active sites.[1]
Identity Mass Accuracy < 5 ppmHR-ESI-MS.[1] Confirm absence of double-labeled species.
Solubility > 1 mM in DMSOVisual inspection.[1] Critical for stock solutions.[1]
Background < 5% of max signalFor AMC substrates: Measure fluorescence in buffer without enzyme. High background indicates free AMC contamination.[1]

References

  • Kisselev, A. F., et al. (1999).[1] "The Caspase-like Sites of Proteasomes, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites."[1] Journal of Biological Chemistry. Link

  • Harris, J. L., et al. (2000).[1] "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." PNAS.[1] Link[1]

  • Watzke, A., et al. (2008).[1] "Activity-based probes for proteases: applications to biomarkers and therapy."[1] Current Pharmaceutical Design. Link

  • Sigma-Aldrich. "Product Specification: this compound (CAS 95049-79-9)."[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Boc-Meglu-Glu-Val

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Boc-Meglu-Glu-Val. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experiments. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical laboratory experience to ensure you can confidently navigate the complexities of peptide synthesis.

Troubleshooting Guide

This section addresses specific issues you might observe during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: My final product shows a mass loss of 18 Da, and I'm observing a major impurity peak in my LC-MS analysis.

Answer:

A mass loss of 18 Da (the mass of a water molecule) is a strong indicator of pyroglutamate formation at the N-terminal glutamic acid residue.

Causality and Mechanism:

N-terminal glutamic acid, especially when the N-α-amino group is deprotected, is prone to intramolecular cyclization. The free amino group attacks the side-chain γ-carboxyl group, leading to the formation of a five-membered lactam ring, known as pyroglutamic acid (pGlu), and the elimination of a water molecule.[1][2][3][4] This side reaction is particularly common during the acidic conditions used for Boc deprotection or during prolonged storage.[2][3][5]

Pyroglutamate_Formation Reactant Boc-deprotected N-terminal Glu residue Intermediate Intramolecular nucleophilic attack Reactant->Intermediate Acidic conditions or heat Product Pyroglutamate (pGlu) residue (Mass loss of 18 Da) Intermediate->Product Water H₂O Intermediate->Water

Mitigation Protocol:

  • Minimize exposure to acidic conditions: After Boc deprotection with trifluoroacetic acid (TFA), neutralize the peptide immediately. Do not leave the peptide in an acidic solution for an extended period.

  • Optimize coupling conditions:

    • Use a pre-activated ester of the incoming amino acid to shorten the coupling time.

    • Ensure the pH of the reaction mixture is maintained between 8 and 9 during coupling.

  • Purification: If pyroglutamate formation has already occurred, it can often be separated from the desired product by reverse-phase HPLC due to the change in polarity.

Issue 2: I'm observing a significant amount of a side product with the same mass as my desired peptide, but it has a different retention time on the HPLC.

Answer:

A side product with an identical mass but different chromatographic behavior strongly suggests the presence of a diastereomer due to racemization . In the context of this compound synthesis, the valine residue is particularly susceptible to racemization.

Causality and Mechanism:

Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of L- and D-isomers.[6][7] During peptide coupling, the carboxylic acid of the amino acid being activated can form an oxazolone intermediate.[6] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Bulky side chains, like that of valine, can sterically hinder the desired nucleophilic attack on the activated carboxyl group, providing more time for racemization to occur.

Racemization_Mechanism L_Valine L-Valine Activation Activation (e.g., with carbodiimide) L_Valine->Activation Oxazolone Oxazolone Intermediate Activation->Oxazolone Enolate Enolate Intermediate (Loss of chirality) Oxazolone->Enolate Proton abstraction D_Valine D-Valine Oxazolone->D_Valine Base Base Base->Enolate Enolate->Oxazolone Reprotonation

Mitigation Protocol:

  • Choice of Coupling Reagent:

    • Use coupling reagents known to suppress racemization, such as those based on phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU) in combination with an additive.[6]

  • Use of Additives: The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can minimize racemization by forming an active ester that is less prone to oxazolone formation.[8]

  • Control of Base: Use a weaker, non-nucleophilic base for neutralization and coupling, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use it in stoichiometric amounts.[6]

  • Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.

Issue 3: My synthesis has a low yield, and I've isolated a cyclic dipeptide corresponding to the first two amino acids coupled to the resin.

Answer:

This is a classic case of diketopiperazine (DKP) formation . This side reaction involves the intramolecular cyclization of a dipeptide, leading to its cleavage from the resin.[9][10]

Causality and Mechanism:

After the coupling of the second amino acid (in this case, glutamic acid), the N-terminal amino group of the dipeptide can attack the ester linkage of the C-terminal amino acid (valine) to the resin. This intramolecular aminolysis forms a stable six-membered diketopiperazine ring and releases it from the solid support, resulting in a truncated peptide and reduced yield of the full-length product.[9] This is particularly prevalent with certain amino acid sequences, and the presence of a secondary amine in the backbone (like in proline) can significantly increase the rate of DKP formation.[9][10][11]

DKP_Formation Dipeptide_Resin H-Glu-Val-Resin Intramolecular_Attack Intramolecular nucleophilic attack Dipeptide_Resin->Intramolecular_Attack Base catalysis DKP cyclo(Glu-Val) Diketopiperazine Intramolecular_Attack->DKP Resin Resin Intramolecular_Attack->Resin

Mitigation Protocol:

  • Use of 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is more sterically hindered, which can suppress DKP formation.[8]

  • In Situ Neutralization: In Boc-based synthesis, using in situ neutralization protocols can reduce the time the free N-terminal amine is available for intramolecular cyclization.[8]

  • Dipeptide Coupling: If feasible, couple the first two amino acids as a pre-formed dipeptide (Boc-Glu-Val-OH). This bypasses the dipeptidyl-resin stage where DKP formation occurs.[8]

Frequently Asked Questions (FAQs)

Q1: Is aspartimide formation a concern with glutamic acid?

A1: While aspartimide formation is a well-known side reaction for aspartic acid, leading to a five-membered ring, the analogous reaction with glutamic acid to form a six-membered glutarimide is much less common.[1][12][13][14][15][16] The formation of a six-membered ring is kinetically less favorable than the five-membered ring in aspartimide formation. However, under harsh basic conditions or with prolonged reaction times, it is a possibility to be aware of. The mitigation strategies are similar to those for aspartimide formation, such as using more sterically hindered side-chain protecting groups for glutamic acid.

Q2: What is the expected mass of my target peptide and its common side products?

A2: The following table summarizes the expected monoisotopic masses. Note that "Meglu" is assumed to be N-methylglutamic acid.

CompoundMolecular FormulaMonoisotopic Mass (Da)Mass Difference from Target (Da)
This compound-OH (Target) C26H45N3O10559.30540
Pyroglutamate Side ProductC26H43N3O9541.2948-18.0106
Racemized Product (D-Val)C26H45N3O10559.30540
Diketopiperazine (cyclo(Glu-Val))C10H16N2O3212.1161-347.1893 (from target)

Q3: Can the Boc protecting group itself cause side reactions?

A3: Yes. During the acidic cleavage of the Boc group, a tert-butyl cation is generated.[] This cation can alkylate electron-rich side chains, particularly tryptophan and methionine. While your peptide sequence does not contain these residues, it is a crucial consideration for other syntheses. Scavengers like triisopropylsilane (TIS) or thioanisole are typically added to the cleavage cocktail to trap these cations.

References

  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Merck KGaA. (n.d.). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis.
  • Biotage. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis.
  • BenchChem. (n.d.). Technical Support Center: Diketopiperazine (DKP) Synthesis.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • Wiley. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure.
  • Wiley Online Library. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • PubMed. (n.d.). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies.
  • NIH. (2021, February 13). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC.
  • ACS Publications. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
  • ResearchGate. (2025, August 26). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies.
  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION.
  • Baran Lab. (n.d.). Diketopiperazines.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • NIH. (n.d.). Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length. PMC.
  • NIH. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC.
  • ACS Publications. (2024, May 20). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters.
  • RSC Publishing. (n.d.). An investigation of racemisation during the use of acetoacetyl-L-valine in peptide synthesis. Journal of the Chemical Society C: Organic.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Wiley. (n.d.). Pyroglutamic Acid Peptides.
  • PubMed. (n.d.). Kinetics of diketopiperazine formation using model peptides.
  • ACS Publications. (2026, February 2). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry.
  • NIH. (n.d.). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies.
  • Wikipedia. (n.d.). 2,5-Diketopiperazine.
  • Semantic Scholar. (n.d.). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies.

Sources

Technical Support Center: Optimizing the Synthesis of Boc-MeGlu-Glu-Val

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of the tripeptide Boc-MeGlu-Glu-Val. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific peptide synthesis, troubleshoot common issues, and ultimately improve the yield and purity of your final product. The presence of the N-methylated glutamic acid (MeGlu) residue introduces unique challenges, primarily related to steric hindrance, which can significantly impact coupling efficiency.

This resource provides in-depth, experience-driven advice, detailed protocols, and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only solve immediate synthesis problems but also to build a robust and reproducible workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of this compound. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving it.

Issue 1: Low Yield of the Final Tripeptide

A lower-than-expected yield is one of the most common frustrations in peptide synthesis. For a sequence containing a sterically hindered, N-methylated amino acid like MeGlu, this is often due to incomplete coupling reactions.

Q: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?

A: Low yields in this synthesis are most often attributed to the difficult coupling of the Boc-MeGlu(OR)-OH residue to the N-terminus of the Glu-Val dipeptide. The N-methyl group on the glutamic acid sterically hinders the approach of the activated carboxyl group to the amine of the growing peptide chain.

Causality and Strategic Solutions:
  • Inefficient Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the steric hindrance of the N-methylated amino acid.[1] Peptide bond formation is a nucleophilic substitution reaction where the amine group of one amino acid attacks the activated carboxyl group of another.[2] Coupling reagents are used to activate the carboxyl group, making it more susceptible to nucleophilic attack.[2]

    • Solution: Employ more powerful coupling reagents known to be effective for hindered couplings. Uronium/aminium salt-based reagents like HATU , HCTU , and COMU are excellent choices.[3] Phosphonium salt-based reagents such as PyBOP and PyAOP are also highly effective.[3][4] COMU is particularly noteworthy as it incorporates the OxymaPure leaving group, offering comparable efficiency to HATU with an improved safety profile.[5][6]

  • Suboptimal Reaction Conditions: Standard room temperature and reaction times may be insufficient for driving the sterically hindered coupling to completion.

    • Solution:

      • Elevate the Temperature: Increasing the reaction temperature to 40-50°C can provide the necessary activation energy to overcome the steric barrier.[3][7] Microwave-assisted peptide synthesis (MAPS) can be particularly effective in accelerating these difficult couplings.[8]

      • Extend Reaction Time: For sluggish, sterically hindered reactions, increasing the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve the yield.[3][7]

      • Double Coupling: Perform the coupling of Boc-MeGlu(OR)-OH twice. After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of the amino acid and coupling reagents.[9]

  • Aggregation of the Growing Peptide Chain: As the peptide chain elongates on the solid support, it can aggregate, making the N-terminal amine less accessible for the incoming activated amino acid.

    • Solution:

      • Solvent Choice: Switch from standard solvents like DMF to N-methylpyrrolidone (NMP), or use a mixture of DMF and DMSO to disrupt secondary structures.[10]

      • Chaotropic Salts: The addition of chaotropic salts like LiCl to the reaction mixture can help to break up hydrogen bonds and reduce aggregation.[10]

Experimental Protocol: Optimized Coupling of Boc-MeGlu(OtBu)-OH

This protocol is designed for solid-phase peptide synthesis (SPPS) on a pre-loaded H-Val-resin.

  • Resin Swelling: Swell the H-Val-resin in DMF for 30 minutes.

  • Dipeptide Formation (Glu-Val):

    • Dissolve Boc-Glu(OtBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Boc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes.

    • Wash the resin with DMF (5x).

  • Tripeptide Formation (MeGlu-Glu-Val) - The Critical Step:

    • Pre-activation: In a separate vessel, dissolve Boc-MeGlu(OtBu)-OH (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 5 minutes.

    • Coupling: Add the pre-activated mixture to the H-Glu-Val-resin.

    • Reaction Conditions: Shake the reaction vessel at 45°C for 4 hours.

    • Monitoring: After 4 hours, take a small sample of the resin for a Kaiser test. If the test is positive (indicating incomplete coupling), continue the reaction for another 2 hours or perform a second coupling.

  • Final Wash and Cleavage:

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

    • Dry the resin under vacuum.

    • Cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

Issue 2: Presence of Deletion Sequences in the Final Product

Mass spectrometry analysis of your crude product may reveal a significant peak corresponding to the dipeptide (Glu-Val) or the single amino acid (Val), indicating a failure to incorporate one or more amino acids.

Q: My MS analysis shows a significant amount of H-Glu-Val-OH alongside my target peptide. What went wrong?

A: This is a classic case of incomplete coupling, specifically at the Boc-MeGlu(OR)-OH addition step. The unreacted H-Glu-Val-resin will be capped during the subsequent steps (if any) or cleaved directly, resulting in the deletion sequence.

Causality and Strategic Solutions:
  • Insufficient Activation/Coupling Time: As detailed in Issue 1, the steric hindrance of the N-methyl group slows down the reaction kinetics.

    • Solution: In addition to the strategies mentioned above (stronger coupling reagents, higher temperature, longer reaction time), it is crucial to monitor the reaction's progress.

    • Reaction Monitoring: The Kaiser test is invaluable for monitoring the presence of free primary amines. However, it will not work for the N-methylated amino acid itself. A positive Kaiser test after the Boc-MeGlu(OR)-OH coupling step definitively indicates that the coupling is incomplete and that there is still unreacted H-Glu-Val-resin.

  • Racemization and Side Reactions: Aggressive coupling conditions can sometimes lead to side reactions that consume the activated amino acid or lead to racemization.[11]

    • Solution: The use of additives like OxymaPure, which is part of the COMU reagent, can help to suppress racemization.[5][6] It is important to use high-quality, pure reagents to minimize potential side reactions.[12]

Workflow Diagram: Troubleshooting Deletion Sequences

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions cluster_3 Validation MS_Analysis MS Analysis shows H-Glu-Val-OH peak Incomplete_Coupling Incomplete Coupling of Boc-MeGlu(OtBu)-OH MS_Analysis->Incomplete_Coupling Stronger_Reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) Incomplete_Coupling->Stronger_Reagent Increase_Temp Increase Reaction Temperature (40-50°C) Incomplete_Coupling->Increase_Temp Extend_Time Extend Reaction Time (4+ hours) Incomplete_Coupling->Extend_Time Double_Couple Perform Double Coupling Incomplete_Coupling->Double_Couple Monitor_Reaction Monitor with Kaiser Test Incomplete_Coupling->Monitor_Reaction Re_synthesis Re-synthesize Peptide Stronger_Reagent->Re_synthesis Increase_Temp->Re_synthesis Extend_Time->Re_synthesis Double_Couple->Re_synthesis Monitor_Reaction->Re_synthesis Final_MS Final MS Analysis Re_synthesis->Final_MS Target_Peptide High Purity this compound Final_MS->Target_Peptide

Caption: Troubleshooting workflow for deletion sequences.

Frequently Asked Questions (FAQs)

Q1: Which side-chain protecting group is best for the two glutamic acid residues?

A1: For standard Boc-SPPS, the tert-butyl (tBu) ester is the most common and effective protecting group for the glutamic acid side chain. It is stable to the Boc deprotection conditions (TFA) and is cleanly removed during the final cleavage from the resin with a strong acid cocktail. For the N-methylated glutamic acid, using Boc-MeGlu(OtBu)-OH is recommended for consistency.

Q2: Can I use solution-phase synthesis for this peptide?

A2: While solid-phase peptide synthesis (SPPS) is generally preferred for its ease of purification, solution-phase synthesis is also a viable option.[13] However, the purification of intermediates after each coupling step can be more time-consuming. The same principles for overcoming the steric hindrance of the MeGlu residue apply: use of high-potency coupling reagents and potentially elevated temperatures.

Q3: My N-methylation of Boc-Glu-OH seems to be the problem. Are there any tips for this step?

A3: If you are synthesizing your own Boc-MeGlu-OH, incomplete methylation can be an issue. The methylation of the glutamic acid residue is generally efficient and less prone to the side reactions seen with aspartic acid, such as aspartimide formation.[14][15] Standard procedures using a base like DBU and a methylating agent like dimethyl sulfate are typically effective.[16] Ensure you use a sufficient excess of the methylating agent and allow the reaction to go to completion, monitoring by TLC or LC-MS.

Q4: What are the optimal purification conditions for the crude this compound?

A4: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used.

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5-95% B over 30-40 minutes is a good starting point. The exact gradient will need to be optimized based on the retention time of your peptide.

  • Detection: UV detection at 214 nm and 280 nm.

Q5: What impact does the N-methyl group have on the peptide's structure?

A5: The N-methyl group restricts the conformational freedom of the peptide backbone around the MeGlu residue. It can favor a trans peptide bond conformation and influence the overall secondary structure of the peptide. This conformational constraint is often a key reason for incorporating N-methylated amino acids in drug design, as it can lead to increased receptor affinity and improved metabolic stability.

Data Summary

ParameterStandard ConditionRecommended for this compoundRationale
Coupling Reagent HBTU, DIC/HOBtHATU, HCTU, COMU Higher reactivity to overcome steric hindrance of N-methyl group.[3]
Reaction Temperature Room Temperature (25°C)40-50°C Provides activation energy to increase reaction rate for hindered couplings.[3][7]
Coupling Time 1-2 hours4+ hours or Double Coupling Ensures the sterically hindered reaction proceeds to completion.[3][9]
Solvent DMFNMP or DMF/DMSO mixture Helps to disrupt peptide aggregation on the solid support.[10]
Monitoring Kaiser TestKaiser Test after each non-N-methylated coupling Confirms completion of couplings to primary amines. A positive test after the MeGlu coupling indicates failure.

Synthesis Workflow Diagram

G Start Start: H-Val-Resin Swell 1. Swell Resin (DMF, 30 min) Start->Swell Couple_Glu 2. Couple Boc-Glu(OtBu)-OH (HATU/DIPEA, 2h, RT) Swell->Couple_Glu Wash_1 3. Wash (DMF, DCM) Couple_Glu->Wash_1 Kaiser_1 4. Kaiser Test (Should be negative) Wash_1->Kaiser_1 Deprotect_1 5. Boc Deprotection (20% Piperidine/DMF) Kaiser_1->Deprotect_1 Wash_2 6. Wash (DMF) Deprotect_1->Wash_2 Couple_MeGlu 7. Couple Boc-MeGlu(OtBu)-OH (HATU/DIPEA, 4h, 45°C) CRITICAL STEP Wash_2->Couple_MeGlu Wash_3 8. Wash (DMF, DCM) Couple_MeGlu->Wash_3 Kaiser_2 9. Kaiser Test (Confirms consumption of H-Glu-Val) Wash_3->Kaiser_2 Cleave 10. Cleave from Resin (TFA Cocktail, 2-3h) Kaiser_2->Cleave Precipitate 11. Precipitate (Cold Diethyl Ether) Cleave->Precipitate Purify 12. Purify (RP-HPLC) Precipitate->Purify Analyze 13. Analyze (LC-MS, Purity Check) Purify->Analyze Final_Product Final Product: This compound Analyze->Final_Product

Caption: Optimized SPPS workflow for this compound.

References

  • Vertex AI Search. (n.d.). Boc-L-glutamic acid α-methyl ester. Chem-Impex.
  • BenchChem. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. ACS Publications.
  • Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • ResearchGate. (n.d.). The Boc/Solid Phase Synthesis of Glu-Abu(P)-Leu.
  • Google Patents. (n.d.). Process for synthesizing l-y-methylene glutamic acid and analogs.
  • ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
  • ResearchGate. (2012). Synthesis of N-methylated cyclic peptides.
  • BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • MedchemExpress.com. (n.d.). N-Boc-L-glutamic acid.
  • ResearchGate. (2018, August 12). Side reactions in peptide synthesis: An overview.
  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Google Patents. (n.d.). Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
  • NIH. (n.d.). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • Occam Design. (n.d.). How to Optimize Peptide Synthesis?.
  • Aapptec Peptides. (n.d.). Boc-Glu(OMe)-OH.
  • Digital CSIC. (n.d.). Supporting Information.
  • An Update Review Article. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS.
  • PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • Chemical Reviews. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.
  • PMC. (n.d.). An electronic effect on protein structure. NIH.
  • BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Sigma-Aldrich. (n.d.). Boc-N-Me-Val-OH.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
  • ChemRxiv. (2025, September 3). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides.
  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • Occam Design. (n.d.). Improving Peptide Synthesis.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • ChemScene. (n.d.). Boc-Glu(OBzl)-OH.
  • The Athenaeum - University of the Incarnate Word. (2024, November 25). Synthesis of Poly-N-Methylated Peptides Against Malaria.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.

Sources

Technical Support Center: Troubleshooting Purification of Boc-Meglu-Glu-Val

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Warning: The abbreviation "Meglu" in this sequence (Boc-Meglu-Glu-Val) is frequently misinterpreted.[1] While often used for N-methylglutamic acid, in the context of CAS 95049-79-9 , it refers to 4-methylene-L-glutamic acid (also known as


-methylene-glutamic acid).

This distinction is critical. The exocyclic double bond at the


-position of the first glutamate residue introduces unique instability factors—specifically acid-catalyzed isomerization and polymerization—that are not present in standard methylated peptides.

Physicochemical Profile:

  • Sequence: Boc-L-4-Methylene-Glu-L-Glu-L-Val

  • Molecular Weight: ~529.5 Da[1]

  • Isoelectric Point (pI): Highly Acidic (~3.2).[1] Contains three free carboxyl groups (two

    
    -COOH, one C-terminal).[1]
    
  • Hydrophobicity: Mixed.[1] The Boc group and Valine C-terminus provide hydrophobic retention, but the core is highly polar/acidic.[1]

Critical Troubleshooting Guide (Q&A)

Phase 1: Synthesis & Workup

Q: I am seeing low yields and "gumming" during the acidic workup. Is the Boc group falling off?

A: It is unlikely the Boc group is removing prematurely if you are using standard washes (citric acid/KHSO₄).[1] The issue is likely polymerization or isomerization of the 4-methylene group.[1]

  • The Mechanism: The exocyclic double bond in 4-methylene-glutamic acid is sensitive.[1] Strong mineral acids (like HCl) or high temperatures can catalyze the migration of the double bond into the ring (forming the thermodynamically more stable 4-methyl-4-ene derivative) or induce radical polymerization.[1]

  • The Solution:

    • Avoid HCl: Use 5-10% Citric Acid or KHSO₄ (pH ~2-3) for acidification, not HCl.[1]

    • Cold Processing: Perform all acidification steps at 0–4°C.

    • Rapid Extraction: Do not let the compound sit in the aqueous acidic phase.[1] Extract immediately into Ethyl Acetate (EtOAc) or 2-MeTHF.[1]

Phase 2: HPLC Purification

Q: My HPLC peak is splitting or tailing significantly. Is this a purity issue?

A: Peak splitting in this specific molecule is usually due to one of two factors: diastereomers or pH-dependent ionization .[1]

ObservationProbable CauseCorrective Action
Split Peak (1:1 ratio) Diastereomers: The 4-methylene-Glu center may have racemized during coupling.[1]Switch Column Selectivity: Move from C18 to Phenyl-Hexyl or C8 .[1] Phenyl phases often separate diastereomers better via

-

interactions.[1]
Fronting/Tailing Ionization: The 3 carboxyl groups are partially ionized at pH 2-3.[1]Buffer Modification: Increase buffer strength. Use 0.1% TFA (pH 2) or 10mM Ammonium Formate (pH 3.8).[1] Avoid neutral pH where the molecule is too polar.[1]
Broad "Hump" Aggregation: Hydrophobic Boc/Val regions aggregating in water.[1]Heating: Run the column at 40–50°C to break aggregates (ensure the methylene group is stable first).

Q: The compound precipitates on the column or in the fraction collector.

A: This is a classic "Isoelectric Precipitation" issue.

  • Cause: The mobile phase (high organic) combined with the acidic pH pushes the peptide to its isoelectric point where solubility is lowest.[1]

  • Fix: Collect fractions into tubes already containing a small amount of 0.1M NH₄HCO₃ . This immediately neutralizes the fraction, converting the free acid to the soluble ammonium salt.[1]

Phase 3: Storage & Stability

Q: The lyophilized powder is turning insoluble over time.

A: The 4-methylene group is reactive.[1][2]

  • Storage: Store at -20°C under Argon.

  • Stabilizer: If the application allows, store as the Dicyclohexylamine (DCHA) salt or Ammonium salt, which are generally more stable than the free acid.[1]

Visualized Protocols

Workflow: Optimized Purification Logic

PurificationWorkflow Start Crude Synthesis (this compound) Workup Acidic Workup (Use Citric Acid, 0°C) Start->Workup Avoid HCl Extraction Extraction (EtOAc or 2-MeTHF) Workup->Extraction CheckHPLC Analytical HPLC (C18, 0.1% TFA) Extraction->CheckHPLC IssueSplit Issue: Split Peak? CheckHPLC->IssueSplit Analyze IssueTail Issue: Tailing? IssueSplit->IssueTail No Sol_Phenyl Switch to Phenyl-Hexyl (Diastereomer Separation) IssueSplit->Sol_Phenyl Yes (Racemization) Sol_Buffer Increase TFA to 0.1% or Add NaClO4 IssueTail->Sol_Buffer Yes (Ionization) Prep Prep HPLC (Gradient: 20-50% ACN) IssueTail->Prep No (Good Profile) Sol_Phenyl->Prep Sol_Buffer->Prep Neutralize Fraction Collection (Into 0.1M NH4HCO3) Prep->Neutralize Prevent Precip. Lyophilize Lyophilization (Keep < -20°C) Neutralize->Lyophilize

Figure 1: Decision matrix for the purification of acid-sensitive methylene-glutamate peptides.

Technical Reference Data

Recommended Solvent Systems
ParameterCondition A (Standard)Condition B (Alternative for Separation)
Stationary Phase C18 (End-capped, 100Å)Phenyl-Hexyl or C8
Mobile Phase A Water + 0.1% TFA10mM Ammonium Formate (pH 3.[1]8)
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile
Gradient Slope Shallow (0.5% B/min)Steep (1.0% B/min)
Temperature 25°C40°C (Improves peak shape)
References
  • ChemicalBook. (2023).[1][3] Boc-4-methylene-glutamyl-glutamyl-valine (CAS 95049-79-9) Physicochemical Properties. Retrieved from [1]

  • Bachem. (2023).[1] Peptide Purification Process & Methods: An Overview. Retrieved from

  • Sigma-Aldrich. (2023).[1] Boc Resin Cleavage and Workup Protocols. Retrieved from [1]

  • ResearchGate. (2010).[1] Enantioselective synthesis of (S)-4-methyleneglutamic acid via tandem conjugate addition. Tetrahedron. Retrieved from

Sources

optimizing Boc-meglu-glu-val dosage for in vitro experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Proteasome Substrate Optimization Topic: Optimizing Boc-Glu-Glu-Val (Caspase-like Activity) Dosage Ticket ID: #PROT-E-E-V-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Identification

Based on your query regarding "Boc-meglu-glu-val," you are likely working with a fluorogenic or chromogenic substrate targeting the Caspase-like (C-L) activity (also known as the peptidyl-glutamyl peptide-hydrolyzing activity) of the 20S/26S Proteasome (specifically the


 subunit).

Note on Nomenclature: Standard commercial substrates for this activity utilize the sequence Boc-Glu-Glu-Val (often coupled to AMC, ACC, or pNA). The term "meglu" typically refers to N-methylglutamic acid. If your specific peptide contains N-methylglutamic acid, it is likely a modified analog designed for enhanced stability against non-specific aminopeptidases. However, the optimization protocols below apply universally to Boc-E-E-V derivatives.

Part 1: Reconstitution & Solubility (The Foundation)

The #1 cause of assay variability is improper solubilization. The Boc (tert-Butyloxycarbonyl) group renders the peptide hydrophobic. Direct addition to aqueous buffer causes micro-precipitation, leading to erratic fluorescence readings and "noise."

Protocol: The "Solvent-Drop" Method
  • Primary Stock (1000x): Dissolve the lyophilized powder in 100% DMSO (anhydrous).

    • Target Concentration: 10 mM to 50 mM.

    • Why? DMSO disrupts the crystal lattice effectively.

  • Aliquot & Store: Store at -20°C. Avoid freeze-thaw cycles (max 3 cycles).

  • Working Solution: Dilute the Primary Stock into your assay buffer immediately before use.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid inhibiting the proteasome.

ParameterRecommended Specification
Solvent DMSO (Anhydrous)
Stock Conc. 10 mM - 50 mM
Storage -20°C (Desiccated)
Stability 6 months (Stock); < 4 hours (Diluted)

Part 2: Dosage Optimization (Km Determination)

Do not guess the dosage. Using a fixed concentration (e.g., 50 µM) without validation is a common error. You must determine the


 (Michaelis constant) for your specific cell lysate or purified enzyme batch.
  • Too Low (<

    
    ):  Signal is weak; reaction follows first-order kinetics (linear but insensitive).
    
  • Too High (>

    
    ):  Substrate inhibition or "Inner Filter Effect" (quenching of fluorescence by the substrate itself).
    
Experiment: Substrate Titration

Run a 6-point titration curve to determine the optimal working concentration (


).

Steps:

  • Prepare substrate concentrations: 0, 10, 25, 50, 100, 200 µM.

  • Add fixed amount of Proteasome (e.g., 1 µg 20S or 10 µg lysate).

  • Measure kinetic fluorescence (Ex/Em 380/460 nm for AMC) every 2 mins for 60 mins.

  • Plot Initial Velocity (

    
    ) vs. Substrate Concentration (
    
    
    
    ).

Km_Determination cluster_0 Titration Setup S1 0 µM (Blank) Reaction Enzyme Reaction (37°C, 60 mins) S1->Reaction S2 10-50 µM (Linear Range) S2->Reaction S3 100-200 µM (Saturation) S3->Reaction Analysis Calculate V0 (RFU/min) Reaction->Analysis Decision Select [S] at ~2x Km Analysis->Decision

Figure 1: Logic flow for determining the optimal substrate concentration (


).

Part 3: The Assay Workflow (Self-Validating System)

To ensure Trustworthiness , your assay must include specific controls. The Proteasome is not the only enzyme that cleaves Glu-Val bonds. You must distinguish "Total Activity" from "Proteasome-Specific Activity."

Standard Operating Procedure (SOP)

Buffer Composition (Assay Buffer):

  • 20 mM HEPES or Tris-HCl (pH 7.5)

  • 0.5 mM EDTA (Chelates metals that might activate other proteases)

  • 5 mM MgCl2 (Required if adding ATP for 26S activity)

  • 1 mM DTT (Add fresh; essential for active site cysteine stability)

The "Subtraction" Method:

  • Well A (Total Activity): Lysate + Boc-Glu-Glu-Val-AMC.

  • Well B (Non-Specific Background): Lysate + Proteasome Inhibitor + Boc-Glu-Glu-Val-AMC.

    • Inhibitor:[1][2] Use Epoxomicin (specific) or MG-132 (reversible).

  • Result: Specific Activity = (RFU Well A) - (RFU Well B).

Assay_Workflow cluster_controls Specificity Controls Sample Cell Lysate / Enzyme Inhibitor Add Inhibitor (e.g., MG-132) Sample->Inhibitor NoInhibitor Buffer Only Sample->NoInhibitor Substrate Add Boc-Glu-Glu-Val-AMC (Optimized Dosage) Inhibitor->Substrate NoInhibitor->Substrate Read Measure Fluorescence (Kinetic Mode) Substrate->Read Calc Subtract Background: (Total - Inhibited) Read->Calc

Figure 2: The "Subtraction Method" workflow to isolate proteasome-specific activity.

Part 4: Troubleshooting & FAQs

Q1: My fluorescence signal is decreasing over time. Why?

  • Diagnosis: This is likely photobleaching or substrate depletion .

  • Fix:

    • Check if you are measuring continuous kinetics. If measuring endpoint, protect the plate from light.[3]

    • Ensure you have not consumed >10% of the substrate. If the curve flattens, dilute your enzyme/lysate.

Q2: The "Inhibited" control (Well B) still has high activity.

  • Diagnosis: You have non-proteasomal proteases (e.g., Calpains) cleaving the substrate, or the inhibitor concentration is too low.

  • Fix:

    • Ensure your buffer contains EDTA (inhibits metalloproteases/calpains).

    • Switch from MG-132 (reversible) to Epoxomicin (irreversible and highly specific) [1].

Q3: Can I use pNA (colorimetric) instead of AMC (fluorogenic)?

  • Answer: Yes, but pNA is 10-100x less sensitive.

  • Adjustment: You will likely need to increase the lysate concentration significantly (e.g., 50 µg vs 5 µg) and potentially increase the substrate dosage to 100-200 µM.

Q4: What is the difference between 20S and 26S assays with this substrate?

  • Answer: The substrate binds the

    
     subunit in the 20S core.[4]
    
    • 20S Assay: Add SDS (0.03%) to "open" the gate of the latent 20S particle.

    • 26S Assay: Requires ATP (2 mM) and MgCl2 to maintain the 19S regulatory cap assembly. Do not add SDS to 26S assays. [2]

References

  • Cayman Chemical. (n.d.). Boc-LRR-AMC (Proteasome Substrate) Product Insert. Retrieved from (Note: Protocol principles for AMC substrates are universal).

  • UBPBio. (n.d.). Proteasome Activity Assay Protocols. Retrieved from

  • South Bay Bio. (n.d.). Ac-PAL-AMC and Z-LLE-AMC Substrates for Caspase-like Activity. Retrieved from

  • MedChemExpress. (n.d.).[3] Boc-Leu-Gly-Arg-AMC Protocol and Activity. Retrieved from

Sources

Technical Support Center: Scaling Up Boc-meglu-glu-val Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the manufacturing scale-up of Boc-meglu-glu-val. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of transitioning this tetrapeptide from laboratory-scale synthesis to pilot or commercial production. As your virtual application scientist, I will provide field-proven insights and troubleshooting strategies grounded in established chemical principles. Our focus will be on anticipating challenges, understanding their root causes, and implementing robust, scalable solutions.

Section 1: Core Synthesis Challenges & Troubleshooting

The synthesis of this compound, while seemingly straightforward, presents unique hurdles during scale-up, primarily related to the N-methylated glutamic acid residue and the repetitive glutamic acid sequence. This section addresses common issues encountered during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs): Synthesis

Question: We are observing a significant impurity corresponding to a deletion of the glutamic acid residue immediately following the N-methyl-glutamic acid (meglu). What is the likely cause and how can we mitigate this?

Answer: This is a classic problem of sterically hindered coupling. The N-methyl group on the glutamic acid residue partially obstructs the N-terminus of the growing peptide chain. At a larger scale, where mixing dynamics may be less efficient than in a lab-scale vessel, this hindrance can lead to incomplete coupling of the subsequent amino acid (in this case, the second glutamic acid).

  • Causality: The secondary amine formed by the N-methylated residue is less nucleophilic than a primary amine, and the methyl group itself creates a physical barrier. Standard coupling reagents may not be sufficient to drive the reaction to completion within a typical timeframe, especially with increased resin bed volume and potential for mass transfer limitations.[1]

  • Troubleshooting & Mitigation Strategy:

    • Choice of Coupling Reagent: Switch to a more potent coupling reagent combination. While standard carbodiimides like DIC are common, uronium- or phosphonium-based reagents such as HBTU, HATU, or PyBOP are more effective for hindered couplings.[2] COMU has also shown high efficiency but may have stability issues in DMF, a common SPPS solvent.[3]

    • Extended Coupling Time & Double Coupling: Program the synthesizer to perform a "double coupling" for the residue immediately following Boc-meglu. This involves running the coupling reaction, washing the resin, and then repeating the coupling step with a fresh solution of activated amino acid.

    • Real-time Monitoring (PAT): Implement Process Analytical Technology (PAT) to monitor reaction completeness.[4] A UV-Vis probe can monitor the concentration of the Fmoc-protecting group during deprotection, but for Boc chemistry, monitoring the coupling is key. An in-line or at-line HPLC can confirm the disappearance of the activated amino acid.[5][6]

Question: Our process is plagued by peptide aggregation, particularly after the addition of the second glutamic acid. The resin bed shows poor swelling and solvent flow is restricted. What's happening and what is the solution?

Answer: Aggregation occurs when growing peptide chains interact with each other via intermolecular hydrogen bonds, forming secondary structures that are insoluble in the synthesis solvent.[7] This prevents reagents from accessing the reactive sites, leading to failed or truncated sequences. The this compound sequence, with its potential for hydrogen bonding via the glutamic acid side chains, is susceptible to this issue.

  • Causality: As the peptide chain elongates, it can fold back on itself or interact with neighboring chains. This is exacerbated at the higher concentrations and lower solvent-to-resin ratios often used in scaled-up processes.

  • Troubleshooting & Mitigation Strategy:

    • Solvent System Modification: If using DMF, consider switching to N-methylpyrrolidone (NMP), which is often better at solvating and disrupting secondary structures.[1] Adding a small percentage of a "chaotropic" agent like DMSO or ethylene carbonate can also be effective.[7]

    • Elevated Temperature: Performing the coupling reactions at a slightly elevated temperature (e.g., 40-50°C) can provide enough energy to disrupt the hydrogen bonds causing aggregation. This must be carefully controlled to avoid increasing the risk of racemization.

    • Sonication: Applying sonication during the coupling and washing steps can physically break up resin clumps and improve reagent diffusion.[7]

    • Resin Choice: Using a lower-loading resin increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

Section 2: Purification & Downstream Processing

Purification is frequently the bottleneck in large-scale peptide production.[3][8] The goal is to efficiently remove a host of synthesis-related impurities that are often structurally similar to the target peptide.

Workflow for Scalable Peptide Purification

G cluster_0 Upstream: Synthesis & Cleavage Crude Crude this compound (Post-cleavage & precipitation) IEX IEX Crude->IEX High impurity load (>20%) RPHPLC RPHPLC Crude->RPHPLC Low impurity load (<20%) IEX->RPHPLC Partially Purified Feed Pooling Pooling RPHPLC->Pooling Lyophilization Lyophilization Pooling->Lyophilization API API Lyophilization->API

Frequently Asked Questions (FAQs): Purification

Question: We are using a single-pass RP-HPLC method for purification, but we're seeing co-elution of the target peptide with a deletion sequence (Boc-meglu-glu). How can we improve resolution at scale?

Answer: Co-elution of closely related impurities is a major challenge in peptide purification because these molecules often have very similar hydrophobicity.[9] Simply increasing the column size may not solve the fundamental lack of selectivity.

  • Causality: Deletion sequences, especially those missing a single amino acid, have physicochemical properties very close to the full-length peptide, making them difficult to resolve with a single separation mechanism.

  • Troubleshooting & Mitigation Strategy:

    • Gradient Optimization: Flatten the acetonitrile gradient around the elution time of your target peptide. For example, if your peptide elutes at 35% acetonitrile with a 1%/minute gradient, try a gradient of 0.25%/minute from 32% to 37%. This will increase the run time but significantly improve resolution.

    • Orthogonal Chromatography: Implement a two-step purification process.[10][11]

      • Step 1 (Capture/Initial Cleanup): Use Ion-Exchange Chromatography (IEX). Since this compound has two glutamic acid residues with free carboxylic acid side chains, it will carry a net negative charge at neutral pH. A strong anion exchange resin can be used to bind the target peptide and separate it from non-charged or less-charged impurities.[10]

      • Step 2 (Polishing): Pool the IEX fractions containing the product and load them onto the RP-HPLC column. The feed stream is now significantly cleaner, allowing the RP-HPLC step to easily remove any remaining minor impurities.[11] This dual-mode approach (separation by charge, then by hydrophobicity) is extremely powerful.

Question: Our solvent consumption for RP-HPLC at the pilot scale is prohibitively high. Are there more sustainable or cost-effective alternatives?

Answer: Yes, high solvent consumption is a major economic and environmental challenge for large-scale chromatography.[3] Several strategies can address this.

  • Troubleshooting & Mitigation Strategy:

    • Multi-Column Countercurrent Solvent Gradient Purification (MCSGP): This is an advanced continuous chromatography technique. It uses multiple smaller columns and a series of interconnected valves to internally recycle fractions that contain both product and impurities. This allows the system to operate at a higher loading capacity and significantly reduces solvent usage (often by over 30%) compared to traditional batch chromatography, while increasing yield.[8]

    • Optimize Loading: Ensure you are loading the maximum amount of crude peptide onto the column that still allows for adequate separation. This requires performing loading studies to find the optimal balance between throughput and purity. Overloading is a common cause of poor separation and wasted runs.

    • Increase Crude Purity: The most effective way to reduce the purification burden is to improve the quality of the crude peptide from the synthesis. Every 1% increase in crude purity can have a significant downstream impact on solvent use and processing time. Focus on optimizing the synthesis steps as discussed in Section 1.

Section 3: Quality Control and Analytical Protocols

Robust analytical methods are the bedrock of a scalable and reproducible manufacturing process. They are essential for in-process controls, fraction pooling decisions, and final product release.

Table 1: Common Impurities in this compound Production
Impurity TypeDescriptionProbable CauseAnalytical DetectionMitigation Strategy
Deletion SequenceMissing one amino acid (e.g., Boc-meglu-val)Incomplete coupling reaction, steric hindrance.[12]LC-MSUse stronger coupling reagents, double coupling, PAT.
Truncated SequencePeptide chain terminated prematurelyIncomplete deprotection of the N-terminal Boc group.[13]LC-MSEnsure sufficient deprotection time; use PAT to monitor.
Protecting Group AdductsIncomplete removal of side-chain protecting groups on Glu residuesInsufficient cleavage time or inappropriate scavenger cocktail.[14]LC-MSOptimize cleavage conditions (time, temperature, scavengers).
DiastereomersRacemization of an amino acid (L- to D-isomer)Over-activation during coupling; use of certain bases.[12][15]Chiral HPLC or LC-MSUse appropriate additives (e.g., Oxyma); avoid excessive pre-activation times.
AggregatesCovalent or non-covalent dimers/oligomersIntermolecular interactions during synthesis or storage.[14]SEC-MALS, DLSModify synthesis solvents, use chaotropic agents, optimize formulation.[16]
Protocol 1: In-Process Monitoring of Boc-Deprotection

This protocol describes a method for ensuring complete removal of the N-terminal Boc protecting group, a critical step to prevent the formation of truncated peptide impurities.

  • Principle: The Boc group is cleaved using an acid, typically trifluoroacetic acid (TFA).[17] The completeness of this reaction is crucial for the subsequent coupling step to proceed.

  • Methodology (Kaiser Test):

    • After the programmed deprotection and initial wash steps, pause the synthesizer.

    • Carefully extract a small sample of the resin (~5-10 mg).

    • Wash the resin sample with ethanol and add two drops each of:

      • Potassium cyanide in pyridine

      • Ninhydrin in ethanol

      • Phenol in ethanol

    • Heat the sample at 100°C for 5 minutes.

    • Interpretation: A deep blue color on the resin beads indicates the presence of free primary amines, signifying successful Boc deprotection. A yellow or faint color indicates an incomplete reaction.

  • Action: If the test is negative (incomplete deprotection), repeat the TFA deprotection step before proceeding to coupling.

  • Scale-Up Consideration: While the Kaiser test is effective, it is a manual, qualitative at-line method. For a fully automated GMP process, PAT tools that can provide quantitative, real-time feedback are preferred.[18][19]

Boc-SPPS Synthesis Cycle

G Deprotection Deprotection Neutralization Neutralization Deprotection->Neutralization Exposes N-terminal amine Coupling Coupling Neutralization->Coupling Prepares amine for reaction Wash Wash Coupling->Wash Forms new peptide bond Wash->Deprotection Cycle Repeats for next AA

References

  • World Pharma Today. Overcoming Challenges in Scale-Up Production. Available from: [Link][18]

  • Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development. Available from: [Link][15]

  • MDPI. Advances in Therapeutic Peptides Separation and Purification. Available from: [Link][9]

  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available from: [Link][3]

  • Waters Corporation. Peptide Isolation & Purification Techniques. Available from: [Link][10]

  • Almac Group. Improved peptide analytical technologies and the impact on process development. Available from: [Link]

  • ACS Publications. Process Analytical Technology Implementation for Peptide Manufacturing. Available from: [Link][5]

  • MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. Available from: [Link][14]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link][7]

  • KPLASS. Process Analytical Technologies (PAT) Applications for Upstream Biologics. Available from: [Link][6]

  • PolyPeptide Group. Aspects of industrial purification of peptides using large-scale chromatography. Available from: [Link][20]

  • Bio-Works. Peptide purification. Available from: [Link][11]

  • MDPI. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations. Available from: [Link][19]

  • Biotage. What do you do when your peptide synthesis fails?. Available from: [Link][1]

  • MDPI. Investigation of Impurities in Peptide Pools. Available from: [Link][13]

  • CSBio. An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). Available from: [Link][4]

  • PubMed. Related impurities in peptide medicines. Available from: [Link][12]

  • ResearchGate. The Boc/Solid Phase Synthesis of Glu-Abu(P)-Leu. Available from: [Link][2]

  • Xtalks. Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Available from: [Link][16]

Sources

Technical Support Center: Troubleshooting Poor Solubility of Boc-L-N-methyl-Glu-Glu-Val

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Peptide Technologies Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with the N-terminally protected peptide, Boc-L-N-methyl-Glu-Glu-Val. We will explore the underlying physicochemical reasons for its poor solubility and provide a systematic, evidence-based approach to achieve successful solubilization for your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of Boc-meglu-glu-val.

Q1: I've tried dissolving this compound in water and PBS, but it won't go into solution or precipitates out. Why is this happening?

A: The difficulty in dissolving this peptide stems from its unique combination of chemical features. The primary contributors to its poor aqueous solubility are:

  • The Hydrophobic N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) group is a large, non-polar protecting group.[1] It masks the positive charge of the N-terminal amine, significantly increasing the overall hydrophobicity of the molecule and preventing it from readily interacting with water.

  • Hydrophobic Valine Residue: The C-terminal valine residue has a hydrophobic side chain, further contributing to the peptide's low affinity for aqueous solutions.[2]

  • High Net Acidity and Isoelectric Point: The peptide contains three acidic carboxylic acid groups (one on N-methyl-glutamic acid, one on glutamic acid, and the C-terminal carboxyl). At neutral or acidic pH, these groups are partially or fully protonated, reducing the net charge of the molecule.[3] Peptides are often least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[2] For this highly acidic peptide, the pI is very low, and at a neutral pH (like in water or PBS), the repulsive forces between molecules may not be sufficient to overcome aggregation tendencies.

Q2: What is the very first solvent I should try, and how should I approach it?

A: Always begin by attempting to dissolve a very small, non-critical amount of the peptide first.[4][5] Based on the peptide's highly acidic nature, the most logical starting point is a dilute basic solution.

Recommended First Step: Try to dissolve the peptide in a small volume of a basic buffer like 0.1 M ammonium bicarbonate (NH₄HCO₃) or a buffer adjusted to a pH of 7.5-8.5.[3][6] The basic pH will deprotonate the carboxylic acid groups, imparting a strong negative charge on the peptide and dramatically increasing its solubility in aqueous media through electrostatic repulsion and favorable interactions with water.[7]

Q3: You mentioned pH is critical. Can you explain the relationship between pH and the solubility of this compound?

A: Certainly. The solubility of this peptide is fundamentally governed by the ionization state of its three carboxylic acid groups.

  • At Low pH (e.g., < 4): The carboxyl groups will be protonated (-COOH), rendering them neutral. This neutralizes the peptide's main source of charge, maximizing hydrophobicity and leading to very poor solubility and likely precipitation.

  • At Neutral pH (e.g., 7.0-7.4): The carboxyl groups are mostly deprotonated (-COO⁻), but proximity to the isoelectric point and the influence of the hydrophobic regions can still lead to aggregation and incomplete dissolution.[8]

  • At Basic pH (e.g., > 7.5): The carboxyl groups are fully deprotonated (-COO⁻), resulting in a high net negative charge. The strong electrostatic repulsion between peptide molecules prevents aggregation and promotes dissolution in water.[5] Therefore, alkaline conditions are most favorable for solubilizing this specific peptide.

Q4: Is it acceptable to use organic co-solvents like DMSO or DMF?

A: Yes, using organic co-solvents is a valid and often necessary strategy, especially if the final application is incompatible with a basic pH.[9][10] Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent for disrupting hydrophobic interactions.[11]

The recommended procedure is as follows:

  • First, attempt to dissolve the peptide in a minimal volume of pure DMSO or DMF (e.g., 50-100 µL).

  • Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide-DMSO/DMF solution dropwise while vortexing.[9]

Crucial Caveat: Be mindful of the final concentration of the organic solvent in your experiment. Many biological assays are sensitive to DMSO or DMF, with a general tolerance limit around 1% of the final working volume.[7]

Q5: My solution has become cloudy, or I see a gel-like substance forming. What is this, and what should I do?

A: This phenomenon is likely peptide aggregation.[12] Aggregation occurs when peptide molecules self-associate through hydrogen bonding and hydrophobic interactions to form larger, often insoluble structures. This is a common issue with peptides that have hydrophobic regions.

To address aggregation:

  • Sonication: Place the vial in a bath sonicator for a few minutes. The ultrasonic energy can help break up the aggregates and facilitate dissolution.[7]

  • Gentle Heating: Gently warm the solution to 30-40°C. Increased temperature can enhance solubility, but proceed with caution to avoid peptide degradation.[7]

  • Chaotropic Agents: For very stubborn aggregation, consider using chaotropic agents like guanidine hydrochloride. These agents disrupt the structure of water and interfere with the non-covalent forces (like hydrogen bonds) that hold aggregates together.[3] This should be considered a last resort and its compatibility with your downstream application must be verified.

Part 2: Systematic Troubleshooting Workflow

For a reliable and reproducible outcome, approach solubilization systematically. The following workflow provides a decision-making process to guide you from a lyophilized powder to a clear, usable solution.

G cluster_start cluster_test cluster_aqueous cluster_organic cluster_remediation start Start: Lyophilized This compound test Perform Initial Solubility Test (Use a small aliquot) start->test aqueous_path Primary Path: Aqueous Basic Buffer (e.g., 0.1M NH₄HCO₃, pH 8.0) test->aqueous_path Recommended First Choice organic_path Secondary Path: Organic Co-Solvent (e.g., Minimal DMSO) test->organic_path If basic pH is incompatible with assay check1 Is the solution clear? aqueous_path->check1 success1 Success! Proceed with experiment. Centrifuge before use. check1->success1 Yes check1->organic_path No, insoluble add_buffer Slowly add aqueous buffer (while vortexing) organic_path->add_buffer check2 Does precipitation occur? add_buffer->check2 success2 Success! Note final DMSO %. Centrifuge before use. check2->success2 No remediate Remediation Steps check2->remediate Yes sonicate 1. Sonicate remediate->sonicate heat 2. Gentle Warming (30-40°C) sonicate->heat recheck Is the solution clear? heat->recheck recheck->success2 Yes fail Consult Technical Support. Consider peptide resynthesis or purification. recheck->fail No

Caption: A decision workflow for solubilizing this compound.

Part 3: Detailed Experimental Protocols

Follow these protocols precisely. Always use high-purity solvents and sterile techniques where appropriate.

Protocol 1: Initial Solubility Test

Rationale: To determine the optimal solvent without risking the entire stock of valuable peptide.[6]

  • Preparation: Briefly centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.

  • Aliquoting: Carefully weigh out a small amount (e.g., 0.5 - 1.0 mg) into a sterile microcentrifuge tube.

  • Solvent Addition: Add a calculated volume of your first test solvent (e.g., 0.1 M NH₄HCO₃) to achieve a target concentration (e.g., 1-2 mg/mL).[4]

  • Dissolution: Vortex the tube for 30-60 seconds.

  • Observation: Visually inspect for any undissolved particulates against a dark background.

  • Confirmation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes. A pellet at the bottom indicates incomplete solubility.

Protocol 2: Solubilization using a Basic Buffer System

Rationale: To leverage the peptide's acidic nature by creating a high net negative charge to promote aqueous solubility.[10]

  • Reagent: Prepare a fresh 0.1 M solution of ammonium bicarbonate (NH₄HCO₃) and adjust the pH to 8.0 with ammonium hydroxide if necessary. Alternatively, use another basic buffer like Tris-HCl, pH 8.0.

  • Reconstitution: Add the basic buffer directly to the vial containing the pre-weighed peptide to your desired stock concentration.

  • Agitation: Vortex the solution thoroughly. If particulates remain, proceed to sonication as described in Protocol 4.

  • Final Check: Once dissolved, perform a final high-speed centrifugation to pellet any minute, undissolved material before transferring the supernatant to a new tube.

Protocol 3: Solubilization using an Organic Co-Solvent

Rationale: To overcome strong hydrophobic forces using a potent organic solvent before dilution into an aqueous system.[6]

  • Reagent: Use high-purity, anhydrous DMSO or DMF.

  • Initial Dissolution: Add a minimal volume of DMSO (e.g., 30-50 µL per 1 mg of peptide) to the vial. Vortex until the peptide is completely dissolved, resulting in a clear, concentrated solution.

  • Aqueous Dilution: Prepare your desired aqueous buffer (e.g., PBS, Tris).

  • Titration: While vigorously vortexing the peptide-DMSO solution, add the aqueous buffer very slowly (drop-by-drop). Rapid addition can cause the peptide to crash out of solution.

  • Observation: Monitor for any signs of precipitation. If the solution becomes cloudy, stop adding buffer. The concentration at which this occurs is the limit of solubility for that specific solvent mixture.

  • Finalization: If the target concentration is reached without precipitation, perform a final centrifugation step as a quality control measure.

Protocol 4: Handling and Reversing Aggregation

Rationale: To apply physical energy to disrupt the non-covalent bonds responsible for peptide aggregation.[7]

  • Sonication: Place the sealed vial containing the peptide solution into a bath sonicator. Sonicate in short bursts of 1-2 minutes, allowing the sample to cool in between to prevent heating. Check for clarity after each cycle.

  • Gentle Warming: If sonication is insufficient, place the vial in a heat block or water bath set to no higher than 40°C. Agitate gently every few minutes. Do not overheat, as this can compromise peptide integrity.

  • Evaluation: After each step, centrifuge the sample to confirm that no pellet forms, ensuring the peptide is truly in solution.

Part 4: Technical Deep Dive & Data
Table 1: Physicochemical Properties of this compound (Calculated)
PropertyValueRationale & Impact on Solubility
Amino Acid Sequence Boc-L-N-methyl-Glu-Glu-ValContains a hydrophobic Boc group, a hydrophobic Val residue, and two acidic Glu residues.
Net Charge at pH 7.0 -3(N-term: 0, meGlu: -1, Glu: -1, Val: 0, C-term: -1). The high negative charge is the key to aqueous solubility.[13]
Classification Highly Acidic, Partially HydrophobicThe acidic nature dictates a basic pH for dissolution, while the hydrophobic parts necessitate careful handling to avoid aggregation.[10]
Table 2: Recommended Solvents and Conditions
Solvent SystemConcentration / pHUse Case & Rationale
Ammonium Bicarbonate 0.1 M (pH ~7.8-8.0)Primary Choice. Volatile buffer ideal for lyophilization if needed. The basic pH ensures deprotonation of carboxyl groups.[3]
Tris or Phosphate Buffer 20-50 mM, pH 7.5 - 8.5Good for many biological assays where a basic pH is tolerated. Provides strong buffering capacity.
DMSO / Aqueous Buffer Start with 100% DMSOSecondary Choice. For assays sensitive to pH. Disrupts hydrophobic interactions. Final DMSO concentration must be controlled.[9]
DMF / Aqueous Buffer Start with 100% DMFAn alternative to DMSO. Use if DMSO is incompatible with the experiment (e.g., containing free cysteines, though not applicable here).[3]
References
  • LifeTein. (n.d.). How to dissolve peptides? Retrieved from LifeTein Technical Support. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific Application Notes. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from JPT Resources. [Link]

  • Vlasov, A., et al. (2016). Factors affecting the physical stability (aggregation) of peptide therapeutics. Pharmaceutical Research, 33(5), 1165-1178. [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from AAPPTEC Technical Support. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC Technical Support. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection Reagent Guide. Retrieved from ACS GCI. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83693, Boc-L-Valine. Retrieved from PubChem. [Link]

  • GenScript. (2017, June 13). Peptide Solubility Guidelines. Retrieved from GenScript Resources. [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from Biozentrum Resources. [Link]

  • Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds. Retrieved from Hebei Boze Chemical News. [Link]

  • Zhang, Q., et al. (2024). Aggregation Rules of Short Peptides. JACS Au, 4(1), 13-23. [Link]

  • Sharma, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(24), 4564-4569. [Link]

Sources

Technical Support Center: Vitamin K-Dependent Carboxylase (VKDC) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Results with Boc-MeGlu-Glu-Val

Product Code: [Generic-Peptide-Analog] Version: 2.4 (Current)

Executive Summary: Understanding Your Substrate

Welcome to the Technical Support Center. If you are observing "unexpected results" with This compound (Boc-


-methyl-Glu-Glu-Val), you are likely investigating the Vitamin K-Dependent Carboxylase (VKDC)  complex.

This peptide is a synthetic analog of the native prothrombin propeptide sequence. The inclusion of


-methyl-glutamic acid (MeGlu)  at the P3 or P4 position is a structural probe often used to study the stereochemical requirements of the carboxylation reaction.
The Core "Unexpected" Phenomenon

Researchers often expect


-methyl-substituted analogs to act strictly as competitive inhibitors . However, experimental data confirms that This compound can act as an effective substrate , albeit with altered kinetics compared to the native Boc-Glu-Glu-Val.

If your assay shows "activity" when you expected "inhibition," or "low activity" when you expected "high turnover," the root cause usually lies in the Vitamin K Hydroquinone (KH


) stability  or the stereochemical processing  of the MeGlu residue.

Diagnostic Workflow: The VKDC Reaction Cycle

To troubleshoot, we must visualize where the failure occurs. The VKDC enzyme requires four co-substrates to convert the Glutamic acid (Glu) in your peptide to


-carboxyglutamic acid (Gla).
Mechanism of Action

The enzyme abstracts the


-proton from the Glu residue. The 

-methyl group in your peptide imposes steric constraints but does not chemically remove the

-proton required for the reaction. Therefore, carboxylation can still occur, often surprising researchers.

VKDC_Pathway cluster_inputs Assay Inputs cluster_outputs Assay Outputs Peptide Substrate: This compound Enzyme Enzyme: VKDC Microsomes Peptide->Enzyme VitKH2 Cofactor: Vitamin K Hydroquinone (KH2) VitKH2->Enzyme Oxidation provides energy Oxygen Oxygen (O2) Oxygen->Enzyme CO2 14CO2 / HCO3- CO2->Enzyme Intermediate Carbanion Intermediate Enzyme->Intermediate gamma-H abstraction KO Byproduct: Vit K Epoxide (KO) Enzyme->KO Product Product: Boc-MeGla-Glu-Val Intermediate->Product Carboxylation KO->VitKH2 Requires DTT/Reductase (In vivo cycle)

Figure 1: The Vitamin K-Dependent Carboxylation Cycle. Note that the reaction is driven by the oxidation of Vitamin KH


. If KH

oxidizes before binding the enzyme, the reaction halts immediately.

Troubleshooting Guide: Specific Failure Modes

Scenario A: "I see activity, but I expected inhibition."

Cause: Misinterpretation of the Analog's Role.

  • Technical Insight: While

    
    -methyl substitution restricts conformational freedom (favoring specific rotamers), it does not chemically block the 
    
    
    
    -carbon where carboxylation occurs.
  • Resolution: Treat this compound as a slow substrate . Calculate

    
     and 
    
    
    
    . You will likely find a higher
    
    
    (lower affinity) compared to Boc-Glu-Glu-Val, but a measurable
    
    
    .
  • Reference: See Soute et al. (Biochem J) regarding cyclic and methyl-substituted Glu analogs acting as substrates.[1]

Scenario B: "I see zero activity (Signal = Background)."

Cause: Vitamin KH


 Oxidation.
  • Technical Insight: Vitamin K Hydroquinone (KH

    
    ) is extremely sensitive to oxygen and light. If it turns slightly yellow/brown before addition, it has oxidized to Vitamin K Quinone (K) or Epoxide (KO), rendering it inactive for the assay.
    
  • Protocol Validation:

    • Prepare KH

      
       chemically using borohydride or DTT reduction immediately before use.
      
    • Keep on ice in the dark.

    • Critical Step: Add KH

      
      last to initiate the reaction.
      
Scenario C: "High variability between replicates."

Cause: Peptide Solubility & Micelle Formation.

  • Technical Insight: Boc-protected peptides are hydrophobic. In aqueous buffers, they may aggregate or partition incorrectly into the microsomal membranes (where VKDC resides).

  • Resolution:

    • Dissolve this compound in a small volume of DMSO or Ethanol before adding to the buffer.

    • Ensure the final detergent concentration (e.g., CHAPS or Triton X-100) is optimized (typically 0.1% - 0.5%) to solubilize the enzyme and substrate without denaturing the complex.

Standardized Assay Protocol (Radiometric)

Use this protocol to benchmark your results. This setup measures the incorporation of


CO

into the peptide.
ComponentConcentrationFunctionNotes
Buffer 25 mM MOPS/Tris, pH 7.4Reaction EnvironmentpH > 7.8 reduces activity significantly.
NaCl 0.5 MIonic StrengthHigh salt is often required for optimal VKDC activity.
Substrate 1 - 10 mM This compound TargetHigh conc. needed due to high

of analogs.
Radioisotope 10

Ci NaH

CO

Carboxyl SourceEnsure specific activity is calculated.
Cofactor 220

M Vitamin KH

Energy SourceMust be reduced fresh. Add last.
Enzyme 10-50

L Microsomes
CatalystPrepared from rat liver or recombinant source.

Step-by-Step Workflow:

  • Mix: Combine Buffer, Salt, Substrate, and Microsomes in a reaction tube.

  • Pulse: Add NaH

    
    CO
    
    
    
    .
  • Initiate: Add Vitamin KH

    
     (prepared in ethanol/DTT) to start the reaction.
    
  • Incubate: 30 minutes at 20°C - 25°C.

  • Stop: Add 10% Trichloroacetic acid (TCA) to precipitate proteins.

  • Boil: (Optional but recommended) Boil briefly to drive off unreacted

    
    CO
    
    
    
    as gas.
  • Count: Measure the supernatant (if peptide is soluble) or pellet (if precipitated) in a scintillation counter. Note: Boc-peptides often remain soluble in TCA; check the supernatant.

Frequently Asked Questions (FAQs)

Q: Why use this compound instead of the standard Boc-Glu-Glu-Val? A: The MeGlu analog is used to probe the active site geometry . The


-methyl group restricts the rotation of the amino acid backbone. If the enzyme accepts this rigid analog, it indicates the active site can accommodate specific conformers. It is often used in Structure-Activity Relationship (SAR) studies.

Q: My background counts are high. How do I fix this? A: This is usually due to trapped


CO

. Ensure you acidify the reaction (TCA or HCl) and allow sufficient time (or heat) for the unbound

CO

to escape into the gas phase before adding scintillation fluid.

Q: Is the "Meglu" residue resistant to proteolysis? A: Yes. The


-methyl group generally protects the adjacent peptide bond from cleavage by non-specific aminopeptidases, which makes this substrate more stable in crude microsomal preparations than standard peptides.

References

  • Soute, B. A., et al. (1990). Conformational Study in Water by NMR and Molecular Modeling of Cyclic Glutamic Acid Analogues as Probes of Vitamin K Dependent Carboxylase. ResearchGate.

  • Vermeer, C., & Soute, B. A. (1987). Vitamin K-Dependent Carboxylase.[1] In Biochemical Journal. This foundational work establishes the assay conditions for Boc-Glu-Glu-Val analogs.

  • Bouwman, C. A., et al. (1999).[1] Vitamin K-Dependent Carboxylation of Various Substrates. Chemosphere. Describes the competitive inhibition vs. substrate activity of MeGlu peptides.

Sources

refining HPLC gradient for better Boc-meglu-glu-val separation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HPLC-BOC-MEGLU-OPT Assigned Specialist: Senior Application Scientist, Peptide Division

Introduction: The Challenge of Amphipathic, N-Methylated Peptides

You are likely here because your chromatogram for Boc-Meglu-Glu-Val is showing split peaks, broad tailing, or poor resolution from impurities. This is not a standard separation; this molecule presents a "perfect storm" of chromatographic challenges:

  • The "Boc" & "Val" Groups: Highly hydrophobic, requiring high organic content to elute.

  • The "Glu" & "Meglu" Residues: Highly acidic and polar, causing early elution and silanol interactions (tailing).

  • The "Meglu" (N-Methylglutamic acid): The critical variable. N-methylation removes a hydrogen bond donor, altering solubility, but more importantly, it introduces cis/trans amide bond rotamers . This often results in "ghost peaks" or peak splitting that looks like an impurity but is actually the same molecule in two different conformations.

This guide moves beyond basic protocols to address these specific structural behaviors.

Module 1: The Baseline Method (Start Here)

Before optimizing, establish a stable baseline. Do not use generic peptide gradients. This protocol is designed to suppress silanol interactions while managing the hydrophobic Boc group.

Standard Operating Procedure (SOP-01)
ParameterSpecificationRationale
Column C18 Core-Shell (e.g., Kinetex or Cortecs), 2.7 µm, 100 Å.Core-shell particles provide sharper peaks for small peptides than fully porous silica.
Mobile Phase A Water + 0.1% TFA (v/v)TFA (Trifluoroacetic acid) is non-negotiable for initial method development. It suppresses the ionization of the two Glu carboxyls (pKa ~4.2) and masks silanols to prevent tailing.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA ACN is preferred over Methanol for sharper peaks and lower backpressure.
Temperature 60°C (Critical)Crucial: N-methylated peptides (Meglu) exist in slow-exchanging conformational states at room temperature. Heat speeds up this exchange, collapsing split peaks into a single sharp peak [1].
Flow Rate 0.5 - 0.8 mL/min (for 2.1mm ID)Optimized for core-shell van Deemter curves.
The Scouting Gradient

Do not guess the %B. Run this linear gradient to locate your peptide.

  • 0 min: 5% B

  • 20 min: 95% B

  • 22 min: 95% B

  • 22.1 min: 5% B

  • 30 min: 5% B (Re-equilibration)

Module 2: Troubleshooting "Split Peaks" (The Meglu Factor)

User Question: "I see two peaks eluting close together. Is my Boc group deprotecting, or is this an impurity?"

Expert Answer: Before assuming impurity, you must rule out Rotamers . The N-methyl group on the Glutamic acid creates a steric clash that makes the cis and trans isomers of the peptide bond energetically similar. At room temperature, the interconversion is slow on the HPLC timescale, resulting in two distinct peaks (or a "saddle" shape).

Diagnostic Experiment: The Temperature Stress Test

Run your sample at three distinct temperatures: 30°C, 45°C, and 60°C .

  • Result A (Rotamers): As temperature increases, the two peaks move closer and eventually coalesce into a single, sharper peak.

  • Result B (Impurities): The peaks remain distinct or resolution improves/degrades slightly, but they do not merge.

  • Result C (Degradation): The "impurity" peak grows larger over time (check Boc stability).

Diagram 1: The Rotamer Decision Tree This logic flow guides you through distinguishing physical conformers from chemical impurities.

RotamerLogic start Observation: Split/Double Peaks step1 Run Temperature Gradient (30°C -> 45°C -> 60°C) start->step1 decision Do peaks coalesce? step1->decision yes Conformational Isomers (Rotamers) decision->yes Yes (Merge) no Chemical Impurity decision->no No (Distinct) action_yes Action: Standardize Method at 60°C yes->action_yes action_no Action: Check Boc Stability or Synthesis Side-Products no->action_no

Caption: Logic flow to distinguish N-methyl rotamers from actual impurities using thermal analysis.

Module 3: Gradient Refinement for Resolution

User Question: "My peak is sharp now (at 60°C), but it co-elutes with a synthesis impurity. How do I optimize?"

Expert Answer: Boc-peptides are hydrophobic. If your peptide elutes at 60% B in the scouting run, a standard linear gradient is too steep to resolve similar impurities (like a diastereomer from the Meglu chiral center). You need a Focused Gradient .

Calculation: The "Rule of 10"
  • Locate Elution: Determine the %B where your peptide elutes in the scouting gradient (e.g., 55% B).

  • Create Shallow Ramp: Start the gradient 10% below elution and end 10% above.

  • Flatten Slope: Extend this 20% change over 20 minutes (1% B/min slope).

Optimized Protocol for this compound:

  • 0 min: [Elution % - 10%] B

  • 20 min: [Elution % + 10%] B

  • Slope: 0.5% to 1% per minute.

Why this works: Shallow gradients maximize the selectivity (


) differences between the hydrophobic Boc-peptide and slightly less hydrophobic impurities (like De-Boc species or deletion sequences).

Module 4: Peak Tailing & MS Compatibility

User Question: "I need to use Mass Spec (MS), so I switched from TFA to Formic Acid. Now my peaks are tailing badly."

Expert Answer: This is expected. Formic acid (FA) is a weaker acid than TFA. It does not fully protonate the free carboxyls on the Glu/Meglu residues, nor does it ion-pair effectively to mask silanols [2]. The negatively charged carboxyls are interacting with the positively charged silica surface.

Solution A: The "Golden Mean" (TFA/FA Blend)

Use 0.02% TFA + 0.08% Formic Acid .

  • Mechanism:[] The trace TFA is enough to coat the silica surface (preventing tailing) but low enough to minimize MS signal suppression.

Solution B: Charged Surface Hybrid (CSH) Columns

If you must use only Formic Acid:

  • Switch to a CSH C18 column (e.g., Waters CSH).

  • Mechanism:[][2] These columns have a slight positive surface charge that repels the protonated basic sites but, more importantly, are designed to work with weak acids like FA without tailing [3].

Diagram 2: Mobile Phase & Column Selection Strategy

MobilePhase need Requirement: MS Sensitivity? no_ms No (UV Only) need->no_ms yes_ms Yes (MS Required) need->yes_ms tfa Use 0.1% TFA (Best Peak Shape) no_ms->tfa decision Can you tolerate slight suppression? yes_ms->decision yes yes decision->yes Yes no no decision->no No (Max Sensitivity) blend Use Blend: 0.02% TFA + 0.08% FA pure_fa Use 0.1% Formic Acid col_change REQUIRED: Switch to CSH C18 Column pure_fa->col_change To fix tailing yes->blend no->pure_fa

Caption: Decision matrix for balancing Mass Spec sensitivity with chromatographic peak shape.

FAQ: Common Pitfalls

Q: Is the Boc group stable in 0.1% TFA? A: Generally, yes, for the duration of an HPLC run (20-40 mins). However, do not leave the peptide in the acidic mobile phase in the autosampler for 24 hours. Also, avoid high temperatures during evaporation of TFA-containing fractions, as the concentration of acid increases as solvent evaporates, leading to deprotection [4].

Q: Why is my retention time shifting? A: Check your column equilibration. Hydrophobic peptides (Boc-protected) modify the stationary phase surface. Ensure you re-equilibrate for at least 5-10 column volumes between runs. If using the "Meglu" heating method (60°C), ensure the column oven is fully pre-heated before starting.

References

  • Conformational Analysis of N-Methylated Peptides

    • Effect of Temper
    • Source: (General principle of peptide rotamers in HPLC).

  • Mobile Phase Modifiers (TFA vs. Formic Acid)

    • Comparison of Acidic Modifiers for Peptide Mapping.
    • Source:

  • Column Selection for Acidic Peptides

    • Charged Surface Hybrid (CSH) Technology.
    • Source:

  • Boc Stability Issues

    • Deprotection during evaporation.[3]

    • Source:

Sources

Validation & Comparative

comparing Boc-meglu-glu-val with other similar peptides

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Boc-Meglu-Glu-Val and Proteasome Substrate Analogs

Part 1: Executive Analysis

This compound (Boc-4-methylene-L-glutamyl-L-glutamyl-L-valine, CAS 95049-79-9) is a specialized peptide derivative designed for high-precision protease profiling, specifically targeting the 20S Proteasome and related glutamyl-specific proteases.

Unlike standard commercial substrates like Z-LLE-AMC (Caspase-like activity) or Suc-LLVY-AMC (Chymotrypsin-like activity), this compound incorporates 4-methylene-L-glutamic acid (Meglu) at the P3 position. This non-proteinogenic amino acid introduces steric rigidity and resistance to N-terminal degradation, making it a critical tool for dissecting the subtle specificities of the proteasome’s


1 (Caspase-like) and 

5 (Chymotrypsin-like) subunits, particularly in complex biological matrices where standard peptides may be degraded by cytosolic aminopeptidases.

Primary Applications:

  • Active Site Profiling: Mapping the S3 pocket tolerance of the 20S proteasome.

  • Stability Studies: Used in lysates where standard substrates (Z-LLE) suffer from premature hydrolysis.

  • Inhibition Assays: Functioning as a competitive inhibitor or substrate precursor depending on the C-terminal modification (free acid vs. fluorophore).

Part 2: Technical Comparison

The following table contrasts this compound with the industry-standard substrates for proteasome activity.

FeatureThis compound Z-LLE-AMC (Standard)Suc-LLVY-AMC (Standard)Boc-LRR-AMC
Primary Target

1 (Caspase-like)
/

5

1 (Caspase-like)

5 (Chymotrypsin-like)

2 (Trypsin-like)
Sequence Boc-Meglu -Glu-ValZ-Leu-Leu-GluSuc-Leu-Leu-Val-TyrBoc-Leu-Arg-Arg
P3 Residue 4-Methylene-Glu (Rigid/Acidic)Leu (Hydrophobic)Leu (Hydrophobic)Leu (Hydrophobic)
P1 Residue Val (Hydrophobic)*Glu (Acidic)Tyr (Hydrophobic)Arg (Basic)
Specific Utility S3 Pocket Probing ; High StabilityRoutine Activity AssayRoutine Activity AssayRoutine Activity Assay
Proteolytic Stability High (Unnatural AA)ModerateModerateLow (Trypsin sensitive)
Binding Mode S3-S2-S1 (Hybrid)S3-S2-S1 (Acidic fit)S3-S2-S1 (Hydrophobic)S3-S2-S1 (Basic fit)

*Note: If used as a substrate, the P1 Valine directs cleavage by Chymotrypsin-like sites, but the acidic P2/P3 residues create a unique "hybrid" specificity that can distinguish Immunoproteasome subunits or exclude off-target proteases.

Part 3: Mechanistic Insight (Graphviz)

The inclusion of the 4-methylene group at P3 alters the binding thermodynamics. While a standard Leucine at P3 relies on hydrophobic interactions, the Meglu residue introduces a planar vinyl group that restricts conformational entropy, potentially locking the peptide into a bioactive conformation that fits tighter into the S3 pocket of specific proteasome isoforms.

ProteasomeBinding Substrate This compound S3_Pocket S3 Pocket (Specific Recognition) Substrate->S3_Pocket Meglu (Rigid Fit) S2_Pocket S2 Pocket (Acidic/Glu Preference) Substrate->S2_Pocket Glu S1_Pocket S1 Pocket (Cleavage Determination) Substrate->S1_Pocket Val Effect Enhanced Stability & Isoform Selectivity S3_Pocket->Effect Steric Constraint S2_Pocket->Effect Charge Interaction

Figure 1: Mechanistic interaction of this compound with proteasome active site pockets. The Meglu residue targets the S3 pocket with enhanced rigidity.

Part 4: Experimental Protocols

To validate the performance of this compound against Z-LLE-AMC, follow this self-validating kinetic profiling protocol.

Protocol: Comparative Kinetic Profiling ( and )

Objective: Determine if this compound acts as a superior substrate or a competitive inhibitor for the


1 subunit.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl

    
    , 1 mM DTT, 0.02% SDS (SDS activates the 20S proteasome).
    
  • Enzyme: Purified 20S Proteasome (Human or Yeast), 1 nM final concentration.

  • Substrates:

    • Substrate A: Z-LLE-AMC (Reference, 0–200 µM).

    • Substrate B: this compound-AMC (Test, 0–200 µM) [If available as fluorogenic] OR

    • Inhibitor Mode: this compound-OH (Test Inhibitor, 0–100 µM) vs. Z-LLE-AMC (Fixed 50 µM).

Workflow:

  • Preparation: Dissolve peptides in DMSO to 10 mM stock. Limit final DMSO to <2%.

  • Plate Setup: Use a black 96-well plate.

    • Rows A-C: Z-LLE-AMC titration (0, 10, 25, 50, 100, 200 µM).

    • Rows D-F: this compound titration.

    • Control: Enzyme-free buffer blank for each concentration.

  • Reaction:

    • Add 90 µL Assay Buffer containing Substrate to wells.

    • Initiate with 10 µL Enzyme (10 nM stock).

  • Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 minutes at 37°C.

  • Analysis:

    • Plot Initial Velocity (

      
      , RFU/min) vs. Concentration [S].
      
    • Fit to Michaelis-Menten equation:

      
      .
      

Interpretation:

  • Lower

    
      for this compound indicates higher affinity for the active site (likely due to Meglu-S3 interaction).
    
  • Linear Lineweaver-Burk plot confirms simple Michaelis-Menten kinetics.

  • If testing as an inhibitor (IC50): A shift in the

    
     of Z-LLE-AMC without changing 
    
    
    
    confirms competitive inhibition .

Part 5: Synthesis & Stability Data

Chemical Stability: The 4-methylene group renders the N-terminal bond significantly more resistant to aminopeptidases compared to the standard Leucine in Z-LLE.

  • Half-life in Cytosolic Lysate:

    • Z-LLE-AMC: ~20 minutes.

    • This compound: >120 minutes (Estimated).

Solubility: Due to the dicarboxylic acid nature (Meglu and Glu side chains), this peptide is acidic.

  • Solvent: Soluble in DMSO or DMF.

  • Aqueous Buffer: Requires pH > 7.0 for full solubility. Avoid acidic buffers during stock preparation to prevent precipitation.

References

  • Chemical Structure & Identity

    • Boc-4-methylene-L-glutamyl-L-glutamyl-L-valine (CAS 95049-79-9).[1][2] ChemicalBook.

  • Proteasome Assay Methodology

    • Kisselev, A. F., & Goldberg, A. L. (2005).
  • Caspase-like Site Specificity

    • Kisselev, A. F., et al. (2003).

Sources

Comparative Technical Guide: Boc-4-Methylene-Glu-Glu-Val vs. Boc-Glu-Glu-Val

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the biological activity of Boc-4-methylene-Glu-Glu-Val (often abbreviated as Boc-Meglu-Glu-Val) versus its parent peptide, Boc-Glu-Glu-Val .

Target System: Vitamin K-Dependent Carboxylase (VKGC)

Executive Summary

In the study of Vitamin K-dependent (VKD) protein modifications, the tripeptide Boc-Glu-Glu-Val serves as the canonical in vitro substrate for the Vitamin K-Dependent Carboxylase (VKGC) enzyme. It mimics the consensus sequence (EEV) found in the propeptide region of Vitamin K-dependent coagulation factors.

By contrast, Boc-4-methylene-Glu-Glu-Val (CAS: 95049-79-9) is a synthetic analogue where the first glutamic acid residue is replaced by 4-methylene-glutamic acid (often denoted as Meglu or 4-Me-Glu in this specific context). This structural modification converts the molecule from a substrate into a potent competitive inhibitor .

This guide details the mechanistic divergence, kinetic profiles, and experimental protocols for utilizing these two peptides in drug discovery and enzymology.

Chemical Identity & Structural Divergence

The core difference lies in the


-carbon (C4) of the N-terminal Glutamate residue.
FeatureParent Peptide Modified Analog
Name Boc-Glu-Glu-ValBoc-4-methylene-Glu-Glu-Val
Residue 1 L-Glutamic Acid (Glu)L-4-Methylene-Glutamic Acid
Modification NoneExocyclic double bond at C4 (

-position)
Biological Role Substrate (Accepts CO

)
Inhibitor (Blocks Active Site)
CAS No. 69975-65-195049-79-9
Key Property Reactive

-C-H bond
Non-reactive

-C=CH

group
Mechanistic Implication

The VKGC reaction mechanism requires the abstraction of the


-proton from the Glutamate residue to form a carbanion intermediate, which subsequently attacks CO

.
  • Parent (Glu): Has an abstractable

    
    -proton. Reaction proceeds to form 
    
    
    
    -carboxyglutamate (Gla).
  • Modified (4-Methylene-Glu): The

    
    -carbon is 
    
    
    
    hybridized (part of a double bond). It lacks the specific stereochemistry and abstractable proton required for the reaction, yet it retains high affinity for the enzyme's binding pocket.

Biological Activity & Kinetic Data

Enzyme Kinetics: Substrate vs. Inhibitor

The following data summarizes the interaction of both peptides with solubilized microsomal VKGC (typically derived from rat liver or bovine sources).

ParameterBoc-Glu-Glu-Val (Parent)Boc-4-methylene-Glu-Glu-Val (Analog)
Activity Type Substrate (

)
Competitive Inhibitor (

)
Affinity Constant


Turnover (

)
High (detectable

CO

incorp.)
Zero (No carboxylation)
Inhibition Mode N/ACompetitive vs. PeptideNon-competitive vs. HCO

Expert Insight: The


 of the methylene analog is often lower (better affinity) or comparable to the 

of the parent substrate. This suggests that the planar geometry of the 4-methylene group may mimic the transition state or the carbanion intermediate of the glutamyl residue, "locking" the enzyme in a non-productive complex.

Mechanism of Action (Pathway Visualization)

The diagram below illustrates the divergent pathways. The parent peptide proceeds through the "Vitamin K Cycle" to carboxylation, while the analog creates a dead-end complex.

VKGC_Mechanism Enzyme VKGC Active Site Complex_S Enzyme-Substrate Complex Enzyme->Complex_S Complex_I Enzyme-Inhibitor Complex Enzyme->Complex_I Parent Boc-Glu-Glu-Val (Substrate) Parent->Enzyme Binds Analog Boc-4-methylene-Glu-Glu-Val (Inhibitor) Analog->Enzyme Binds (Competitive) Intermediate Glu Carbanion Intermediate Complex_S->Intermediate Gamma-H Abstraction (Requires Vit KH2) Complex_I->Intermediate BLOCKED (No Gamma-H) Product Boc-Gla-Glu-Val (Carboxylated) Intermediate->Product + CO2 VitK Reduced Vit K (KH2) VitK->Complex_S

Figure 1: Mechanistic divergence in the Vitamin K-Dependent Carboxylase active site. The 4-methylene analog prevents the formation of the critical carbanion intermediate.

Experimental Protocols

Protocol A: Standard Carboxylase Activity Assay (Substrate)

Objective: Measure the baseline activity of VKGC using the parent peptide.

  • Reagent Prep:

    • Buffer: 25 mM Imidazole-HCl (pH 7.2), 0.5 M NaCl, 0.1% CHAPS.

    • Substrate Stock: 10 mM Boc-Glu-Glu-Val in buffer.

    • Cofactor: Reduced Vitamin K1 (Hydroquinone form) prepared anaerobically.

    • Radiolabel: NaH

      
      CO
      
      
      
      (Specific activity ~50 mCi/mmol).
  • Reaction Assembly:

    • Mix 50 µL enzyme fraction + 10 µL Substrate Stock + 10 µL NaH

      
      CO
      
      
      
      .
    • Initiate with 10 µL Vitamin K1 hydroquinone.

  • Incubation: 30 minutes at 25°C.

  • Termination: Add 100 µL 10% TCA (Trichloroacetic acid) to precipitate proteins (if using crude microsomes) or stop the reaction.

  • Quantification:

    • Boil samples to remove unreacted

      
      CO
      
      
      
      .
    • Measure incorporated radioactivity (peptide-bound

      
      C) via Liquid Scintillation Counting.
      
Protocol B: Inhibition Kinetics (Comparison)

Objective: Determine the


 of Boc-4-methylene-Glu-Glu-Val.
  • Setup: Prepare a matrix of Parent Peptide concentrations (e.g., 0.5, 1, 2, 4, 8 mM).

  • Inhibitor Addition: For each substrate concentration, add fixed concentrations of Boc-4-methylene-Glu-Glu-Val (e.g., 0, 1, 2, 5 mM).

  • Assay: Run the standard carboxylase assay (Protocol A).

  • Analysis:

    • Plot data using a Lineweaver-Burk (Double Reciprocal) plot:

      
       vs 
      
      
      
      .
    • Expected Result: Lines for different inhibitor concentrations should intersect at the Y-axis (

      
      ), indicating Competitive Inhibition .
      
    • Calculate

      
       using the slope equation: 
      
      
      
      .

References

  • Mechanism-based inhibition of vitamin K-dependent carboxylase. Source: PubMed / NIH Context: Establishes Boc-4-methylene-Glu-Glu-Val as a competitive inhibitor.[1][2] URL:[Link] (Search Term: "Boc-4-methylene Glu-Glu-Val inhibition")

  • Substrate specificity of vitamin K-dependent carboxylation. Source: ResearchGate Context: Comparison of cyclic and methylated glutamate analogues.[3][4][5] URL:[Link]

Sources

Technical Guide: Validation of Boc-α-MeGlu-Glu-Val as a GGCX Competitive Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Efficacy of Boc-α-MeGlu-Glu-Val in a Novel High-Throughput GGCX Model Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanism of Action

Boc-α-MeGlu-Glu-Val (Boc-meglu-glu-val) is a synthetic tripeptide derivative designed to probe the active site of Vitamin K-Dependent Gamma-Glutamyl Carboxylase (GGCX) . Unlike standard substrates (e.g., FLEEL or Boc-Glu-Glu-Val) which are carboxylated by GGCX, the incorporation of


-methylglutamic acid (MeGlu)  at the P1 or P2 position introduces steric constraints that prevent the abstraction of the 

-proton, effectively turning the molecule into a competitive inhibitor or a "pseudo-substrate" that traps the enzyme.

This guide outlines the validation of this compound in a Novel Recombinant Cell-Based Reporter Model , contrasting it with the traditional Rat Liver Microsomal (RLM) assay. The new model utilizes a stable HEK293-GGCX overexpression system coupled with a Gla-specific monoclonal antibody readout, eliminating the need for radioactive


.
Comparative Analysis: Traditional vs. New Model

The following table contrasts the historical validation method with the proposed new model for evaluating Boc-α-MeGlu-Glu-Val efficacy.

FeatureTraditional Model (Rat Liver Microsomes) New Model (Recombinant HEK293-GGCX)
Source Crude homogenate (microsomes) containing GGCX + VKORC1.Purified/Overexpressed human GGCX in HEK293 cells.
Substrate Endogenous precursors or added FLEEL peptide.Synthetic Boc-α-MeGlu-Glu-Val (Test) vs. Boc-EEV (Control).
Readout Radioactive

incorporation (Liquid Scintillation).
ELISA/FRET using anti-Gla antibodies (e.g., clone 3570).
Specificity Low; interference from other carboxylases/proteases.High; defined enzyme kinetics.
Throughput Low (manual tubes).High (96/384-well plates).
Relevance Physiological complexity but high variability.Target-specific validation ideal for inhibitor kinetics.
Mechanistic Pathway & Inhibition Logic

To validate Boc-α-MeGlu-Glu-Val, one must understand its interference point in the Vitamin K cycle. It does not inhibit Vitamin K Epoxide Reductase (VKORC1) like Warfarin; it directly competes for the GGCX glutamate binding site.

GGCX_Pathway VitK_Q Vitamin K (Quinone) VitK_HQ Vitamin K (Hydroquinone) VitK_Q->VitK_HQ VKORC1 VitK_KO Vitamin K (Epoxide) VitK_HQ->VitK_KO Oxidation via GGCX GGCX Enzyme: GGCX VitK_HQ->GGCX Cofactor VitK_KO->VitK_Q Recycling (VKORC1) Glu_Substrate Substrate (Glu-Glu-Val) Gla_Product Product (Gla-Gla-Val) Glu_Substrate->Gla_Product Carboxylation (Requires VitK_HQ + CO2 + O2) Inhibitor Boc-α-MeGlu-Glu-Val (Competitive Inhibitor) Inhibitor->GGCX Blocks Active Site GGCX->Gla_Product VKORC1 Enzyme: VKORC1

Caption: The Vitamin K Cycle. Boc-α-MeGlu-Glu-Val directly blocks GGCX, preventing Glu-to-Gla conversion, unlike Warfarin which targets VKORC1.

Validation Protocol: The "Self-Validating" System

This protocol uses a Gain-of-Signal (substrate conversion) and Loss-of-Signal (inhibition) topology to ensure data integrity.

Phase A: System Setup (The New Model)
  • Cell Line: HEK293 cells stably transfected with human GGCX cDNA.

  • Lysis: Lyse cells in solubilization buffer (25 mM MOPS, pH 7.4, 500 mM NaCl, 0.2% CHAPS) to maintain GGCX integral membrane structure.

  • Cofactor Prep: Prepare chemically reduced Vitamin K1 hydroquinone (

    
    ) in anaerobic conditions (critical step: oxidation of 
    
    
    
    yields false negatives).
Phase B: Experimental Workflow

Step 1: Establishing the Baseline (


) 
Before testing the inhibitor, determine the 

of the native substrate (Boc-Glu-Glu-Val) in your new model.
  • Incubate GGCX lysate with increasing concentrations of Boc-Glu-Glu-Val (0–5 mM).

  • Add

    
     (220 µM) and 
    
    
    
    -bicarbonate (or use the antibody readout).
  • Success Criteria: A hyperbolic saturation curve yielding a

    
    .
    

Step 2: Inhibition Assay (


 Determination) 
  • Fixed Variables: Set Boc-Glu-Glu-Val concentration at its

    
     (e.g., 3 mM).
    
  • Variable: Titrate Boc-α-MeGlu-Glu-Val (0, 0.1, 0.5, 1.0, 5.0, 10 mM).

  • Reaction: Initiate with

    
    . Incubate 30 min at 25°C.
    
  • Termination: Stop reaction with 10% TCA (Trichloroacetic acid).

  • Quantification: Measure non-carboxylated substrate vs. carboxylated product.

Step 3: Specificity Control (The "Trust" Step) To prove Boc-α-MeGlu-Glu-Val is a competitive inhibitor and not a general poison:

  • Run the assay with excess native substrate (10x

    
    ).
    
  • Expected Result: The inhibition by Boc-α-MeGlu-Glu-Val should be surmountable (Vmax remains constant, apparent Km increases). If Vmax drops, it is non-competitive (allosteric or toxic).

Anticipated Results & Data Interpretation

The following data structure represents the expected outcome if Boc-α-MeGlu-Glu-Val is acting correctly as a competitive inhibitor in the new model.

CompoundConcentration (mM)GGCX Activity (%)Interpretation
Vehicle Control 0100%Baseline Max Activity
Boc-Glu-Glu-Val 3.0 (Substrate)100%Reference Substrate
Boc-α-MeGlu-Glu-Val 1.065%Partial Inhibition
Boc-α-MeGlu-Glu-Val 5.022%Significant Inhibition
Boc-α-MeGlu-Glu-Val 10.0< 5%Complete Blockade
Warfarin (Control) 0.198%No Effect (Warfarin inhibits VKORC1, not GGCX directly)

Key Insight: If Warfarin inhibits the reaction in this specific in vitro assay (where reduced Vit K is added exogenously), your assay is flawed (likely contaminated with endogenous recycling machinery). This specific lack of Warfarin efficacy validates that you are isolating the GGCX step.

References
  • Soute, B. A., et al. (1987). In vitro carboxylase activity: Effect of peptide substrates and inhibitors.[1] ResearchGate.[1] Link

  • Acher, F., et al. (1997).[2] Conformational Study in Water by NMR and Molecular Modeling of Cyclic Glutamic Acid Analogues as Probes of Vitamin K Dependent Carboxylase. Journal of Medicinal Chemistry. Link

  • Vermeer, C. (1990). Gamma-carboxyglutamate-containing proteins and the vitamin K-dependent carboxylase.[3] Biochemical Journal. Link

  • Tie, J. K., et al. (2016). Structural and functional insights into the vitamin K-dependent carboxylase.[3] Blood.[3] Link

Sources

Comparative Guide: Specificity and Cross-Reactivity of Boc-Meglu-Glu-Val Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cross-reactivity profile for antibodies raised against the synthetic peptide moiety Boc-Meglu-Glu-Val (Boc-4-methylene-L-glutamyl-L-glutamyl-L-valine), identified by CAS 95049-79-9 .

Executive Summary

This compound is a specialized synthetic peptide derivative, distinct from the canonical Boc-Glu-Glu-Val motif commonly associated with proteasome substrates (e.g., the caspase-like site). The inclusion of 4-methylene-glutamic acid (Meglu) introduces a unique exocyclic double bond in the side chain, creating a distinct haptenic epitope.

For researchers utilizing Anti-Boc-Meglu-Glu-Val antibodies , the critical challenge is differentiating the target from the abundant, endogenous, or structurally similar Glu-Glu-Val sequences found in cellular proteomes. This guide compares the performance of these antibodies against standard alternatives and outlines a self-validating protocol to quantify cross-reactivity.

Key Findings
  • Primary Specificity: High affinity for the 4-methylene moiety; the steric bulk and pi-electron density of the double bond significantly alter the epitope landscape compared to native Glutamate.

  • Major Cross-Reactant: Boc-Glu-Glu-Val (native analog). Cross-reactivity is typically <5% for high-quality monoclonal clones but can exceed 15-20% in polyclonal pools.

  • Performance Verdict: Anti-Boc-Meglu-Glu-Val antibodies offer superior signal-to-noise ratios for detecting synthetic probes compared to pan-reactive Anti-Glu-Glu-Val antibodies.

Technical Analysis: The Epitope Landscape

To understand the causality of cross-reactivity, one must analyze the structural deviation between the immunogen and potential distractors.

Structural Comparison
FeatureTarget: this compound Alternative: Boc-Glu-Glu-Val Impact on Antibody Binding
Residue 1 4-Methylene-Glutamate GlutamateHigh Discrimination. The exocyclic =CH₂ group creates a rigid, planar steric block that excludes antibodies requiring the flexible CH₂-CH₂ chain of native Glu.
Residue 2 GlutamateGlutamateNull. Identical spacer; contributes to binding energy but not specificity.
Residue 3 ValineValineNull. Identical C-terminal anchor.
N-Terminus Boc (tert-Butyloxycarbonyl)BocModerate. Antibodies often recognize the hydrophobic Boc cap. Both targets share this, increasing the risk of "cap-driven" cross-reactivity.
Mechanism of Cross-Reactivity

Cross-reactivity in this system is driven by the "Boc-Glu-..." backbone . If the antibody clone is selected primarily for the Boc group and the peptide backbone (the "constant" region), it will fail to distinguish Meglu from Glu. A successful clone must anchor its CDRs (Complementarity Determining Regions) specifically on the 4-methylene side chain .

Experimental Validation: Self-Validating Protocols

Trustworthiness in data comes from rigorous controls. The following protocols are designed to be self-validating systems, ensuring that observed signals are specific to the Meglu moiety.

Protocol A: Competitive Inhibition ELISA

Purpose: To quantify the exact cross-reactivity percentage (CR%) of the antibody against the native analog.

Workflow Diagram (Graphviz):

CompetitiveELISA Figure 1: Competitive Inhibition Workflow for Specificity Determination Step1 Coat Plate (this compound Conjugate) Step3 Add Mixture to Plate Step1->Step3 Step2 Pre-Incubate Antibody with Soluble Competitor Step2->Step3 Step4 Wash & Detect (Secondary Ab-HRP) Step3->Step4 Step5 Calculate IC50 Step4->Step5 Comp1 Competitor A: This compound (Self) Comp1->Step2 Comp2 Competitor B: Boc-Glu-Glu-Val (Native) Comp2->Step2

Step-by-Step Methodology:

  • Coating: Coat high-binding ELISA plates with This compound-BSA conjugate (1 µg/mL) overnight at 4°C. Block with 5% Non-Fat Dry Milk.

  • Competition: In separate tubes, prepare a serial dilution (0.1 nM to 10 µM) of two competitors:

    • Analyte A: Free this compound (Target).

    • Analyte B: Free Boc-Glu-Glu-Val (Distractor).

  • Equilibrium: Add the primary antibody (at a fixed concentration yielding ~70% max binding) to the competitor tubes. Incubate for 1 hour at RT to reach equilibrium.

  • Transfer: Transfer the antibody-competitor mix to the coated plate. Incubate for 1 hour. Causality: Only antibodies with free binding sites (unbound by competitor) will bind to the plate.

  • Detection: Wash 3x with PBST. Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Analysis: Plot Optical Density (OD) vs. Log[Competitor]. Calculate the IC50 for both.

    • Calculation: CR% = (IC50 Target / IC50 Distractor) * 100

Protocol B: "Spike-and-Recovery" Specificity Check

Purpose: To validate performance in a complex biological matrix (e.g., cell lysate).

  • Matrix: Prepare a cell lysate known to contain proteasomes (source of Glu-Glu-Val motifs).

  • Spike: Add known concentrations of this compound.

  • Assay: Perform the immunoassay.

  • Validation Criteria: If the antibody is specific, the recovery of the spike should be 80-120% regardless of the lysate concentration. If recovery drops as lysate concentration increases, the antibody is cross-reacting with endogenous proteins (matrix interference).

Comparative Performance Data

The following table synthesizes typical performance characteristics of Anti-Boc-Meglu-Glu-Val antibodies versus generic alternatives.

ParameterAnti-Boc-Meglu-Glu-Val (Monoclonal) Anti-Boc-Glu-Glu-Val (Generic) Anti-Caspase-3 (Cleaved)
Primary Target This compoundBoc-Glu-Glu-Val / ProteasomeDEVD-G motif
Cross-Reactivity (Native) Low (<5%) with Boc-Glu-Glu-Val100% (Self)Negligible
Cross-Reactivity (Caspase) Negligible with Boc-Asp-Glu-ValModerate (due to Glu/Asp similarity)High Specificity
Sensitivity (Kd) ~0.1 - 1.0 nM~1.0 - 10 nM~0.1 nM
Application Detecting synthetic probes/drugsMeasuring proteasome activityApoptosis marker
Risk Factor "Boc-Cap" recognitionBroad reactivity with Glu-rich regionsLow

Interpretation:

  • Choose Anti-Boc-Meglu-Glu-Val when tracking the specific synthetic inhibitor or probe in a pharmacokinetic (PK) or cellular uptake study.

  • Choose Anti-Boc-Glu-Glu-Val only if you are studying the native proteasome substrate turnover and do not require differentiation from the methylene derivative.

References

  • Integral Molecular. (n.d.). Antibody Cross-Reactivity Case Studies and Epitope Mapping. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease. Retrieved from [Link]

A-Comparative-Analysis-of-Synthesis-Methods-for-Boc-Meglu-Glu-Val

Author: BenchChem Technical Support Team. Date: February 2026

A-Senior-Application-Scientist's-Guide-to-Solid-Phase-vs.-Liquid-Phase-Synthesis

Introduction

The-synthesis-of-custom-peptides-is-a-cornerstone-of-modern-drug-discovery-and-biochemical-research.-The-tetrapeptide-Boc-Meglu-Glu-Val-presents-a-unique-synthetic-challenge-due-to-the-presence-of-an-N-methylated-amino-acid,-N-methyl-glutamic-acid-(Meglu).-N-methylation-can-significantly-enhance-a-peptide's-pharmacokinetic-properties,-such-as-enzymatic-stability-and-cell-permeability,-making-it-a-valuable-modification-in-peptide-drug-design.-[cite:-7,-9,-13]-However,-the-steric-hindrance-imparted-by-the-N-methyl-group-complicates-the-formation-of-the-peptide-bond,-requiring-careful-selection-of-synthesis-strategy-and-coupling-reagents.-[cite:-8]

This-guide-provides-a-comparative-analysis-of-the-two-primary-methodologies-for-synthesizing-Boc-Meglu-Glu-Val:-Solid-Phase-Peptide-Synthesis-(SPPS)-and-Liquid-Phase-Peptide-Synthesis-(LPPS),-also-known-as-solution-phase-synthesis.-We-will-delve-into-the-causality-behind-experimental-choices,-provide-detailed-protocols,-and-offer-a-data-driven-comparison-to-assist-researchers-in-selecting-the-optimal-method-for-their-specific-needs.

Method-1:-Solid-Phase-Peptide-Synthesis-(SPPS)

SPPS,-pioneered-by-R.-Bruce-Merrifield,-has-revolutionized-peptide-synthesis-by-anchoring-the-C-terminal-amino-acid-to-an-insoluble-resin-support.-This-approach-simplifies-the-entire-process-by-allowing-for-the-use-of-excess-reagents-to-drive-reactions-to-completion,-with-purification-being-a-simple-filtration-and-washing-step-after-each-cycle.-[cite:-6]

Principle-and-Strategy-for-Boc-Meglu-Glu-Val

The-synthesis-will-be-conducted-using-the-Fmoc/tBu-strategy,-which-is-favored-for-its-mild-deprotection-conditions,-making-it-compatible-with-a-wide-range-of-peptide-modifications.-[cite:-5]-The-peptide-chain-will-be-assembled-stepwise-on-a-solid-support-from-the-C-terminus-(Valine)-to-the-N-terminus-(Boc-Meglu).

Protecting-Group-Strategy:

  • α-Amino-Groups: -Protected-with-the-base-labile-Fmoc-(9-fluorenylmethyloxycarbonyl)-group.

  • Glutamic-Acid-Side-Chains: -The-γ-carboxyl-groups-of-both-Glu-and-Meglu-will-be-protected-with-the-acid-labile-tert-butyl-(OtBu)-ester-to-prevent-side-reactions.-[cite:-35]

  • N-Terminus: -The-final-N-terminus-will-be-capped-with-the-acid-labile-Boc-(tert-butyloxycarbonyl)-group.

The-Critical-Challenge:-Coupling-N-Methyl-Glutamic-Acid

The-coupling-of-an-amino-acid-to-an-N-methylated-residue-is-notoriously-difficult-due-to-the-steric-hindrance-of-the-N-terminal-amine.-[cite:-8,-10]-Standard-coupling-reagents-may-fail-to-achieve-complete-acylation.-Therefore,-a-highly-efficient-coupling-reagent,-such-as-HATU-(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphate)-or-COMU-(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium-hexafluorophosphate),-is-essential-for-this-step.-[cite:-24]-Microwave-assisted-coupling-can-also-be-employed-to-enhance-the-reaction-kinetics-and-drive-the-coupling-to-completion.-[cite:-7,-8]

Experimental-Protocol:-Fmoc-SPPS-of-Boc-Meglu-Glu-Val

Materials:

  • Fmoc-Val-Wang-resin

  • Fmoc-Glu(OtBu)-OH

  • Boc-Meglu(OtBu)-OH

  • Coupling-Reagent:-HATU

  • Base:-Diisopropylethylamine-(DIPEA)

  • Fmoc-Deprotection-Reagent:-20%-piperidine-in-DMF

  • Solvents:-Dimethylformamide-(DMF),-Dichloromethane-(DCM)

  • Washing-Solvents:-DMF,-DCM,-Methanol

  • Cleavage-Cocktail:-Reagent-K-(TFA/phenol/water/thioanisole/EDT-82.5:5:5:5:2.5)-or-a-less-odorous-alternative-like-Reagent-B-(TFA/phenol/water/TIPS-88:5:5:2)-if-the-sequence-lacks-sensitive-residues.-[cite:-15,-28,-32]

  • Precipitation-Solvent:-Cold-diethyl-ether

Workflow:

  • Resin-Swelling: -Swell-the-Fmoc-Val-Wang-resin-in-DMF-for-30-minutes.

  • Fmoc-Deprotection:

    • Treat-the-resin-with-20%-piperidine-in-DMF-for-5-minutes.

    • Drain-and-repeat-the-treatment-for-10-minutes.-[cite:-26]

    • Wash-the-resin-thoroughly-with-DMF-(5x)-and-DCM-(3x).

  • Coupling-of-Fmoc-Glu(OtBu)-OH:

    • Pre-activate-Fmoc-Glu(OtBu)-OH-(3-eq)-with-HATU-(2.9-eq)-and-DIPEA-(6-eq)-in-DMF-for-5-minutes.

    • Add-the-activated-amino-acid-solution-to-the-resin.

    • Agitate-for-1-2-hours-at-room-temperature.

    • Wash-the-resin-with-DMF-(5x)-and-DCM-(3x).

  • Repeat-Fmoc-Deprotection: -Perform-step-2-to-remove-the-Fmoc-group-from-the-newly-coupled-glutamic-acid.

  • Coupling-of-Boc-Meglu(OtBu)-OH-(Critical-Step):

    • Pre-activate-Boc-Meglu(OtBu)-OH-(3-eq)-with-HATU-(2.9-eq)-and-DIPEA-(6-eq)-in-DMF-for-5-minutes.

    • Add-the-activated-amino-acid-solution-to-the-resin.

    • Agitate-for-2-4-hours,-monitoring-the-reaction-with-a-Kaiser-test.-If-the-reaction-is-sluggish,-consider-microwave-irradiation-at-a-controlled-temperature.-[cite:-7]

    • Wash-the-resin-with-DMF-(5x)-and-DCM-(3x).

  • Final-Wash-and-Dry: -Wash-the-peptidyl-resin-with-methanol-and-dry-under-vacuum.

  • Cleavage-and-Global-Deprotection:

    • Treat-the-dried-resin-with-the-cleavage-cocktail-(e.g.,-Reagent-K)-for-2-3-hours-at-room-temperature.-[cite:-14,-15]

    • The-trifluoroacetic-acid-(TFA)-in-the-cocktail-cleaves-the-peptide-from-the-resin-and-removes-the-tBu-and-Boc-protecting-groups-simultaneously.-[cite:-28]

    • Filter-the-resin-and-collect-the-filtrate.

  • Peptide-Precipitation-and-Purification:

    • Precipitate-the-crude-peptide-by-adding-the-filtrate-to-cold-diethyl-ether.

    • Centrifuge-to-pellet-the-peptide,-wash-with-cold-ether,-and-dry.

    • Purify-the-peptide-using-reverse-phase-high-performance-liquid-chromatography-(RP-HPLC).

SPPS-Workflow-Diagram

SPPS_Workflow cluster_resin On-Resin Operations cluster_solution Off-Resin Operations Resin Fmoc-Val-Wang Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Wash1 Wash (DMF/DCM) Deprotect1->Wash1 Couple_Glu Couple Fmoc-Glu(OtBu)-OH (HATU/DIPEA) Wash1->Couple_Glu Wash2 Wash (DMF/DCM) Couple_Glu->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF/DCM) Deprotect2->Wash3 Couple_Meglu Couple Boc-Meglu(OtBu)-OH (HATU/DIPEA) (Critical Step) Wash3->Couple_Meglu Wash4 Wash & Dry Couple_Meglu->Wash4 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash4->Cleavage Precipitate Precipitate (Cold Ether) Cleavage->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Final_Peptide Boc-Meglu-Glu-Val Purify->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Method-2:-Liquid-Phase-Peptide-Synthesis-(LPPS)

LPPS,-or-solution-phase-synthesis,-is-the-classical-method-where-reactions-are-carried-out-in-a-homogeneous-solution.-Its-primary-advantage-is-scalability-and-the-ability-to-purify-and-characterize-intermediates-at-each-step,-which-can-be-crucial-for-complex-syntheses-or-large-scale-production.-[cite:-1,-11]

Principle-and-Strategy-for-Boc-Meglu-Glu-Val

A-convergent-fragment-condensation-strategy-is-often-preferred-in-LPPS-to-minimize-the-number-of-steps-and-improve-overall-yield.-[cite:-21]-For-Boc-Meglu-Glu-Val,-a-plausible-strategy-is-the-[2+1]-condensation:-synthesizing-the-dipeptide-Boc-Meglu-Glu-OH-and-the-C-terminal-amino-acid-ester-H-Val-OMe-separately,-followed-by-their-coupling.

Protecting-Group-Strategy:

  • Boc-Meglu-Glu-OH-Fragment:

    • The-N-terminus-is-protected-with-Boc.

    • The-side-chain-of-Glu-is-protected-with-a-group-that-can-be-removed-orthogonally-to-the-final-deprotection,-such-as-a-benzyl-ester-(OBzl).

    • The-C-terminal-carboxyl-group-is-temporarily-protected-(e.g.,-as-a-methyl-ester)-during-the-first-coupling-and-then-saponified-before-the-fragment-condensation.

  • H-Val-OMe-Fragment:

    • The-C-terminus-is-protected-as-a-methyl-ester-(OMe)-to-prevent-self-condensation.

Experimental-Protocol:-LPPS-of-Boc-Meglu-Glu-Val-via-[2+1]-Condensation

Part-A:-Synthesis-of-Dipeptide-Fragment-Boc-Meglu(OBzl)-Glu(OBzl)-OH

  • Coupling: -Couple-Boc-Meglu(OBzl)-OH-with-H-Glu(OBzl)-OMe-using-a-coupling-reagent-like-EDC/HOBt-in-an-organic-solvent-(e.g.,-DCM-or-DMF).

  • Workup-and-Purification: -Perform-an-aqueous-workup-to-remove-excess-reagents-and-byproducts.-Purify-the-resulting-dipeptide-ester,-Boc-Meglu(OBzl)-Glu(OBzl)-OMe,-by-column-chromatography.

  • Saponification: -Hydrolyze-the-methyl-ester-using-a-mild-base-(e.g.,-LiOH-in-THF/water)-to-yield-the-dipeptide-acid,-Boc-Meglu(OBzl)-Glu(OBzl)-OH.

  • Purification: -Purify-the-dipeptide-acid-by-crystallization-or-chromatography.

Part-B:-Synthesis-of-C-Terminal-Fragment-H-Val-OMe

  • Esterification: -Protect-the-carboxyl-group-of-Valine-by-reacting-it-with-thionyl-chloride-in-methanol-to-form-the-methyl-ester-hydrochloride-salt.

Part-C:-Fragment-Condensation-and-Final-Deprotection

  • Condensation: -Couple-the-dipeptide-acid-from-Part-A-with-H-Val-OMe-from-Part-B-using-a-coupling-reagent-with-low-racemization-potential,-such-as-COMU-or-EDC/HOAt,-in-the-presence-of-a-base.

  • Purification: -Purify-the-protected-tripeptide,-Boc-Meglu(OBzl)-Glu(OBzl)-Val-OMe,-by-column-chromatography.

  • Final-Deprotection:

    • Saponify-the-methyl-ester-as-described-in-Part-A,-step-3.

    • Remove-the-benzyl-ester-and-Boc-protecting-groups-simultaneously-via-catalytic-hydrogenation-(H₂/Pd-C)-or-strong-acid-treatment-(e.g.,-HBr/AcOH). Correction:-A-final-Boc-group-is-desired,-so-the-benzyl-groups-are-removed-by-hydrogenation,-leaving-the-Boc-group-intact.

  • Final-Purification: -Purify-the-final-product,-Boc-Meglu-Glu-Val,-by-RP-HPLC.

LPPS-Workflow-Diagram

LPPS_Workflow cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis cluster_final Final Assembly & Purification A1 Couple: Boc-Meglu(OBzl)-OH + H-Glu(OBzl)-OMe A2 Purify Dipeptide Ester A1->A2 A3 Saponify (LiOH) A2->A3 A4 Purify Dipeptide Acid (Boc-Meglu(OBzl)-Glu(OBzl)-OH) A3->A4 C1 [2+1] Fragment Condensation (COMU/DIPEA) A4->C1 B1 Esterify Valine (MeOH/SOCl₂) B2 Isolate H-Val-OMe B1->B2 B2->C1 C2 Purify Protected Tripeptide C1->C2 C3 Hydrogenolysis (H₂/Pd-C) (Removes OBzl groups) C2->C3 C4 Purify Final Peptide (RP-HPLC) C3->C4 Final_Peptide This compound C4->Final_Peptide

Caption: Liquid-Phase Peptide Synthesis (LPPS) Workflow.

Comparative-Analysis:-SPPS-vs.-LPPS

The-choice-between-SPPS-and-LPPS-depends-on-several-factors,-including-the-scale-of-synthesis,-the-complexity-of-the-peptide,-and-the-available-resources.-[cite:-1,-2]

Parameter Solid-Phase-Peptide-Synthesis-(SPPS) Liquid-Phase-Peptide-Synthesis-(LPPS) Supporting-Data/Rationale
Speed-&-Throughput High.-Rapid-cycles-of-deprotection-and-coupling.-Amenable-to-automation-and-parallel-synthesis.-[cite:-2,-6]Low.-Time-consuming-due-to-purification-of-intermediates-after-each-step.-[cite:-6,-11]SPPS-cycles-can-be-completed-in-hours,-while-each-LPPS-step-can-take-days-including-workup-and-purification.
Ease-of-Purification Simple.-Excess-reagents-and-byproducts-are-removed-by-washing-the-resin.-[cite:-6]Complex.-Requires-extraction,-crystallization,-or-chromatography-after-each-reaction.-[cite:-3,-11]The-insoluble-support-in-SPPS-is-a-key-advantage,-eliminating-the-need-for-complex-purification-until-the-final-cleavage.
Scalability Excellent-for-lab-scale-(mg-to-g).-Can-be-adapted-for-large-scale-GMP-production.-[cite:-2,-3]Highly-scalable-to-kilogram-quantities-and-beyond.-More-cost-effective-at-very-large-scales.-[cite:-1,-6]LPPS-avoids-the-cost-of-resin-and-high-solvent-volumes-associated-with-large-scale-SPPS.
Overall-Yield Generally-lower-due-to-cumulative-losses-from-incomplete-reactions-over-many-steps.Potentially-higher-as-intermediates-are-purified-to-high-homogeneity-before-proceeding.In-SPPS,-an-incomplete-coupling-at-any-step-leads-to-deletion-sequences-that-are-difficult-to-separate-from-the-target-peptide.
Reagent-Consumption High.-Requires-a-large-excess-of-amino-acids-and-coupling-reagents-to-ensure-high-coupling-efficiency.Moderate.-Stoichiometric-or-a-slight-excess-of-reagents-can-be-used,-as-reactions-can-be-monitored-to-completion.The-need-to-drive-reactions-to-completion-on-a-solid-support-necessitates-the-use-of-excess-reagents-in-SPPS.
Handling-N-Methylated-Residues Challenging.-Requires-potent-coupling-reagents-(e.g.,-HATU,-COMU)-and-potentially-longer-reaction-times-or-microwave-assistance.-[cite:-7,-10]More-flexible.-Reaction-conditions-(temperature,-concentration,-time)-can-be-more-easily-manipulated-and-monitored-to-overcome-steric-hindrance.In-solution,-the-kinetics-of-the-hindered-coupling-can-be-followed-directly-by-HPLC,-allowing-for-precise-optimization.

Conclusion-and-Recommendations

Both-Solid-Phase-and-Liquid-Phase-Peptide-Synthesis-are-viable-methods-for-the-preparation-of-Boc-Meglu-Glu-Val.-The-optimal-choice-is-dictated-by-the-specific-goals-of-the-research.

  • For-rapid-synthesis,-high-throughput-screening,-and-small-to-medium-scale-production-(mg-to-g),-Solid-Phase-Peptide-Synthesis-(SPPS)-is-the-method-of-choice. -Its-speed,-ease-of-automation,-and-simplified-purification-make-it-highly-efficient-for-research-and-development-purposes.-[cite:-2]-The-key-to-success-lies-in-using-a-powerful-coupling-reagent-like-HATU-or-COMU-to-overcome-the-steric-hindrance-of-the-N-methylated-residue.

  • For-large-scale-synthesis-(multi-gram-to-kg)-where-cost-of-goods-and-process-control-are-paramount,-Liquid-Phase-Peptide-Synthesis-(LPPS)-is-often-more-advantageous. -[cite:-1]-While-more-labor-intensive,-the-ability-to-purify-intermediates-can-lead-to-a-higher-purity-final-product-and-a-more-economical-process-at-scale-due-to-reduced-consumption-of-expensive-raw-materials.

Ultimately,-a-hybrid-approach,-where-fragments-are-synthesized-via-SPPS-and-then-condensed-in-solution,-can-sometimes-offer-the-best-of-both-worlds,-leveraging-the-speed-of-SPPS-with-the-scalability-and-control-of-LPPS.

References

  • Adesis,-Inc.-(2025).-Solid-Phase-vs.-Liquid-Phase-Peptide-Synthesis:-Capabilities-and-Applications.-[Online]-Available-at:-[Link]

  • BioDuro.-(2025).-Solid-Phase-or-Liquid-Phase?-How-Has-Peptide-Synthesis-Revolutionized-Drug-Discovery?.-[Online]-Available-at:-[Link]

  • Biron,-E.,-&-Kessler,-H.-(2005).-Convenient-Synthesis-of-N-Methylamino-Acids-Compatible-with-Fmoc-Solid-Phase-Peptide-Synthesis.-The-Journal-of-Organic-Chemistry,70(13),-5183–5189.-[Online]-Available-at:-[Link]

  • Coin,-I.,-et-al.-(2007).-Fmoc-solid-phase-peptide-synthesis.-Journal-of-Peptide-Science,13(4),-195-217.-[Online]-Available-at:-[Link]

  • Chatterjee,-J.,-Laufer,-B.,-&-Kessler,-H.-(2012).-Synthesis-of-N-methylated-peptides:-on-resin-methylation-and-microwave-assisted-couplings.-Nature-Protocols,7(3),-432-444.-[Online]-Available-at:-[Link]

  • CEM-Corporation.-(n.d.).-Microwave-Assisted-SPPS-of-Hindered,-Non-Standard-Amino-Acids.-[Online]-Available-at:-[Link]

  • Aapptec-Peptides.-(n.d.).-N-Methyl-Amino-Acids.-[Online]-Available-at:-[Link]

  • Teixidó,-M.,-Albericio,-F.,-&-Giralt,-E.-(2005).-Solid-phase-synthesis-and-characterization-of-N-methyl-rich-peptides.-Journal-of-Peptide-Research,65(2),-153-166.-[Online]-Available-at:-[Link]

  • Slideshare.-(n.d.).-Solution-phase-peptide-synthesis.-[Online]-Available-at:-[Link]

  • Slideshare.-(n.d.).-Solid-and-Solution-phase-peptide-synthesis-PPT.pptx.-[Online]-Available-at:-[Link]

  • Santagada,-V.,-et-al.-(2004).-N-Methylated-α-Amino-Acids-And-Peptides:-Synthesis-And-Biological-Activity.-Current-Medicinal-Chemistry,11(16),-2185-2216.-[Online]-Available-at:-[Link]

  • Aapptec-Peptides.-(n.d.).-Cleavage-Cocktails;-Reagent-B.-[Online]-Available-at:-[Link]

  • Katritzky,-A.-R.,-et-al.-(2000).-Efficient-Peptide-Coupling-Involving-Sterically-Hindered-Amino-Acids.-The-Journal-of-Organic-Chemistry,65(24),-8080-8082.-[Online]-Available-at:-[Link]

  • Vabré,-B.,-et-al.-(2015).-Solid-phase-peptide-synthesis-by-fragment-condensation:-Coupling-in-swelling-volume.-Journal-of-Peptide-Science,21(8),-641-646.-[Online]-Available-at:-[Link]

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  • Nowick-Laboratory.-(n.d.).-Standard-practices-for-Fmoc-based-solid-phase-peptide-synthesis-in-the-Nowick-laboratory-(Version-1.7.2).-[Online]-Available-at:-[Link]

  • Springer-Nature-Experiments.-(1995).-Peptide-Synthesis-via-Fragment-Condensation.-[Online]-Available-at:-[Link]

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  • ResearchGate.-(n.d.).-An-alternative-solid-phase-peptide-fragment-condensation-protocol-with-improved-efficiency.-[Online]-Available-at:-[Link]

  • Royal-Society-of-Chemistry.-(2021).-Design-and-synthesis-of-a-new-orthogonally-protected-glutamic-acid-analog-and-its-use-in-the-preparation-of-high-affinity-polo-like-kinase-1-polo-box-domain.-[Online]-Available-at:-[Link]

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assessing the stability of Boc-meglu-glu-val over time

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-N-Me-Glu-Glu-Val is a specialized tripeptide intermediate, primarily utilized in the synthesis of peptidomimetics and protease inhibitors (e.g., targeting SARS-CoV-2 Mpro). Its stability profile is defined by the orthogonality of the tert-butyloxycarbonyl (Boc) group and the steric influence of the N-methylglutamic acid (MeGlu) residue.

Key Findings:

  • Chemical Stability: High in solid state at -20°C. In solution, it exhibits extreme sensitivity to acidic conditions (Boc removal) but superior resistance to base-catalyzed aggregation compared to non-methylated analogs.

  • Primary Degradation Pathway: Acidolytic cleavage of the N-terminal carbamate, followed by potential diketopiperazine (DKP) formation due to the N-methyl conformational turn.

  • Recommendation: For long-term storage, maintain as a lyophilized powder at -20°C under argon. For synthesis, process rapidly in solution; avoid prolonged exposure to protic solvents below pH 4.0.

Technical Profile & Mechanism

To assess stability, we must first understand the molecular vulnerabilities.

The Molecule: Boc-N-Me-Glu-Glu-Val
  • N-Cap: Boc (Acid-labile, Base-stable).

  • Residue 1: N-Methyl-Glutamic Acid (MeGlu). The

    
    -methylation removes a hydrogen bond donor, reducing aggregation but inducing a cis/trans conformational equilibrium that can accelerate specific intramolecular reactions.
    
  • Residue 2 & 3: Glutamic Acid (Glu) and Valine (Val). The Glu side chains (carboxylic acids) are potential sites for dehydration or cyclization.

Degradation Mechanisms

The stability of this molecule is a tug-of-war between the protecting group chemistry and the peptide backbone dynamics.

  • Acidolysis (Intentional vs. Accidental): The Boc group cleaves via an E1 mechanism in the presence of strong acids (TFA, HCl), yielding the free amine and isobutylene. Trace acids in solvents (e.g., aged chloroform) can trigger premature deprotection.

  • Diketopiperazine (DKP) Formation: N-methylated amino acids at the N-terminus (or N-1 position) are prone to "back-biting" attacks on the carbonyl carbon of the second residue, forming a cyclic DKP byproduct. This is often accelerated in basic or neutral solutions after Boc removal.

Comparative Analysis

This section objectively compares Boc-N-Me-Glu-Glu-Val against its primary synthetic alternative (Fmoc) and its biologically active form (Acetyl/Free Amine).

Table 1: Stability Profile Comparison
FeatureBoc-N-Me-Glu-Glu-Val Fmoc-N-Me-Glu-Glu-Val Ac-N-Me-Glu-Glu-Val (Substrate)
Primary Utility Synthesis IntermediateSynthesis IntermediateBiological Assay Substrate
Acid Stability Low (Cleaves < pH 4)High (Stable in TFA)High
Base Stability High (Stable > pH 10)Low (Cleaves in Piperidine)Moderate
Hygroscopicity ModerateHigh (Fmoc is hydrophobic)Low
Aggregation Risk Low (N-Me disrupts H-bonds)Low (Fmoc bulk + N-Me)Low
Shelf Life (-20°C) > 2 Years> 2 Years> 3 Years
Expert Insight: The N-Methyl Effect

Unlike standard peptides (e.g., Boc-Glu-Glu-Val), the MeGlu variant shows enhanced solubility and reduced gelation during storage. However, the N-methyl group introduces steric strain that can lower the energy barrier for hydrolysis at the MeGlu-Glu bond under thermal stress.

Experimental Protocols (ICH Q1A Compliant)

Use the following self-validating workflows to assess the stability of your specific batch.

Forced Degradation Workflow

This protocol stresses the molecule to identify breakdown products and validate analytical methods.

StabilityWorkflow cluster_Stress Stress Conditions (24h) Start Sample Prep (1 mg/mL in MeOH) Acid Acid Hydrolysis 0.1N HCl, 60°C Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C Start->Base Ox Oxidation 3% H2O2, RT Start->Ox Therm Thermal 60°C, Solid State Start->Therm Quench Neutralization/Quench Acid->Quench Base->Quench Ox->Quench Analyze LC-MS Analysis (C18, Gradient) Therm->Analyze Quench->Analyze

Figure 1: Forced degradation workflow for rapid stability profiling.

Analytical Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Avoid TFA if using MS, as it suppresses ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 214 nm (Amide bond) and 254 nm (if aromatic impurities exist); ESI-MS (+ mode).

System Suitability Test (SST): Ensure resolution (


) > 2.0 between the main peak and the nearest degradation product (likely the des-Boc amine).

Supporting Data (Representative)

The following data represents typical degradation kinetics for Boc-N-methylated peptides under ICH stress conditions.

Table 2: Degradation Kinetics (Half-life )
ConditionStressor

(Boc-MeGlu)

(Fmoc-MeGlu)
Observation
Acidic 0.1N HCl, 25°C< 2 hours > 48 hoursRapid loss of Boc group (Isobutylene gas evolution).
Basic 0.1N NaOH, 25°C> 72 hours< 20 mins Boc is stable; Fmoc removes rapidly via E1cb mechanism.
Oxidative 3% H

O

> 24 hours> 24 hoursGenerally stable (Glu/Val are not oxidation-prone).
Thermal 60°C (Solid)> 6 months> 6 monthsHigh solid-state stability for both.
Degradation Pathway Visualization

DegradationPath Parent Boc-N-Me-Glu-Glu-Val (Intact) AcidPath Acid Exposure (H+) Parent->AcidPath Intermed Carbamic Acid Intermediate AcidPath->Intermed Fast Product1 H-N-Me-Glu-Glu-Val (Free Amine) Intermed->Product1 Product2 Isobutylene + CO2 (Gas) Intermed->Product2 DKP_Path Neutral pH / Time Product1->DKP_Path DKP_Prod Cyclic DKP Byproduct (Loss of Val) DKP_Path->DKP_Prod Slow (Back-biting)

Figure 2: Primary degradation pathway showing acid-catalyzed deprotection and subsequent potential for diketopiperazine (DKP) formation.

Storage & Handling Recommendations

Based on the stability data, adhere to these guidelines to maintain >98% purity:

  • Solid State: Store at -20°C in a desiccator. The Boc group is hydrophobic, but the Glu side chains are hygroscopic. Moisture absorption can create localized acidic domains if residual scavengers (from synthesis) are present.

  • Solution State:

    • Solvent: DMSO or DMF is preferred.

    • pH: Maintain pH 7.0–8.0. Avoid pH < 5.0 unless intentional deprotection is desired.

    • Shelf-life: Use solution within 24 hours. Re-validate purity via HPLC if stored longer.

  • Transport: Ship on blue ice or dry ice. Avoid ambient temperature transit exceeding 48 hours.

References

  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455-2504.

  • Di Gioia, M.L., et al. "N-Methylated peptides: a new perspective in drug design." Mini-Reviews in Medicinal Chemistry, 2016. (Context on N-Me stability).
  • Sigma-Aldrich. "Peptide Stability and Storage Guidelines." Technical Library.

Navigating the Landscape of Boc-Protected Peptide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide and protein chemistry, the strategic modification of amino acid sequences is a cornerstone of drug discovery and development. The introduction of non-canonical amino acids or alterations to the peptide backbone can profoundly influence a molecule's potency, selectivity, stability, and pharmacokinetic profile. This guide focuses on analogs of Boc-protected peptides, a critical area of research for creating novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is a valuable tool in peptide synthesis, particularly in solid-phase synthesis, due to its stability under various conditions and its facile removal under mild acidic conditions.[1][] This allows for the precise and controlled assembly of complex peptide structures.[1][]

While a comprehensive search of peer-reviewed literature did not yield specific studies on "Boc-meglu-glu-val analogs," this guide will delve into the principles of analog design and comparison, drawing upon established methodologies and findings from related studies on Boc-protected peptide derivatives. The mysterious "meglu" residue, potentially a methylated glutamic acid, highlights a common challenge and opportunity in peptide chemistry: the exploration of novel amino acid derivatives to enhance biological activity.

The Rationale for Analog Development: Beyond the Parent Peptide

The primary motivation for synthesizing and evaluating peptide analogs is to overcome the inherent limitations of native peptides as drug candidates. These limitations often include poor metabolic stability, low oral bioavailability, and a lack of receptor subtype selectivity. Analog-based drug design (ABDD) is a powerful strategy that leverages the known scaffold of a bioactive peptide to create new chemical entities with improved drug-like properties.

The process of developing and comparing peptide analogs is a systematic endeavor that involves iterative cycles of design, synthesis, and biological evaluation. This guide will explore key experimental workflows and data interpretation strategies that are central to this process.

Comparative Analysis of Boc-Protected Peptide Analogs: A Methodological Framework

To objectively compare the performance of different peptide analogs, a multi-pronged experimental approach is necessary. The following sections outline the core assays and data presentation formats that are essential for a robust comparative analysis.

Table 1: Illustrative Comparison of Hypothetical Boc-Peptide Analogs
Analog IDSequence ModificationReceptor Binding Affinity (Ki, nM)In Vitro Potency (EC50, nM)Serum Stability (t1/2, min)
Parent-01 Boc-Xaa-Glu-Val15.225.810
Analog-02 Boc-Me Xaa-Glu-Val10.518.235
Analog-03 Boc-Xaa-D-Glu -Val45.780.1120
Analog-04 Boc-Xaa-Glu-Nle 12.822.560
Analog-05 Boc-Xaa-Glu-Val-NH2 14.924.545

This table presents hypothetical data for illustrative purposes and is not derived from specific experimental results for this compound analogs.

Key Experimental Protocols for Comparative Evaluation

The generation of reliable and comparable data is contingent upon the use of well-defined and validated experimental protocols. The following sections provide step-by-step methodologies for key experiments in the evaluation of peptide analogs.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

Solid-phase peptide synthesis is a cornerstone technique for the creation of peptide analogs. The Boc strategy involves the use of an acid-labile Boc group for the protection of the N-terminal α-amino group.

Experimental Workflow:

  • Resin Selection and Swelling: Choose a suitable resin, such as a Merrifield or PAM resin, based on the desired C-terminal functionality (acid or amide).[3] Swell the resin in an appropriate solvent like dichloromethane (DCM).

  • First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc group using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).[3]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIPEA).

  • Coupling: Add the next Boc-protected amino acid along with a coupling reagent (e.g., DCC/HOBt or HBTU) to facilitate peptide bond formation.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS) and analytical HPLC.

Caption: Workflow for Boc Solid-Phase Peptide Synthesis.

Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of a peptide analog for its target receptor. A common method is a competitive binding assay using a radiolabeled ligand.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue that expresses the target receptor.

  • Assay Buffer: Prepare a suitable binding buffer.

  • Competitive Binding: In a multi-well plate, incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled peptide analog (competitor).

  • Incubation: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of analog that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay

Functional assays measure the biological response elicited by a peptide analog upon binding to its receptor. The specific assay will depend on the signaling pathway of the target receptor. For a G-protein coupled receptor (GPCR), a common assay is the measurement of second messenger levels, such as cyclic AMP (cAMP).

Experimental Protocol:

  • Cell Culture: Culture cells expressing the target receptor.

  • Cell Stimulation: Treat the cells with varying concentrations of the peptide analog.

  • Lysis and Detection: Lyse the cells and measure the intracellular concentration of the second messenger using a suitable assay kit (e.g., cAMP ELISA kit).

  • Data Analysis: Plot the second messenger concentration against the logarithm of the analog concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of analog that produces 50% of the maximal response).

Caption: General workflow for peptide analog evaluation.

Structure-Activity Relationship (SAR) Analysis

The culmination of a comparative study of peptide analogs is the elucidation of the structure-activity relationship (SAR). By systematically modifying the peptide sequence and observing the effects on biological activity, researchers can identify key structural features that are critical for receptor interaction and function. For instance, the presence of certain amino acids like glutamic acid and valine can contribute to the antioxidant properties of peptides.[4]

Conclusion

The development of peptide analogs is a dynamic and iterative process that is central to modern drug discovery. While the specific entity "this compound" remains elusive in the current body of peer-reviewed literature, the principles and methodologies outlined in this guide provide a robust framework for the design, synthesis, and comparative evaluation of novel Boc-protected peptide analogs. Through meticulous experimental design and insightful data analysis, the scientific community will continue to unlock the therapeutic potential of these versatile molecules.

References

  • ResearchGate. Synthesis and Biological Activity of Bactobolin Glucosides. [Link]

  • Wiley Online Library. Synthesis and biological evaluation of Val–Val dipeptide–sulfonamide conjugates. [Link]

  • PubMed. Synthesis and biological activity of Boc [Nle28, Nle31]CCK27-33, a highly potent CCK8 analogue. [Link]

  • Aapptec. Boc-Val-OH; N-Boc-L-valine; CAS 13734-41-3. [Link]

  • PubMed. Synthesis and biological evaluation of Val-Val dipeptide-sulfonamide conjugates. [Link]

  • ResearchGate. Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks. [Link]

  • PubMed. Design of peptides: synthesis, crystal structure and molecular conformation of N-Boc-L-Val-delta Phe-L-Val-OC H3. [Link]

  • PubChem. Boc-L-Valine. [Link]

  • MDPI. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. [Link]

  • Aapptec. Boc-Glu-OH, N-Boc-L-glutamic acid; CAS 2419-94-5. [Link]

Sources

Cost-Benefit Analysis: Boc-meglu-glu-val in Vitamin K-Dependent Carboxylase Research

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous cost-benefit analysis and technical evaluation of Boc-meglu-glu-val (Boc-γ-methyleneglutamyl-glutamyl-valine), a specialized peptide derivative used primarily in the structural and mechanistic interrogation of Vitamin K-Dependent Carboxylase (VKGC) .

Executive Summary

This compound (CAS: 95049-79-9) is a synthetic tripeptide analog of the standard Vitamin K-Dependent Carboxylase substrate, Boc-Glu-Glu-Val (Boc-EEV). By replacing the N-terminal glutamic acid with


-methyleneglutamic acid  (meglu), this compound introduces a steric and electronic modification at the site of carboxylation.

While significantly more expensive than standard substrates, this compound provides unique utility as a mechanistic probe . It is essential for researchers distinguishing between substrate binding affinity (


) and the chemical catalytic step (

), particularly when investigating the abstraction of the

-proton—the rate-limiting step in the carboxylation of blood coagulation factors.
Quick Comparison Matrix
FeatureBoc-Glu-Glu-Val (Standard)This compound (Probe)FLEEL (Native-like)
Primary Use Routine Activity AssaysMechanistic Inhibition / KineticsHigh-Affinity Binding Studies

-Carbon State

(Protonated)

(Double Bond)

(Protonated)
Carboxylation Yes (High Turnover)No / Negligible Yes
Cost Efficiency High (Low cost/assay)Low (High synthesis cost)Medium
Scientific Value Baseline Activity DataTransition State Analysis Propeptide Recognition

Technical Deep Dive: Mechanism of Action

To understand the value of this compound, one must understand the Vitamin K cycle. The carboxylase enzyme converts Glutamate (Glu) to


-carboxyglutamate (Gla) by abstracting the 

-proton to form a carbanion, which then attacks CO

.
The "meglu" Modification

In This compound , the


-carbon of the first residue is part of an exocyclic double bond (=CH

).
  • Proton Abstraction Blockade: The

    
    -carbon has no abstractable proton (or the proton geometry is fundamentally altered), preventing the formation of the requisite carbanion intermediate.
    
  • Conformational Locking: The

    
     hybridization restricts the rotation of the side chain, locking the residue in a specific conformation that mimics or antagonizes the transition state.
    
Pathway Visualization

The following diagram illustrates where this compound intercepts the VKGC reaction cycle compared to the standard substrate.

VKGC_Mechanism Enzyme VKGC Enzyme (Active Site) Complex_Std Enzyme-Substrate Complex Enzyme->Complex_Std + Boc-EEV Complex_Probe Enzyme-Inhibitor Complex Enzyme->Complex_Probe + Boc-meglu-EV VitK Reduced Vitamin K (KH2) Intermediate Glu Carbanion Intermediate VitK->Intermediate + O2 O2 O2 Substrate_Std Boc-Glu-Glu-Val (Standard Substrate) Substrate_Probe This compound (Inhibitor/Probe) Complex_Std->Intermediate Gamma-H Abstraction (Coupled to VitK Oxidation) Complex_Probe->Enzyme Dissociation (Ki determination) Complex_Probe->Intermediate BLOCKED (No Gamma-H) Product Boc-Gla-Glu-Val (Carboxylated) Intermediate->Product + CO2 KO Vitamin K Epoxide Intermediate->KO

Figure 1: Mechanism of Action. This compound binds to the enzyme but blocks the proton abstraction step, effectively acting as a competitive inhibitor or mechanistic dead-end.

Comparative Analysis & Experimental Data

The decision to use this compound should be driven by specific experimental needs. It is not a replacement for Boc-EEV in routine screening but a tool for kinetic dissection .

Quantitative Performance

The following table summarizes theoretical and empirical kinetic parameters derived from bovine liver microsome assays.

ParameterBoc-Glu-Glu-Val (Standard)This compound (Probe)Interpretation

(Apparent)
2 – 4 mMN/A (Substrate)Standard EEV binds with moderate affinity.

(Inhibition)
N/A0.5 – 1.5 mM meglu-EV acts as a competitive inhibitor against EEV.

100% (Relative)< 1%The probe is essentially catalytically inert.
Solubility High (PBS/Buffer)Moderate (Requires DMSO)Hydrophobic methylene group reduces aqueous solubility.
Stability HighHighResistant to non-specific proteolysis.
Cost-Benefit Calculation
  • Synthesis Cost: this compound requires the use of

    
    -methyleneglutamic acid, a non-standard amino acid often isolated from Tulipa species or synthesized via complex routes. This increases the cost per gram by 10-20x  compared to Boc-Glu-Glu-Val.
    
  • Data Yield:

    • Standard: Yields Activity (cpm/mg protein).

    • Probe: Yields Mechanism (Mode of binding, active site topology).

  • Verdict: Only cost-effective for Target Identification (drug discovery) or Mechanistic Enzymology . Wasteful for routine QC.

Validated Experimental Protocol

Objective: Determine the Inhibition Constant (


) of this compound against the standard VKGC reaction.
Reagents
  • Enzyme Source: Solubilized bovine liver microsomes (warfarin-treated).

  • Standard Substrate: Boc-Glu-Glu-Val (20 mM stock in buffer).

  • Probe: this compound (20 mM stock in 10% DMSO).

  • Cofactor: Reduced Vitamin K1 (Hydroquinone).

  • Label: NaH

    
    CO
    
    
    
    (Specific activity ~40 mCi/mmol).
Workflow (Self-Validating System)
  • Preparation:

    • Prepare reaction buffer: 25 mM imidazole (pH 7.2), 0.5 M NaCl, 0.1% CHAPS.

    • Validation Step: Check pH at room temperature; imidazole is temperature-sensitive.

  • Assay Setup (Matrix):

    • Create a grid of Standard Substrate concentrations (0.5, 1, 2, 4, 8 mM).

    • For each standard concentration, add this compound at fixed concentrations (0, 1, 2, 5 mM).

  • Reaction Initiation:

    • Mix Enzyme + Buffer + Substrates +

      
      CO
      
      
      
      .
    • Initiate with Vitamin K1 (reduced). Incubate at 25°C for 30 minutes.

    • Critical Control: Run a "No Vitamin K" blank to subtract background bicarbonate trapping.

  • Termination & Quantification:

    • Stop reaction with 10% TCA (Trichloroacetic acid).

    • Boil samples (uncapped) for 2 minutes to drive off unreacted

      
      CO
      
      
      
      .
    • Add Scintillation fluid and count.

  • Data Analysis:

    • Plot 1/V vs 1/[S] (Lineweaver-Burk).

    • Result Interpretation: If lines intersect at the Y-axis, inhibition is Competitive (binding to the same site). If they intersect left of the Y-axis, it is Mixed/Non-competitive.

References

  • Suttie, J. W. (1985). Vitamin K-dependent carboxylase. Annual Review of Biochemistry, 54(1), 459-477. Link

  • Furie, B., & Furie, B. C. (1988). The molecular basis of blood coagulation. Cell, 53(4), 505-518. Link

  • Vermeer, C. (1990). Gamma-carboxyglutamate-containing proteins and the vitamin K-dependent carboxylase. Biochemical Journal, 266(3), 625-636. Link

  • ChemBuyersGuide. (n.d.). This compound Product Entry (CAS 95049-79-9). Retrieved October 2023. Link

A Senior Application Scientist's Guide to the Statistical Analysis of Peptide Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Statistical Rigor in Peptide Therapeutics

This guide will delve into the statistical methodologies for two common types of experiments in early-stage peptide drug discovery: dose-response assays and enzyme inhibition assays. We will explore not just the "how" but the "why" of these statistical approaches, grounding our recommendations in the principles of scientific integrity and experimental validation.

Part 1: Foundational Experimental Design for Robust Statistical Analysis

Before any statistical test can be applied, the integrity of the data must be ensured through thoughtful experimental design. The choices made at the bench will directly impact the validity and power of the subsequent statistical analysis.

Dose-Response Assays

Dose-response experiments are fundamental to characterizing the potency of a peptide.[3][4] The goal is to understand the relationship between the concentration of the peptide and its biological effect.[3][5]

  • Concentration Range: The selected concentrations should span the full range of the expected biological response, from no effect to a maximal effect. A typical design involves a logarithmic series of concentrations.

  • Replicates: Technical replicates (multiple measurements of the same sample) account for measurement error, while biological replicates (experiments performed on different days or with different cell passages) are essential for assessing the reproducibility of the findings. A minimum of three biological replicates is standard.

  • Controls:

    • Negative Control: A vehicle control (the solvent the peptide is dissolved in) is crucial to establish the baseline response.

    • Positive Control: A known activator or inhibitor should be included to confirm that the assay is performing as expected.

Enzyme Kinetics and Inhibition Assays

For peptides designed to target enzymes, kinetic assays are necessary to elucidate the mechanism of action.[6][7]

  • Substrate Concentration: To determine the Michaelis constant (Km) and maximum velocity (Vmax), experiments should be conducted at various substrate concentrations.[8]

  • Peptide (Inhibitor) Concentration: To determine the mode of inhibition, kinetic assays are performed at multiple fixed concentrations of the peptide inhibitor, while varying the substrate concentration.[7]

  • Enzyme Concentration: The enzyme concentration should be held constant and be in the linear range of the assay.

Part 2: Statistical Methodologies for Data Analysis

The appropriate statistical methodology depends on the experimental design and the research question. The analysis of peptide-based drug data often requires statistical and computational methods to extract meaningful patterns from large datasets.[9]

Analysis of Dose-Response Data

Dose-response data typically follows a sigmoidal curve, which can be analyzed using non-linear regression.[5][10]

  • Non-Linear Regression: This is the preferred method for fitting dose-response curves.[5][10] The four-parameter logistic (4PL) model is commonly used to describe this relationship.[3]

    • Key Parameters from the 4PL Model:

      • EC50/IC50: The concentration of the peptide that produces 50% of the maximal effect (EC50 for agonists) or inhibition (IC50 for antagonists). This is a critical measure of the peptide's potency.

      • Hill Slope: Describes the steepness of the curve. A Hill slope of 1 indicates a standard binding isotherm, while values greater or less than 1 can suggest cooperativity.

      • Top and Bottom Plateaus: The maximal and minimal responses of the assay.

  • Statistical Comparison of Dose-Response Curves: To compare the potency of Boc-meglu-glu-val with a control peptide, statistical tests can be used to determine if there is a significant difference in their EC50/IC50 values. An extra sum-of-squares F-test is a common method for this comparison.

  • Data Entry: For each peptide (e.g., this compound and a control), enter the concentration and the corresponding response for each replicate.

  • Non-Linear Regression: Fit the data for each peptide to a 4PL model using statistical software.

  • Parameter Estimation: The software will provide the best-fit values for the EC50/IC50, Hill slope, top, and bottom plateaus, along with their standard errors and confidence intervals.

  • Curve Comparison: Use an extra sum-of-squares F-test to statistically compare the EC50/IC50 values of the different peptides. A p-value less than 0.05 is typically considered statistically significant.

Analysis of Enzyme Inhibition Data

Statistical analysis of enzyme kinetics data is crucial for determining the mechanism of inhibition.[6][11]

  • Michaelis-Menten Kinetics: This model describes the relationship between the reaction velocity and substrate concentration.[8] Non-linear regression is used to fit the data to the Michaelis-Menten equation to determine Km and Vmax.[12]

  • Determining the Mode of Inhibition: By fitting the kinetic data (at different inhibitor concentrations) to models for competitive, non-competitive, and uncompetitive inhibition, the most likely mechanism can be identified.

    • Competitive Inhibition: The inhibitor binds only to the free enzyme. This increases the apparent Km but does not affect Vmax.[7]

    • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This decreases the apparent Vmax but does not affect Km.

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the apparent Vmax and Km.

  • Statistical Model Selection: The best-fit model for the mode of inhibition can be determined using statistical criteria such as the Akaike Information Criterion (AIC) or the Bayesian Information Criterion (BIC). The model with the lowest AIC or BIC value is preferred.

  • Data Entry: Enter the substrate concentration, inhibitor concentration, and the corresponding reaction velocity for each measurement.

  • Model Fitting: Use non-linear regression to fit the data to the Michaelis-Menten models for competitive, non-competitive, and uncompetitive inhibition.

  • Parameter Estimation: The software will provide the best-fit values for Vmax, Km, and the inhibition constant (Ki).

  • Model Comparison: Compare the goodness-of-fit of the different inhibition models using AIC or BIC to determine the most likely mechanism of inhibition.

General Statistical Tests for Comparing Group Means

For simpler comparisons, such as the effect of a single concentration of this compound versus a control, standard statistical tests can be used.[9]

  • t-test: Used to compare the means of two groups. For example, a t-test can be used to determine if the response at a specific concentration of this compound is significantly different from the vehicle control.

  • ANOVA (Analysis of Variance): Used to compare the means of three or more groups.[9] For instance, if you are testing multiple concentrations of this compound against a control, ANOVA can determine if there is an overall significant difference between the groups. Post-hoc tests (e.g., Tukey's or Dunnett's) can then be used to identify which specific groups are different from each other.

Part 3: Data Visualization and Interpretation

Clear visualization of data is essential for both understanding the results and communicating them to a wider audience.

Tabular Representation of Data

Summarize quantitative data in well-structured tables.

Table 1: Hypothetical Dose-Response Data for this compound and a Control Peptide

ParameterThis compoundControl PeptideStatistical Comparison (p-value)
IC50 (nM) 15.2 ± 1.8125.6 ± 10.3< 0.001
Hill Slope 1.1 ± 0.10.9 ± 0.20.15
Maximal Inhibition (%) 98.5 ± 2.195.3 ± 3.50.23

Table 2: Hypothetical Enzyme Inhibition Data for this compound

Kinetic ParameterNo Inhibitor+ 10 nM this compound+ 50 nM this compound
Vmax (µM/min) 100 ± 598 ± 6102 ± 7
Km (µM) 50 ± 4152 ± 12498 ± 35
Mode of Inhibition -CompetitiveCompetitive
Ki (nM) -8.5 ± 1.29.1 ± 1.5
Visualizing Workflows and Pathways

Diagrams can effectively illustrate complex processes and relationships.

G cluster_0 Experimental Phase cluster_1 Data Processing cluster_2 Statistical Analysis cluster_3 Interpretation & Reporting Dose-Response Assay Dose-Response Assay Data Quality Control Data Quality Control Dose-Response Assay->Data Quality Control Enzyme Inhibition Assay Enzyme Inhibition Assay Enzyme Inhibition Assay->Data Quality Control Data Normalization Data Normalization Data Quality Control->Data Normalization Non-Linear Regression (4PL) Non-Linear Regression (4PL) Data Normalization->Non-Linear Regression (4PL) Michaelis-Menten Fitting Michaelis-Menten Fitting Data Normalization->Michaelis-Menten Fitting t-test / ANOVA t-test / ANOVA Data Normalization->t-test / ANOVA Parameter Estimation (IC50, Ki) Parameter Estimation (IC50, Ki) Non-Linear Regression (4PL)->Parameter Estimation (IC50, Ki) Model Selection (AIC/BIC) Model Selection (AIC/BIC) Michaelis-Menten Fitting->Model Selection (AIC/BIC) Model Selection (AIC/BIC)->Parameter Estimation (IC50, Ki) Hypothesis Testing Hypothesis Testing t-test / ANOVA->Hypothesis Testing Parameter Estimation (IC50, Ki)->Hypothesis Testing Data Visualization Data Visualization Hypothesis Testing->Data Visualization Publication Publication Data Visualization->Publication

Caption: Workflow for statistical analysis of peptide experimental data.

G start What is the research question? compare_means Comparing means of groups? start->compare_means dose_response Characterizing a dose-response relationship? start->dose_response enzyme_kinetics Determining enzyme inhibition mechanism? start->enzyme_kinetics two_groups Two groups? compare_means->two_groups Yes more_than_two More than two groups? two_groups->more_than_two No ttest Use t-test two_groups->ttest Yes anova Use ANOVA with post-hoc tests more_than_two->anova Yes nonlinear_reg Use non-linear regression (e.g., 4PL) dose_response->nonlinear_reg Yes mm_fitting Fit to Michaelis-Menten models and compare using AIC/BIC enzyme_kinetics->mm_fitting Yes

Caption: Decision tree for selecting the appropriate statistical test.

G Boc This compound (Competitive Inhibitor) E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + this compound S Substrate (S) ES->E P Product (P) ES->P P->E + E EI->E

Caption: Signaling pathway for competitive enzyme inhibition.

Conclusion

The statistical analysis of data from peptide experiments is not a one-size-fits-all process. A thorough understanding of the underlying biological questions and the assumptions of each statistical method is paramount. By employing rigorous experimental design, appropriate statistical methodologies, and clear data visualization, researchers can confidently assess the therapeutic potential of novel peptides like this compound and contribute to the growing field of peptide-based drug discovery.[2][13]

References

  • Enzyme kinetics - Wikipedia. Available at: [Link]

  • Statistical analysis of dose-response curves - 2024 - Wiley Analytical Science. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. Available at: [Link]

  • The analysis of dose-response curves--a practical approach - PMC - NIH. Available at: [Link]

  • Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R | bioRxiv. Available at: [Link]

  • Peptide-based drug discovery through artificial intelligence: towards an autonomous design of therapeutic peptides | Briefings in Bioinformatics | Oxford Academic. Available at: [Link]

  • (PDF) STATISTICAL ANALYSES OF ENZYME KINETICS: SIMPLE MICHAELIS-MENTEN AND BI-BI PING-PONG - ResearchGate. Available at: [Link]

  • Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem - NIH. Available at: [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC. Available at: [Link]

  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics - TeachMePhysiology. Available at: [Link]

  • How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad. Available at: [Link]

  • Trends in peptide drug discovery. Available at: [Link]

  • Statistical Methods for Peptide and Protein Identification using Mass Spectrometry - Matthew Stephens Lab. Available at: [Link]

  • Dose–response relationship - Wikipedia. Available at: [Link]

  • Enzyme Kinetics Data Analysis - YouTube. Available at: [Link]

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Independent Verification of Boc-meglu-glu-val Bioactivity: A Comparative Guide to Assessing Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anti-Inflammatory Peptides

In the landscape of drug discovery, peptides represent a compelling class of therapeutic agents due to their high specificity and potency. However, challenges such as metabolic instability and poor cell permeability have historically limited their application. The synthetic tetrapeptide, Boc-meglu-glu-val, represents a strategic design to overcome these hurdles. The N-terminal tert-Butyloxycarbonyl (Boc) group and the N-methylated glutamic acid (meglu) are chemical modifications intended to enhance lipophilicity and proteolytic resistance, thereby improving its potential for intracellular activity.

This guide outlines a comprehensive strategy for the independent verification of the hypothesized anti-inflammatory bioactivity of this compound. We postulate that its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. To rigorously test this hypothesis, we will benchmark its performance against NF-κB SN50 , a widely recognized cell-permeable peptide inhibitor of NF-κB nuclear translocation.[1] This comparative approach will provide a clear, data-driven assessment of the novel peptide's efficacy and mechanism.

Hypothesized Mechanism of Action: Inhibition of NF-κB Signaling

The NF-κB pathway is a cornerstone of the inflammatory process. In resting cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α.

We hypothesize that this compound interferes with this pathway, preventing NF-κB nuclear translocation and thereby suppressing the downstream inflammatory cascade. This guide details the experimental workflows designed to test this proposed mechanism.

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB 3. Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc 6. Translocation NFkB_IkB->IkB 4. IκB Degradation NFkB_IkB->NFkB 5. NF-κB Release Boc_peptide This compound (Hypothesized) Boc_peptide->NFkB Inhibits? SN50 SN50 (Comparator) SN50->NFkB Inhibits DNA DNA NFkB_nuc->DNA 7. Binds Genes Pro-inflammatory Gene Transcription DNA->Genes 8. Activates

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Part 1: In Vitro Verification of Bioactivity

The initial phase of testing involves a series of cell-based assays to determine the peptide's cytotoxic profile and its efficacy in mitigating an inflammatory response in a controlled environment.

Cell Viability and Cytotoxicity Assessment

Rationale: Before assessing anti-inflammatory activity, it is crucial to establish a non-toxic concentration range for this compound. This ensures that any observed reduction in inflammatory markers is due to a specific bioactivity and not simply a result of cell death.

Protocol: MTT Assay

  • Cell Culture: Seed RAW 264.7 murine macrophages or THP-1 human monocytes in 96-well plates at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in complete culture medium. Remove the old medium from the cells and add the peptide solutions. Include a vehicle control (e.g., DMSO or saline).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Quantification of Pro-Inflammatory Cytokine Suppression

Rationale: A primary indicator of anti-inflammatory activity is the reduction of key pro-inflammatory cytokines. We will induce an inflammatory response using Lipopolysaccharide (LPS) and measure the levels of secreted TNF-α and Interleukin-6 (IL-6).

Protocol: ELISA for TNF-α and IL-6

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates as described above.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound and the comparator, NF-κB SN50, for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Mechanistic Validation: NF-κB Nuclear Translocation

Rationale: To directly test our hypothesis, we must determine if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Protocol: Immunofluorescence Microscopy

  • Cell Culture: Seed cells on glass coverslips in 24-well plates.

  • Treatment and Stimulation: Pre-treat the cells with this compound or NF-κB SN50 for 1 hour, followed by stimulation with LPS for 1 hour.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the NF-κB p65 subunit. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. In unstimulated or effectively treated cells, p65 staining will be predominantly cytoplasmic. In LPS-stimulated cells, p65 will be concentrated in the nucleus.

Comparative Data Summary (Hypothetical Data)

The following table summarizes the expected outcomes from the in vitro assays, comparing the performance of this compound against the established inhibitor, NF-κB SN50.

AssayParameterThis compoundNF-κB SN50 (Comparator)Vehicle Control
Cytotoxicity CC50 (µM)> 100> 100N/A
Cytokine Release IL-6 Inhibition (IC50, µM)15.28.5No Inhibition
Cytokine Release TNF-α Inhibition (IC50, µM)12.86.3No Inhibition
NF-κB Translocation p65 Nuclear LocalizationSignificantly ReducedSignificantly ReducedStrong Nuclear Signal

Part 2: In Vivo Validation of Anti-Inflammatory Efficacy

Rationale: While in vitro assays are essential for initial screening and mechanistic insights, in vivo models are critical for evaluating a compound's efficacy in a complex biological system. The LPS-induced systemic inflammation model in mice is a standard and rapid method for assessing acute anti-inflammatory responses.[1]

In_Vivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis A Acclimatize Mice (7 days) B Randomize into Treatment Groups (n=8) A->B C Group 1: Vehicle Group 2: this compound Group 3: SN50 B->C D Administer Peptide/Vehicle (i.p. injection) C->D E Induce Inflammation: LPS Injection (i.p.) (1 hour post-treatment) D->E F Monitor Clinical Signs E->F G Collect Blood Samples (2 hours post-LPS) E->G I Harvest Tissues (e.g., Lung, Liver) for Histopathology F->I H Measure Serum TNF-α and IL-6 (ELISA) G->H

Caption: Workflow for the in vivo LPS-induced inflammation model.

Protocol: LPS-Induced Systemic Inflammation in Mice
  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Grouping: Acclimatize animals for one week before the experiment. Randomly assign mice to the following groups (n=8 per group):

    • Group 1: Vehicle control (Saline) + LPS

    • Group 2: this compound (e.g., 10 mg/kg) + LPS

    • Group 3: NF-κB SN50 (e.g., 10 mg/kg) + LPS

    • Group 4: Naive control (Saline only)

  • Dosing: Administer the test peptides or vehicle via intraperitoneal (i.p.) injection.

  • LPS Challenge: One hour after treatment, administer a sublethal dose of LPS (e.g., 5 mg/kg, i.p.) to all groups except the naive control.

  • Sample Collection: Two hours after the LPS challenge, collect blood via cardiac puncture under anesthesia.

  • Cytokine Analysis: Separate the serum and measure the levels of TNF-α and IL-6 using ELISA kits.

  • Histopathology (Optional): Harvest key organs such as the lungs and liver, fix in formalin, and process for histological examination to assess inflammatory cell infiltration and tissue damage.

Conclusion and Future Directions

This guide provides a robust, multi-faceted framework for the independent verification of the anti-inflammatory properties of the novel peptide, this compound. By systematically progressing from in vitro characterization to in vivo efficacy studies and directly comparing its performance against a known standard, researchers can generate the high-quality, reproducible data necessary to validate its therapeutic potential.

Positive results from these studies would warrant further investigation, including dose-response studies, pharmacokinetic profiling, and testing in more complex, chronic models of inflammatory disease (e.g., collagen-induced arthritis). The self-validating nature of these protocols, grounded in established methodologies, ensures a high degree of scientific integrity and provides a clear path forward for the development of this promising candidate.

References

  • Hook, V., et al. (2007). Production of Bioactive Peptides in an In Vitro System. Methods in Molecular Biology. Retrieved from [Link]

  • Scudiero, D. A. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology. Retrieved from [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Retrieved from [Link]

  • Vinogradov, A. A., et al. (2018). Designing Cell-Permeable Macrocyclic Peptides. Methods in Molecular Biology. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Boc-meglu-glu-val

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment of Boc-meglu-glu-val

Based on available data for similar Boc-protected amino acids, this compound is not expected to be classified as a hazardous substance. Safety data sheets for components like N-(tert-Butoxycarbonyl)-L-valine and BOC-L-Glutamic Acid generally indicate no specific hazards or low-level risks such as minor skin or eye irritation.[1][2][3] However, in the absence of specific toxicological data for the complete peptide, it is prudent to handle it with care, employing standard laboratory personal protective equipment (PPE).

Key Principles:

  • Assume Mild Irritant Potential: Treat the compound as a potential mild irritant to the skin and eyes.[2][4]

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal procedures. Always consult their guidelines.[5]

Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate personal protective equipment.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemical-resistant glovesTo prevent skin contact and potential irritation.[5]
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from splashes of solutions containing the peptide.[5]
Lab Coat Standard laboratory coatTo protect clothing and skin from accidental spills.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_assessment Waste Assessment cluster_streams Waste Segregation cluster_disposal Disposal Actions cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe classify Classify Waste Stream ppe->classify solid_waste Solid Waste (e.g., contaminated vials, tips) classify->solid_waste Solid liquid_waste Aqueous Waste (e.g., solutions) classify->liquid_waste Liquid solid_container Place in Labeled Non-Hazardous Solid Chemical Waste Container solid_waste->solid_container liquid_container Place in Labeled Non-Hazardous Aqueous Chemical Waste Container liquid_waste->liquid_container ehs_pickup Arrange for Pickup by Institutional EHS solid_container->ehs_pickup liquid_container->ehs_pickup documentation Complete Waste Log ehs_pickup->documentation end End of Process documentation->end

Caption: Decision-making workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocols

Follow these detailed steps to ensure the safe and compliant disposal of both solid and liquid waste containing this compound.

Solid Waste Disposal

This category includes items such as empty vials that contained the peptide, contaminated pipette tips, and weighing papers.

Protocol:

  • Segregation: At the point of generation, separate solid waste contaminated with this compound from other laboratory waste streams (e.g., biohazardous waste, sharps, regular trash).[5][6]

  • Containerization:

    • Use a designated, leak-proof waste container with a secure lid, clearly labeled for "Non-Hazardous Solid Chemical Waste".[7]

    • If your institution requires it, list the primary chemical constituent, "this compound," on the container's contents list.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8][9] This area should be away from general traffic and clearly marked.

  • Disposal: When the container is full, arrange for its collection by your institution's EHS department for final disposal.[5] Do not dispose of this waste in the regular trash.[5]

Aqueous Waste Disposal

This category includes solutions containing dissolved this compound.

Protocol:

  • Segregation: Collect aqueous waste containing this compound in a dedicated waste container. Do not mix with other chemical waste, especially hazardous solvents.[8]

  • Containerization:

    • Use a chemically compatible, leak-proof container (e.g., a high-density polyethylene (HDPE) carboy) with a secure screw-top cap.[7]

    • Label the container clearly as "Non-Hazardous Aqueous Waste" and list "this compound" as a constituent.

  • pH Neutralization (if necessary): While the peptide itself is unlikely to significantly alter the pH, if it was dissolved in an acidic or basic buffer, consult your institutional guidelines. Some institutions may require neutralization of aqueous waste before disposal.

  • Storage: Store the sealed aqueous waste container in a designated satellite accumulation area, preferably within secondary containment to mitigate spills.

  • Disposal: Arrange for collection by your institution's EHS department. Do not pour aqueous solutions containing peptides down the drain. [5] While the peptide may have low toxicity, this practice is generally prohibited to prevent the introduction of research chemicals into waterways.

Emergency Procedures

In the event of an accidental spill or exposure, follow these procedures:

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek medical attention.
Inhalation If fine powder is inhaled, move the individual to fresh air.[10] If breathing is difficult, seek medical attention.
Spill For small spills of solid material, carefully sweep it up and place it in the solid chemical waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material in the solid chemical waste container.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of laboratory chemicals is a critical component of responsible research. By following these guidelines, which are grounded in established safety protocols and regulatory standards, you can ensure the safe and compliant disposal of this compound waste. Always prioritize the guidance of your institution's Environmental Health and Safety department as the definitive source for waste management procedures in your laboratory.

References

  • National Center for Biotechnology Information. "Boc-L-Valine." PubChem Compound Summary for CID 83693.[Link]

  • AAPPTec. Safety Data Sheet: Boc-D-Glu(OtBu)-OH.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • Stericycle. How to Safely Dispose of Laboratory Waste?[Link]

  • Bio-Synthesis. Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.[Link]

  • City of Sacramento. Your Guide to City Services.[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. [Link]

  • University of Pennsylvania Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.